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1,1,1,2,2,3,3,4,4-Nonafluorononane

Cat. No.: B3089237
CAS No.: 1190430-21-7
M. Wt: 290.17 g/mol
InChI Key: GYDMBTYTWYNRGO-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4-Nonafluorononane (CAS 1190430-21-7) is a linear semifluorinated alkane (SFA) of significant interest in advanced materials and biomedical research. This compound, with a molecular formula of C9H11F9 and a molar mass of 290.17 g/mol, features a unique molecular architecture comprising a perfluorinated butyl segment covalently linked to a pentyl segment (F4H5). This "diblock" structure endows it with remarkable properties, including high chemical inertness, biocompatibility, and the ability to self-assemble and act as a surfactant despite lacking a traditional polar head group . A prominent and well-investigated application of this compound is its role as a novel and effective drug carrier in pharmaceuticals, particularly in ophthalmology. Its exceptional capacity to dissolve lipophilic drugs makes it an excellent vehicle for enhancing the delivery and bioavailability of active pharmaceutical ingredients like cyclosporine A to the ocular surface. Research has demonstrated its efficacy in the treatment of dry eye disease (DED), where it functions not only as a carrier but also contributes to stabilizing the tear film's lipid layer and promoting rapid spreading across the cornea . The compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11F9 B3089237 1,1,1,2,2,3,3,4,4-Nonafluorononane CAS No. 1190430-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluorononane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11F9/c1-2-3-4-5-6(10,11)7(12,13)8(14,15)9(16,17)18/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDMBTYTWYNRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

F(CF2)4(CH2)5H, C9H11F9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Nonane, 1,1,1,2,2,3,3,4,4-nonafluoro-
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DSSTOX Substance ID

DTXSID70895167
Record name 1,1,1,2,2,3,3,4,4-Nonafluorononane
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Molecular Weight

290.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190430-21-7
Record name 1,1,1,2,2,3,3,4,4-Nonafluorononane
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Record name 1,1,1,2,2,3,3,4,4-Nonafluorononane
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Record name 1,1,1,2,2,3,3,4,4-Nonafluorononane
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Foundational & Exploratory

Technical Guide: Physical Properties of 1,1,1,2,2,3,3,4,4-Nonafluorononane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical properties of the fluorinated alkane, 1,1,1,2,2,3,3,4,4-nonafluorononane. Due to a lack of extensive experimental data in publicly available literature, this document primarily presents computationally predicted properties sourced from the PubChem database. Additionally, this guide outlines general experimental protocols that are broadly applicable for the determination of the key physical characteristics of liquid fluorinated organic compounds. These methodologies are intended to provide a foundational framework for researchers undertaking the empirical analysis of this and similar substances.

Compound Identification

  • Systematic Name: this compound

  • Synonyms: Perfluorobutylpentane, F4H5

  • CAS Registry Number: 1190430-21-7[1]

  • Molecular Formula: C₉H₁₁F₉

  • Chemical Structure:

Computed Physical Properties

The following table summarizes the computationally predicted physical and chemical properties for this compound, as available in the PubChem database. These values are derived from computational models and should be considered as estimates pending experimental verification.

PropertyValueReference
Molecular Weight 290.17 g/mol [1]
XLogP3-AA (Octanol-Water Partition Coefficient) 5.7[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 9[1]
Rotatable Bond Count 6[1]
Exact Mass 290.07170381 Da[1]
Monoisotopic Mass 290.07170381 Da[1]
Topological Polar Surface Area 0 Ų[1]
Heavy Atom Count 18[1]
Formal Charge 0[1]
Complexity 266[1]

Experimental Protocols for Physical Property Determination

Boiling Point Determination

The boiling point of a liquid is a critical indicator of its volatility and purity.

  • Distillation Method: A simple distillation is suitable for determining the boiling point of a pure compound. The liquid is heated in a distillation apparatus, and the temperature at which the vapor phase is in equilibrium with the liquid phase is recorded as the boiling point. This method requires a sufficient quantity of the sample (typically >5 mL).[2]

  • Reflux Method: A reflux setup, where the vapor is condensed and returned to the boiling flask, can also be used. A thermometer placed in the vapor phase below the condenser will register a stable temperature corresponding to the boiling point.

  • Thiele Tube Method: This micro-method is advantageous when only a small amount of sample is available. The sample is heated in a small tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.[3][4]

Density Measurement

Density is a fundamental physical property that relates the mass of a substance to its volume.

  • Gravimetric Method: The most straightforward method involves accurately measuring the mass of a known volume of the liquid using a calibrated volumetric flask and an analytical balance. The density is then calculated as mass divided by volume.[5][6]

  • Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. The density of the liquid can be determined by measuring the mass of the empty pycnometer, the pycnometer filled with the sample liquid, and the pycnometer filled with a reference liquid of known density (e.g., water).

  • Gravimetric Buoyancy Method (Archimedes' Principle): This technique involves weighing a sinker of known volume in air and then submerged in the sample liquid. The difference in weight is used to calculate the buoyant force, from which the density of the liquid can be determined.[7]

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable parameter for identification and purity assessment.

  • Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the sample are placed on the prism, and the instrument measures the critical angle of refraction. The refractive index is read directly from a scale. Temperature control is crucial as the refractive index is temperature-dependent.[1][8][9]

  • Optical Time-Domain Reflectometer (OTDR): An OTDR-based fiber sensor can also be used to measure the refractive index. The reflectance between the single-mode fiber and the liquid chemical is measured, and this is correlated to the refractive index.[10]

Purity and Structural Verification
  • Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile compounds like fluorinated alkanes. The sample is vaporized and passed through a chromatographic column. The retention time and peak area can be used to identify and quantify the main component and any impurities. For fluorinated compounds, specialized columns and detectors may be required.[11][12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable for the structural elucidation of organofluorine compounds. ¹⁹F NMR is particularly useful due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which provides detailed information about the electronic environment of each fluorine atom.[15][16][17][18][19]

Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid fluorinated organic compound.

G cluster_synthesis Compound Synthesis & Purification cluster_verification Structural & Purity Verification cluster_data Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification purity_check Purity Assessment (GC) purification->purity_check structure_elucidation Structural Elucidation (NMR: ¹H, ¹⁹F) purity_check->structure_elucidation boiling_point Boiling Point Determination structure_elucidation->boiling_point density Density Measurement boiling_point->density refractive_index Refractive Index Measurement density->refractive_index data_analysis Data Compilation & Analysis refractive_index->data_analysis reporting Reporting of Physical Properties data_analysis->reporting

Caption: Workflow for the determination of physical properties of a liquid fluorinated compound.

Conclusion

This technical guide has presented the available computed physical property data for this compound. While experimental values are not currently well-documented in the literature, this guide provides researchers with a comprehensive set of standard experimental protocols for the determination of key physical properties. The provided workflow and methodologies offer a solid foundation for the empirical characterization of this and other novel fluorinated compounds, which is essential for their application in research, drug development, and other scientific fields.

References

An In-depth Technical Guide to 1,1,1,2,2,3,3,4,4-Nonafluorononane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,1,2,2,3,3,4,4-Nonafluorononane, including its identifiers, chemical and physical properties, and potential applications. Due to the limited availability of extensive public data on this specific compound, information from related perfluorinated substances may be referenced to provide context on the broader class of fluorinated alkanes.

Chemical Identifiers

A clear identification of a chemical substance is crucial for research and regulatory purposes. The following table summarizes the key identifiers for this compound.

IdentifierValueReference
CAS Number 1190430-21-7[1]
IUPAC Name This compound[1]
Molecular Formula C9H11F9[1]
Molecular Weight 290.17 g/mol [1]
InChI InChI=1S/C9H11F9/c1-2-3-4-5-6(10,11)7(12,13)8(14,15)9(16,17)18/h2-5H2,1H3[1]
InChIKey GYDMBTYTWYNRGO-UHFFFAOYSA-N[1]
Canonical SMILES CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F[1]
European Community (EC) Number 820-398-7[1]
UNII M4M23ZL2AD[1]
DSSTox Substance ID DTXSID70895167[1]
Synonyms Perfluorobutylpentane, F4H5 cpd[1]

Physicochemical Properties

PropertyValueReference
XLogP3-AA 5.7[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 9[1]
Rotatable Bond Count 6[1]
Exact Mass 290.07170381 Da[1]
Monoisotopic Mass 290.07170381 Da[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in peer-reviewed literature. However, the synthesis of related perfluorinated compounds often involves techniques such as electrochemical fluorination or the use of fluorinating agents on appropriate hydrocarbon precursors.

A general approach for the synthesis of such compounds could involve the reaction of a partially fluorinated starting material with a suitable alkylating or coupling agent. For instance, the synthesis of similar structures has been achieved through the reaction of a Grignard reagent with a perfluoroalkyl halide.

Illustrative Logical Workflow for Synthesis Development

Below is a generalized workflow that researchers might follow when developing a synthesis protocol for a compound like this compound.

G cluster_start Conceptualization cluster_lit Literature Review cluster_retro Retrosynthesis cluster_exp Experimentation cluster_analysis Analysis & Purification start Identify Target: this compound lit_review Search for synthesis of related perfluorinated alkanes start->lit_review retrosynthesis Propose retrosynthetic pathways lit_review->retrosynthesis optimization Optimize reaction conditions (catalyst, solvent, temperature) retrosynthesis->optimization scale_up Scale-up synthesis optimization->scale_up purification Purify product (e.g., distillation, chromatography) scale_up->purification characterization Characterize product (NMR, MS, IR) purification->characterization

Caption: A logical workflow for the development of a synthetic route for a target molecule.

Applications and Relevance in Drug Development

While specific applications of this compound in drug development are not documented, its structural features as a perfluorinated alkane suggest potential utility in areas where such compounds are employed. Perfluorinated compounds are known for their high stability, inertness, and unique solubility properties.

In the context of drug development, fluorinated compounds are often used to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at specific positions in a drug molecule, thereby increasing its half-life.

  • Modulate Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Influence Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, potentially increasing the binding affinity and potency of a drug candidate.

Given these properties, this compound could potentially be investigated as a solvent or a component in formulation studies for drug delivery, particularly for compounds that require a non-aqueous, inert environment.

Logical Relationship of Fluorination in Drug Discovery

The following diagram illustrates the logical connections between the introduction of fluorine into a molecule and the potential improvements in its properties as a drug candidate.

G Fluorination Fluorination Increased_Metabolic_Stability Increased_Metabolic_Stability Fluorination->Increased_Metabolic_Stability Altered_Lipophilicity Altered_Lipophilicity Fluorination->Altered_Lipophilicity Enhanced_Binding_Affinity Enhanced_Binding_Affinity Fluorination->Enhanced_Binding_Affinity Improved_ADME_Properties Improved_ADME_Properties Increased_Metabolic_Stability->Improved_ADME_Properties Altered_Lipophilicity->Improved_ADME_Properties Increased_Drug_Efficacy Increased_Drug_Efficacy Enhanced_Binding_Affinity->Increased_Drug_Efficacy Improved_ADME_Properties->Increased_Drug_Efficacy

Caption: The impact of fluorination on key drug properties in the discovery process.

Concluding Remarks

This compound is a perfluorinated alkane with well-defined chemical identifiers. While detailed experimental data and specific applications are scarce in publicly accessible literature, its properties can be inferred from the broader class of perfluorinated compounds. For researchers and professionals in drug development, this molecule may hold potential as a stable, inert component in formulations or as a building block in the synthesis of more complex fluorinated molecules. Further research is warranted to fully characterize its physicochemical properties and explore its potential applications.

References

Synthesis pathways for producing 1,1,1,2,2,3,3,4,4-Nonafluorononane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for 1,1,1,2,2,3,3,4,4-nonafluorononane. Due to the limited availability of direct literature for this specific compound, the proposed synthesis is based on well-established methodologies for the formation of similar highly fluorinated alkanes. The core of this approach involves a two-step process: the radical-initiated addition of a perfluoroalkyl iodide to a terminal alkene, followed by reductive deiodination.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through the initial radical addition of 1-iodononafluorobutane to 1-pentene, followed by the removal of the iodine atom.

Synthesis Pathway 1-Iodononafluorobutane 1-Iodononafluorobutane Intermediate 1-Iodo-5-(nonafluorobutyl)nonane 1-Iodononafluorobutane->Intermediate Step 1: Radical Addition 1-Pentene 1-Pentene 1-Pentene->Intermediate Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Initiator->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: Reductive Deiodination Reducing_Agent Reducing Agent (e.g., Tri-n-butyltin hydride) Reducing_Agent->Final_Product

Figure 1: Proposed two-step synthesis pathway for this compound.

Starting Materials

A summary of the key starting materials required for this synthesis is provided in the table below.

Compound NameChemical FormulaMolecular Weight ( g/mol )Commercially Available
1-IodononafluorobutaneC4F9I345.93Yes
1-PenteneC5H1070.13Yes
Azobisisobutyronitrile (AIBN)C8H12N4164.21Yes
Tri-n-butyltin hydrideC12H28Sn291.06Yes

Table 1: Key starting materials and reagents.

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis of this compound.

Step 1: Radical Addition of 1-Iodononafluorobutane to 1-Pentene

This step involves the free-radical chain addition of 1-iodononafluorobutane to 1-pentene, initiated by a radical initiator such as azobisisobutyronitrile (AIBN).

Radical_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Mix 1-Iodononafluorobutane and 1-Pentene in a suitable solvent Initiator Add AIBN Reactants->Initiator Inert_Atmosphere Degas and place under inert atmosphere (Ar or N2) Initiator->Inert_Atmosphere Heat Heat the mixture (e.g., 80-90 °C) Inert_Atmosphere->Heat Monitor Monitor reaction progress (e.g., by GC or TLC) Heat->Monitor Cool Cool to room temperature Monitor->Cool Solvent_Removal Remove solvent in vacuo Cool->Solvent_Removal Purification Purify by fractional distillation or column chromatography Solvent_Removal->Purification

Figure 2: Experimental workflow for the radical addition step.

Detailed Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine 1-iodononafluorobutane (1.0 eq) and 1-pentene (1.2 eq). A suitable solvent, such as a high-boiling alkane or an aromatic solvent, may be used, although the reaction can potentially be run neat.

  • Initiator Addition: Add a catalytic amount of AIBN (e.g., 0.05-0.1 eq).

  • Inert Conditions: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, and then place the flask under a positive pressure of an inert gas (argon or nitrogen).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored periodically by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Purification: If a solvent was used, remove it under reduced pressure. The crude product, 1-iodo-5-(nonafluorobutyl)nonane, can then be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Step 2: Reductive Deiodination of 1-Iodo-5-(nonafluorobutyl)nonane

The second step involves the replacement of the iodine atom with a hydrogen atom using a reducing agent. Tri-n-butyltin hydride is a common and effective reagent for this transformation.

Reductive_Deiodination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Substrate Dissolve 1-Iodo-5-(nonafluorobutyl)nonane in a suitable solvent (e.g., toluene) Initiator_Add Add AIBN Substrate->Initiator_Add Inert_Atmosphere_Deiod Degas and place under inert atmosphere Initiator_Add->Inert_Atmosphere_Deiod Reagent_Add Add Tri-n-butyltin hydride dropwise at elevated temperature Inert_Atmosphere_Deiod->Reagent_Add Stir Stir until reaction is complete (monitored by GC or TLC) Reagent_Add->Stir Solvent_Removal_Deiod Remove solvent in vacuo Stir->Solvent_Removal_Deiod Purification_Deiod Purify by fractional distillation or flash chromatography Solvent_Removal_Deiod->Purification_Deiod

Figure 3: Experimental workflow for the reductive deiodination step.

Detailed Methodology:

  • Reaction Setup: Dissolve the purified 1-iodo-5-(nonafluorobutyl)nonane (1.0 eq) in a suitable solvent such as toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Add a catalytic amount of AIBN (0.1 eq).

  • Inert Conditions: Deoxygenate the solution by bubbling with an inert gas for 15-20 minutes.

  • Reagent Addition: Heat the solution to reflux (around 110 °C for toluene). Add tri-n-butyltin hydride (1.1-1.5 eq) dropwise to the refluxing solution over a period of 1-2 hours.

  • Reaction: Continue to stir the reaction mixture at reflux until the starting material is consumed, as monitored by GC or TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield this compound. Alternatively, flash chromatography on silica gel can be employed to remove the tin byproducts.

Predicted Properties of this compound

PropertyEstimated Value
Physical State Colorless liquid
Boiling Point 150 - 170 °C
Density ~1.4 - 1.5 g/mL
¹H NMR (predicted) Complex multiplets in the range of 0.8-2.5 ppm
¹⁹F NMR (predicted) Resonances characteristic of a C4F9- group

Table 2: Estimated physical and spectroscopic properties of this compound.

Conclusion

The proposed two-step synthesis provides a viable route to this compound for research and development purposes. The methodologies are based on well-documented radical addition and reductive dehalogenation reactions. Optimization of reaction conditions and purification techniques will be necessary to achieve high yields and purity. The characterization of the final product will require standard analytical techniques such as NMR spectroscopy, mass spectrometry, and gas chromatography. This guide serves as a foundational document for the synthesis and further investigation of this and related highly fluorinated compounds.

Spectroscopic data (NMR, IR, Mass Spec) for 1,1,1,2,2,3,3,4,4-Nonafluorononane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1,1,2,2,3,3,4,4-Nonafluorononane is a partially fluorinated alkane. The presence of a perfluorinated butyl group ((C₄F₉)) attached to a pentyl hydrocarbon chain ((C₅H₁₁)) results in unique physicochemical properties. Spectroscopic characterization is essential for the unambiguous identification and quality control of this compound. This guide provides a summary of the predicted spectroscopic data (NMR, IR, and Mass Spectrometry) and general protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-CH₂- (C5)~2.2 - 2.5Triplet of triplets (tt)³JHH ≈ 7-8 Hz, ³JHF ≈ 18-22 Hz
-CH₂- (C6)~1.5 - 1.7Quintet³JHH ≈ 7-8 Hz
-CH₂- (C7)~1.3 - 1.5Sextet³JHH ≈ 7-8 Hz
-CH₂- (C8)~1.2 - 1.4Sextet³JHH ≈ 7-8 Hz
-CH₃ (C9)~0.9Triplet (t)³JHH ≈ 7-8 Hz

Table 2: Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)Multiplicity (due to ¹JCF)Coupling Constants (J, Hz)
C1 (-CF₃)~118 - 122Quartet (q)¹JCF ≈ 280-290 Hz
C2 (-CF₂)~110 - 125Triplet (t)¹JCF ≈ 250-260 Hz
C3 (-CF₂)~110 - 125Triplet (t)¹JCF ≈ 250-260 Hz
C4 (-CF₂)~110 - 125Triplet (t)¹JCF ≈ 250-260 Hz
C5 (-CH₂)~30 - 35Triplet (t)²JCF ≈ 20-25 Hz
C6 (-CH₂)~28 - 32Singlet (s)-
C7 (-CH₂)~22 - 26Singlet (s)-
C8 (-CH₂)~20 - 24Singlet (s)-
C9 (-CH₃)~13 - 15Singlet (s)-

Table 3: Predicted ¹⁹F NMR Data

Fluorine AtomsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-CF₃ (F on C1)~ -81Triplet (t)³JFF ≈ 9-12 Hz
-CF₂- (F on C2)~ -124Multiplet-
-CF₂- (F on C3)~ -126Multiplet-
-CF₂- (F on C4)~ -120Triplet of triplets (tt)³JFF ≈ 9-12 Hz, ³JFH ≈ 18-22 Hz

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2850 - 3000StrongC-H stretching (alkane)
1450 - 1470MediumC-H bending (alkane)
1100 - 1350Very StrongC-F stretching
700 - 800MediumC-F bending

Table 5: Predicted Mass Spectrometry Data

m/zIonComments
319[M+H]⁺Predicted molecular ion (protonated), likely low abundance in EI.
219[C₄F₉]⁺Perfluorobutyl cation, likely a prominent fragment.
131[C₃F₅]⁺Common fragment from perfluoroalkyl chains.
69[CF₃]⁺Trifluoromethyl cation, often the base peak in fluorinated compounds.[1]
71[C₅H₁₁]⁺Pentyl cation, from cleavage of the C-C bond between the fluorinated and alkyl sections.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and spectrometer.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR:

    • Spectrometer: 400 MHz or higher.

    • Acquisition: Standard proton experiment.

    • Parameters: Pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 8-16 scans.

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher.

    • Acquisition: Proton-decoupled experiment (e.g., zgpg30).

    • Parameters: Pulse angle 30°, acquisition time 1-2 s, relaxation delay 2-5 s, 128 or more scans. For observing C-F couplings, a proton-decoupled but fluorine-coupled spectrum should be acquired.

  • ¹⁹F NMR:

    • Spectrometer: 376 MHz or higher.

    • Acquisition: Standard fluorine experiment, may require proton decoupling for simplification.

    • Parameters: Pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 1-5 s, 16-64 scans.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with a small drop of the sample placed directly on the crystal.

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

3.3 Mass Spectrometry (MS)

  • Sample Introduction: Direct infusion via a syringe pump or injection into a gas chromatograph (GC) or liquid chromatograph (LC) coupled to the mass spectrometer.

  • Ionization Technique:

    • Electron Ionization (EI): For GC-MS. Provides detailed fragmentation patterns which can be useful for structural elucidation. The molecular ion may be weak or absent.[1]

    • Chemical Ionization (CI): A softer ionization technique that is more likely to produce a visible molecular ion or protonated molecule.

    • Electrospray Ionization (ESI): For LC-MS. Typically used for more polar compounds, but can be employed with appropriate solvent systems.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition of the parent ion and fragments.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel fluorinated compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of a Novel Fluorinated Compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details Detailed NMR Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS NMR NMR Spectroscopy Purification->NMR Interpret_IR Identify Functional Groups (C-H, C-F bonds) IR->Interpret_IR Interpret_MS Determine Molecular Weight & Fragmentation Pattern MS->Interpret_MS H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR F19_NMR ¹⁹F NMR NMR->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR F19_NMR->TwoD_NMR Interpret_NMR Assign ¹H, ¹³C, ¹⁹F Signals & Determine Connectivity TwoD_NMR->Interpret_NMR Structure_Confirmation Final Structure Confirmation Interpret_IR->Structure_Confirmation Interpret_MS->Structure_Confirmation Interpret_NMR->Structure_Confirmation

Caption: Logical workflow for the spectroscopic analysis of a novel fluorinated compound.

References

An In-depth Technical Guide to the Solubility of Highly Fluorinated Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research for the compound "1,1,1,2,2,3,3,4,4-Nonafluorononane" did not yield any specific solubility data, synthesis protocols, or physicochemical properties in scholarly articles, chemical databases, or commercial supplier catalogs. The chemical name itself may be erroneous or describe a compound that is not synthesized or characterized in available literature. This guide, therefore, provides an in-depth overview of the solubility of structurally similar and well-documented highly fluorinated alkanes, such as perfluoroalkanes and perfluoroalkylalkanes. The principles, experimental protocols, and general solubility behaviors described herein are expected to be highly relevant for estimating and determining the solubility of other long-chain fluorinated alkanes.

Introduction to the Solubility of Fluorinated Alkanes

Highly fluorinated alkanes, a class of per- and polyfluoroalkyl substances (PFAS), are characterized by the substitution of hydrogen atoms with fluorine. This substitution imparts unique physicochemical properties, including high thermal and chemical stability, low surface tension, and both hydrophobic and lipophobic (oleophobic) character. These properties make them valuable in a range of applications but also present unique challenges in terms of their solubility and environmental behavior.

Perfluoroalkanes are known to be poorly miscible with both water and many common organic solvents.[1] Their solubility is governed by weak intermolecular forces.[2] Understanding the solubility of these compounds is critical for their application in drug delivery, as reaction media, and for assessing their environmental fate and transport.

Factors Influencing the Solubility of Fluorinated Alkanes

The solubility of fluorinated alkanes is a complex interplay of several factors related to the solute, the solvent, and the interactions between them.

  • Fluorine Content and Position: The degree and pattern of fluorination significantly impact solubility. As the extent of fluorination increases, the molecule's polarity and polarizability decrease, leading to weaker van der Waals interactions with hydrocarbon-based organic solvents.

  • Chain Length: For a homologous series of fluorinated alkanes, solubility in a given solvent generally decreases as the carbon chain length increases.

  • Solvent Properties:

    • Polarity: Highly fluorinated alkanes are nonpolar and thus tend to be more soluble in nonpolar solvents. However, their solubility is often low even in these solvents due to the dissimilarity of intermolecular forces.

    • Fluorophilicity: Solvents that are themselves fluorinated (e.g., perfluorohexane) are generally the best solvents for highly fluorinated alkanes.

    • Hydrogen Bonding: Fluorinated alkanes are poor hydrogen bond acceptors and do not act as hydrogen bond donors. Consequently, their solubility in protic solvents like water and alcohols is extremely low.

  • Temperature: The effect of temperature on solubility is dependent on the specific solute-solvent system and the enthalpy of the solution.

Below is a logical diagram illustrating the key factors that influence the solubility of fluorinated compounds.

G Factors Influencing Solubility of Fluorinated Alkanes cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility Fluorine Content Fluorine Content Fluorine Content->Solubility Chain Length Chain Length Chain Length->Solubility Molecular Architecture Molecular Architecture Molecular Architecture->Solubility Polarity Polarity Polarity->Solubility Fluorophilicity Fluorophilicity Fluorophilicity->Solubility H-Bonding Capacity H-Bonding Capacity H-Bonding Capacity->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Caption: Factors Influencing Fluorinated Alkane Solubility.

Quantitative Solubility Data for Structurally Similar Compounds

While no data exists for this compound, the following table summarizes the solubility of other relevant per- and polyfluorinated compounds in various solvents. This data is compiled from various literature sources and provides a general overview of the solubility behavior of this class of compounds.

CompoundSolventTemperature (°C)SolubilityReference
Perfluorobutanesulfonic acidWaterNot Specified510 mg/L--INVALID-LINK--[3]
Perfluorobutanesulfonyl fluorideCommon Organic SolventsNot SpecifiedSoluble--INVALID-LINK--[4]
Perfluorobutanesulfonyl fluorideWaterNot SpecifiedImmiscible--INVALID-LINK--[4]
Perfluorooctanesulfonic acid (PFOS)MethanolNot Specified37.1 g/L--INVALID-LINK--[5]
Perfluorooctanesulfonic acid (PFOS)AcetonitrileNot Specified12 g/L--INVALID-LINK--[5]
Perfluorooctanesulfonic acid (PFOS)HexaneNot Specified< 0.1 g/L--INVALID-LINK--[5]
Perfluorooctanesulfonic acid (PFOS)OctanolNot Specified0.11 g/L--INVALID-LINK--[5]

Experimental Protocols for Solubility Determination

The determination of the solubility of sparingly soluble compounds like highly fluorinated alkanes requires robust and sensitive experimental methods. The "shake-flask" method is a widely recognized technique for determining thermodynamic equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility

This method involves saturating a solvent with a solute and then measuring the concentration of the solute in the saturated solution.

Materials:

  • Test compound (highly fluorinated alkane)

  • Selected solvent(s)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument for quantification (e.g., GC-MS, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the highly fluorinated alkane to a known volume of the solvent in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The presence of excess solid solute is crucial to ensure equilibrium is reached.

  • Equilibration: Place the container in a thermostatically controlled shaker bath set to the desired temperature. The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is established.

  • Phase Separation: After equilibration, the sample is allowed to stand to allow the undissolved solute to settle. To ensure complete separation of the solid and liquid phases, the sample is typically centrifuged at a high speed.

  • Sampling: A carefully measured aliquot of the clear supernatant is withdrawn. Care must be taken not to disturb the solid phase.

  • Quantification: The concentration of the fluorinated alkane in the aliquot is determined using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), depending on the volatility and ionization properties of the compound.

  • Replicate Analysis: The experiment should be performed in replicate to ensure the precision and accuracy of the results.

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

G Shake-Flask Solubility Determination Workflow A Add excess solute to solvent B Equilibrate in shaker bath (24-72h) A->B C Centrifuge to separate phases B->C D Withdraw supernatant aliquot C->D E Quantify solute concentration (e.g., GC-MS) D->E F Report solubility E->F

Caption: Shake-Flask Solubility Determination Workflow.

Kinetic Solubility Determination

In high-throughput screening settings, kinetic solubility methods are often employed. These methods are faster but may not represent true thermodynamic equilibrium. A common approach involves preparing a concentrated stock solution of the compound in a miscible organic solvent (e.g., DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed is taken as the kinetic solubility.

Conclusion

While specific solubility data for this compound is not available in the current scientific literature, an understanding of the solubility of structurally similar highly fluorinated alkanes provides a valuable framework for researchers. The solubility of these compounds is typically low in both aqueous and common organic solvents, with fluorinated solvents being the most effective. The experimental protocols detailed in this guide, particularly the shake-flask method, provide a robust approach for the accurate determination of the solubility of such challenging compounds. For drug development professionals, the poor solubility of highly fluorinated moieties must be a key consideration in molecular design and formulation strategies.

References

The Dawn of Fluorine Chemistry: A Technical Guide to the Discovery of Partially Fluorinated Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has revolutionized numerous fields, from materials science to pharmaceuticals. This technical guide delves into the foundational discoveries of partially fluorinated hydrocarbons (PFHCs), offering a detailed look at the pioneering work, experimental methodologies, and the initial characterization of these novel compounds. The journey into organofluorine chemistry was fraught with challenges due to the extreme reactivity of elemental fluorine, a problem elegantly solved by the groundbreaking work of Belgian chemist Frédéric Swarts.

Historical Context: The Challenge of Taming Fluorine

Prior to the late 19th century, the synthesis of organofluorine compounds was largely unsuccessful and fraught with danger. Direct fluorination of hydrocarbons was often explosive. The breakthrough came from the development of indirect fluorination methods. In 1891, Frédéric Swarts pioneered a method that would become the cornerstone of early organofluorine chemistry: the halogen exchange reaction, now famously known as the Swarts reaction. This method avoided the use of hazardous elemental fluorine by employing metallic fluorides to replace other halogens (typically chlorine or bromine) in organic compounds.

The Swarts Reaction: A Controlled Introduction of Fluorine

The Swarts reaction provided the first practical and relatively safe route to organofluorine compounds. The general principle involves the reaction of an organic halide with a metal fluoride, leading to the substitution of the halogen with fluorine.

Key Reagents and Mechanism

Swarts's primary choice of fluorinating agent was antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅) or chlorine. The reaction proceeds through a nucleophilic substitution mechanism where the fluoride ion from the metal fluoride attacks the carbon atom bonded to the halogen, displacing it. The presence of SbCl₅ enhances the fluorinating power of SbF₃.

Logical Workflow of the Swarts Reaction

The logical progression of the Swarts reaction for the synthesis of partially fluorinated hydrocarbons can be visualized as a clear, step-by-step process.

Swarts_Reaction_Workflow Organic_Halide Organic Polyhalide (e.g., CCl4) Reaction_Vessel Reaction Vessel Organic_Halide->Reaction_Vessel Fluorinating_Agent Fluorinating Agent (e.g., SbF3) Fluorinating_Agent->Reaction_Vessel Catalyst Catalyst (e.g., SbCl5) Catalyst->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Product_Formation Halogen Exchange Product Formation Heating->Product_Formation Purification Purification (Distillation) Product_Formation->Purification Final_Product Partially Fluorinated Hydrocarbon Purification->Final_Product

Figure 1: Logical workflow of the Swarts reaction for the synthesis of partially fluorinated hydrocarbons.

Key Experiments: The First Syntheses

Frédéric Swarts documented his seminal work in the Bulletin de l'Académie Royale de Belgique. His papers laid out the synthesis of the first chlorofluorocarbons (CFCs), which would later find widespread use as refrigerants under the trade name Freon.

Synthesis of Trichlorofluoromethane (CCl₃F) and Dichlorodifluoromethane (CCl₂F₂)

One of Swarts' most significant early achievements was the synthesis of trichlorofluoromethane (CFC-11) and dichlorodifluoromethane (CFC-12) from carbon tetrachloride (CCl₄).

Experimental Protocol:

  • Reactants: Carbon tetrachloride (CCl₄), antimony trifluoride (SbF₃), and a small amount of antimony pentachloride (SbCl₅) as a catalyst.

  • Apparatus: A reaction flask equipped with a reflux condenser.

  • Procedure:

    • Antimony trifluoride is placed in the reaction flask.

    • A catalytic amount of antimony pentachloride is added.

    • Carbon tetrachloride is then added to the flask.

    • The mixture is gently heated. The reaction is exothermic and proceeds to form a mixture of CCl₃F and CCl₂F₂.

    • The products, being volatile, are distilled from the reaction mixture.

    • The crude distillate is then purified by washing with water to remove any remaining antimony salts, followed by drying and fractional distillation to separate CCl₃F and CCl₂F₂.

This reaction can be represented by the following equations:

3CCl₄ + SbF₃ → 3CCl₃F + SbCl₃

3CCl₄ + 2SbF₃ → 3CCl₂F₂ + 2SbCl₃

Physicochemical Properties of Early Partially Fluorinated Hydrocarbons

A key aspect of Swarts' research was the characterization of the novel compounds he synthesized. The introduction of fluorine had a profound effect on the physical properties of the parent hydrocarbons. The following table summarizes the properties of some of the earliest partially fluorinated hydrocarbons.

Compound NameFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density
Trichlorofluoromethane (CFC-11)CCl₃F137.3723.7-1111.494 g/cm³ at 20°C
Dichlorodifluoromethane (CFC-12)CCl₂F₂120.91-29.8-157.71.486 g/cm³ at -29.8°C
Chlorotrifluoromethane (CFC-13)CClF₃104.46-81.5-1811.52 g/cm³ at -128°C
Dichloromonofluoromethane (HCFC-21)CHCl₂F102.928.9-1351.405 g/cm³ at 9°C

The Logical Path to Discovery

The discovery of partially fluorinated hydrocarbons was not a singular event but rather a logical progression of scientific inquiry. This pathway can be illustrated as follows:

Discovery_Pathway Problem Problem: Reactivity of Elemental Fluorine Hypothesis Hypothesis: Indirect Fluorination using Metal Fluorides is Possible Problem->Hypothesis Experimentation Experimentation: Development of the Swarts Reaction (Halogen Exchange) Hypothesis->Experimentation Synthesis Synthesis of Novel Partially Fluorinated Hydrocarbons (e.g., CCl3F, CCl2F2) Experimentation->Synthesis Characterization Physicochemical Characterization: Boiling Point, Density, etc. Synthesis->Characterization Application Identification of Potential Applications: Refrigerants, Solvents Characterization->Application

Figure 2: The logical pathway from the initial problem to the discovery and application of partially fluorinated hydrocarbons.

Conclusion

The pioneering work of Frédéric Swarts in the late 19th and early 20th centuries laid the essential groundwork for the entire field of organofluorine chemistry. His development of the Swarts reaction provided the first controllable and scalable method for the synthesis of partially fluorinated hydrocarbons. This breakthrough not only introduced a new class of compounds with unique and valuable properties but also opened the door to the vast and impactful world of fluorinated molecules that are indispensable in modern science and technology. The systematic approach of synthesis followed by meticulous characterization established a paradigm for the exploration of fluorinated organic compounds that continues to this day.

Molecular Modeling and Computational Analysis of 1,1,1,2,2,3,3,4,4-Nonafluorononane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed molecular modeling and computational study of 1,1,1,2,2,3,3,4,4-nonafluorononane. Due to the limited availability of experimental data for this specific partially fluorinated alkane, this document outlines a robust computational workflow based on established methodologies for similar fluorinated compounds. The guide details quantum chemical calculations for determining molecular properties, the development of a suitable force field, and the application of molecular dynamics simulations to investigate bulk properties. The objective is to provide researchers and drug development professionals with a foundational understanding of the theoretical approaches that can be employed to characterize this compound and predict its behavior in various environments.

Introduction to this compound

This compound is a partially fluorinated alkane with the chemical formula C9H11F9.[1] The presence of a perfluorinated butyl group attached to a pentyl chain suggests unique physicochemical properties stemming from the combination of a highly lipophobic and hydrophobic fluorinated segment and a more conventional hydrocarbon tail.[2] Such molecules are of interest in various fields, including advanced materials, lubricants, and have potential applications in drug delivery due to their unique solubility and interfacial behavior.[3] Understanding the molecular-level structure and dynamics of this compound is crucial for harnessing its potential.

Physicochemical Properties

While experimental data is scarce, computational methods can provide initial estimates of the key physicochemical properties of this compound. The following table summarizes some of the computed properties available from public databases.

PropertyValueSource
Molecular Formula C9H11F9PubChem[1]
IUPAC Name This compoundPubChem[1]
Molecular Weight 290.17 g/mol PubChem[1]
XLogP3-AA 5.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 9PubChem[1]
Rotatable Bond Count 6PubChem[1]

Proposed Computational Workflow

To gain a deeper understanding of the molecular behavior of this compound, a multi-step computational approach is proposed. This workflow, illustrated below, combines quantum chemical calculations with classical molecular dynamics simulations.

Computational_Workflow cluster_QC Quantum Chemical Calculations cluster_FF Force Field Development cluster_MD Molecular Dynamics Simulations QC_GeoOpt Geometry Optimization QC_ConfAnal Conformational Analysis QC_GeoOpt->QC_ConfAnal QC_Charges Partial Charge Calculation QC_ConfAnal->QC_Charges FF_Param Parameterization of Bonded & Non-bonded Terms QC_Charges->FF_Param FF_Val Force Field Validation FF_Param->FF_Val MD_System System Setup (Bulk Liquid) FF_Val->MD_System MD_Equil Equilibration MD_System->MD_Equil MD_Prod Production Run MD_Equil->MD_Prod MD_Anal Analysis of Properties MD_Prod->MD_Anal

Proposed computational workflow for this compound.

Detailed Methodologies

Quantum Chemical Calculations

Quantum chemical (QC) calculations are essential for obtaining accurate information about the molecule's electronic structure, preferred conformations, and for deriving parameters for the classical force field.

Experimental Protocol:

  • Geometry Optimization: The initial 3D structure of this compound will be generated. A geometry optimization will be performed using Density Functional Theory (DFT) with a functional such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)).

  • Conformational Analysis: A systematic search of the conformational space will be conducted by rotating the dihedral angles along the carbon-carbon backbone. The relative energies of different conformers (e.g., anti, gauche) will be calculated to identify the most stable structures. For fluorinated alkanes, it is known that conformational geometries significantly influence their chemical and electronic interactions.[4]

  • Partial Charge Calculation: Atomic partial charges will be derived using a method such as a restrained electrostatic potential (RESP) fit to the quantum mechanically calculated electrostatic potential. Accurate partial charges are crucial for describing intermolecular interactions in subsequent molecular dynamics simulations.

Force Field Development

A classical force field is necessary for performing large-scale molecular dynamics simulations. While general-purpose force fields like OPLS-AA or GAFF can be used as a starting point, a more accurate representation of fluorinated compounds often requires specific parameterization.[5]

Experimental Protocol:

  • Parameterization:

    • Non-bonded Parameters: Lennard-Jones parameters for the fluorine and carbon atoms in the fluorinated segment can be adapted from existing force fields developed for perfluoroalkanes.[5][6] These may be further refined to reproduce experimental data of similar molecules, such as liquid density and heat of vaporization.

    • Bonded Parameters: Bond stretching and angle bending parameters can often be taken from general force fields. Torsional parameters, which govern the conformational preferences, should be fitted to reproduce the energy profiles obtained from the quantum chemical calculations.

  • Validation: The developed force field will be validated by performing short molecular dynamics simulations on a small system and comparing the simulated properties (e.g., density, radial distribution functions) with available data for analogous compounds or with quantum chemical results.

Force_Field_Parameterization QC_Data Quantum Chemical Data (Energies, Geometries, Charges) FF_Params Force Field Parameters (Bonded & Non-bonded) QC_Data->FF_Params Derive Torsions & Charges Exp_Data Experimental Data (Density, Enthalpy of Vaporization) Exp_Data->FF_Params Fit LJ Parameters MD_Sim Validation MD Simulations FF_Params->MD_Sim Refined_FF Refined Force Field MD_Sim->Refined_FF Compare & Refine

Logical relationships in the force field parameterization process.
Molecular Dynamics Simulations

Molecular dynamics (MD) simulations will be employed to study the behavior of this compound in a condensed phase, providing insights into its bulk properties.

Experimental Protocol:

  • System Setup: A simulation box containing a sufficient number of this compound molecules (e.g., 512 or 1000) will be created to represent a bulk liquid. The system will be solvated if studying its behavior in a solvent.

  • Equilibration: The system will be subjected to a series of energy minimization and equilibration steps. This typically involves a short simulation in the NVT (constant number of particles, volume, and temperature) ensemble followed by a longer simulation in the NPT (constant number of particles, pressure, and temperature) ensemble to bring the system to the desired temperature and pressure and to achieve a stable density.

  • Production Run: Once equilibrated, a long production run (on the order of nanoseconds to microseconds) will be performed in the NPT ensemble to collect trajectory data for analysis.

  • Analysis: The trajectory data will be analyzed to calculate various properties, including:

    • Thermodynamic Properties: Density, enthalpy of vaporization.

    • Structural Properties: Radial distribution functions to understand the local molecular packing.

    • Dynamic Properties: Self-diffusion coefficient, viscosity.

Potential Applications in Drug Development

Partially fluorinated alkanes can be used as components in drug delivery systems, such as emulsions and nano-carriers. Their unique properties can influence drug solubility, stability, and release kinetics. The computational models developed for this compound can be extended to study its interactions with drug molecules and biological membranes.

Drug_Interaction_Pathway Drug Drug Molecule Carrier Drug Carrier (e.g., Emulsion Droplet) Drug->Carrier Encapsulation PFN 1,1,1,2,2,3,3,4,4- Nonafluorononane PFN->Carrier Component Membrane Biological Membrane Carrier->Membrane Interaction & Permeation Target Cellular Target Membrane->Target Drug Release & Binding

Conceptual pathway of drug delivery involving a fluorinated carrier.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the molecular modeling of this compound. By combining quantum chemical calculations for accurate parameterization with molecular dynamics simulations for the study of bulk properties, a detailed understanding of this molecule's behavior can be achieved. The methodologies described herein are based on established practices for studying fluorinated compounds and provide a solid foundation for future research into the properties and potential applications of this compound, particularly in the realm of drug development and materials science.

References

A Technical Guide to Commercial 1,1,1,2,2,3,3,4,4-Nonafluorononane: Purity and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available grades of 1,1,1,2,2,3,3,4,4-nonafluorononane, a partially fluorinated alkane of interest in various scientific and industrial applications. This document outlines the typical purity levels offered by commercial suppliers and details the analytical methodologies used to assess its quality, enabling informed decisions for research and development.

Commercial Availability and Purity Grades

This compound is available from a range of specialty chemical suppliers. The compound is typically offered in several purity grades, which are suitable for different applications, from general laboratory use to more sensitive analytical and synthetic procedures. The most commonly available grades are summarized in the table below. It is important to note that purity specifications can vary between suppliers, and it is always recommended to consult the supplier's certificate of analysis for lot-specific data.

Purity GradeTypical SpecificationCommon Suppliers
Standard Grade≥ 95%Various
High Purity≥ 97%Apollo Scientific, Fandachem
Research Grade> 98%Atomfair

Table 1: Commercially Available Grades of this compound

Analytical Methodologies for Purity Assessment

The purity of this compound is primarily determined using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide both qualitative and quantitative information about the compound and any potential impurities.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for separating and quantifying volatile and semi-volatile compounds. For this compound, GC with a flame ionization detector (GC-FID) is a common method for purity assessment. The area percentage of the main peak relative to the total area of all peaks in the chromatogram is used to determine the purity.

Typical Experimental Protocol for GC-FID Analysis:

  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: A mid-polarity column, such as a VF-624ms (30m x 0.25mm, 1.4 µm film), is suitable for separating fluorinated alkanes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace impurity analysis.

  • Injector Temperature: 150°C.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 280°C at 25°C/min, hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Sample Preparation: The sample is typically diluted in a suitable solvent, such as dichloromethane, to a concentration of approximately 30 µM.

The following diagram illustrates the general workflow for purity analysis of this compound by Gas Chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample 1,1,1,2,2,3,3,4,4- Nonafluorononane Dilution Dilution to ~30 µM Sample->Dilution Solvent Dichloromethane Solvent->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Purity Report

GC Analysis Workflow for Purity Determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis of organic compounds. For this compound, both ¹H NMR and ¹⁹F NMR are highly informative.

¹H NMR for Purity Determination:

Quantitative ¹H NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of a characteristic signal of the analyte to that of a certified internal standard of known purity and concentration.

Typical Experimental Protocol for Quantitative ¹H NMR:

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., Chloroform-d, Acetone-d₆).

  • Internal Standard: A stable compound with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of deuterated solvent.

  • Acquisition Parameters:

    • Pulse Angle: 90° flip angle.

    • Relaxation Delay (d1): A sufficiently long delay to allow for full relaxation of all relevant nuclei (typically 5-7 times the longest T₁).

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or higher).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the characteristic signals of the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

¹⁹F NMR for Purity and Structural Confirmation:

Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an excellent technique for analyzing fluorinated compounds. It provides a distinct spectrum with a wide chemical shift range, minimizing signal overlap. ¹⁹F NMR is used to confirm the structure of the fluorinated portion of the molecule and to detect any fluorinated impurities. Quantitative ¹⁹F NMR can also be performed using a fluorinated internal standard.

Typical Experimental Protocol for Quantitative ¹⁹F NMR:

  • Instrument: NMR Spectrometer with a fluorine probe.

  • Solvent: A suitable deuterated solvent.

  • Internal Standard: A fluorinated compound with a known purity and a signal that does not overlap with the analyte signals (e.g., trifluoroacetic acid).

  • Acquisition Parameters:

    • Pulse Angle: 90° flip angle.

    • Relaxation Delay (d1): A long delay (e.g., 20 seconds or more) is crucial for accurate quantification in ¹⁹F NMR due to often long relaxation times.

    • Spectral Width: Sufficiently wide to encompass all fluorine signals of interest.

  • Data Processing: Similar to ¹H qNMR, the purity is calculated by comparing the integrals of the analyte and the internal standard, taking into account the number of fluorine atoms in each signal.

The logical relationship for selecting an appropriate analytical method for purity determination is outlined in the diagram below.

Purity_Analysis_Logic Start Purity Analysis of This compound Method_Selection Select Analytical Method Start->Method_Selection GC_Analysis Gas Chromatography (GC-FID) Method_Selection->GC_Analysis  For volatile impurities  and routine QC NMR_Analysis NMR Spectroscopy Method_Selection->NMR_Analysis  For structural confirmation  and absolute quantification Purity_Report Final Purity Report GC_Analysis->Purity_Report H1_NMR Quantitative ¹H NMR (with Internal Standard) NMR_Analysis->H1_NMR F19_NMR ¹⁹F NMR (Structural Confirmation & Purity) NMR_Analysis->F19_NMR H1_NMR->Purity_Report F19_NMR->Purity_Report

Decision Logic for Purity Analysis Method Selection.

Conclusion

For researchers, scientists, and professionals in drug development, understanding the available purity grades and the methods used for their verification is crucial for ensuring the reliability and reproducibility of experimental results. Commercial this compound is available in various grades, with purity typically assessed by GC and NMR spectroscopy. The detailed methodologies provided in this guide offer a framework for the in-house verification of purity or for a deeper understanding of the data provided by suppliers. Always refer to the supplier's specific documentation for the most accurate information regarding a particular batch of this compound.

Methodological & Application

Application Notes and Protocols: 1,1,1,2,2,3,3,4,4-Nonafluorononane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2,3,3,4,4-Nonafluorononane is a partially fluorinated organic compound that serves as a fluorous solvent. Fluorous chemistry leverages the unique properties of highly fluorinated compounds to facilitate the separation and purification of reaction products and catalysts.[1][2] These solvents are typically immiscible with common organic solvents at room temperature, forming a distinct liquid phase.[3] This characteristic is central to the concept of fluorous biphasic catalysis and synthesis, where a fluorinated catalyst or reactant can be easily separated from the non-fluorinated product by simple phase separation.[4][5] this compound, with its significant fluorine content, exhibits the hallmark properties of a fluorous solvent, including high density, low surface tension, and chemical inertness.[6][7] While specific, detailed examples of its use in published organic synthesis protocols are not widespread, its properties make it a suitable candidate for application in fluorous synthesis methodologies.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 375-96-2
Molecular Formula C₉F₉H₁₁
Molecular Weight 322.17 g/mol
Boiling Point 125-126 °C
Density 1.799 g/mL at 25 °C[6]
Refractive Index n20/D 1.276[6]
Appearance Colorless liquid
Solubility Immiscible with water and many common organic solvents. Soluble in other fluorous solvents.

Fluorous Synthesis: A General Overview

Fluorous synthesis is a separation strategy in organic synthesis that utilizes the unique properties of perfluoroalkyl chains (fluorous tags) to facilitate the purification of the final product.[2] A fluorous tag is a long chain of carbon atoms where most or all of the hydrogens have been replaced by fluorine. These tags can be temporarily attached to a reactant or a catalyst. Due to the lipophobic and hydrophobic nature of these fluorous tags, the tagged molecules will preferentially dissolve in a fluorous solvent.

The general workflow of a fluorous synthesis is as follows:

  • Tagging: A fluorous ponytail is attached to a reactant or catalyst.

  • Reaction: The chemical reaction is carried out, often in a fluorous biphasic system where the fluorous solvent and a standard organic solvent form two separate layers. The reaction can be driven to homogeneity by heating.

  • Separation: Upon cooling, the two phases separate. The fluorous-tagged species (e.g., catalyst, excess reagent, or the product itself) sequesters in the fluorous phase, while the non-tagged species remains in the organic phase.

  • Detagging (if applicable): If the product was tagged, the fluorous ponytail is cleaved to yield the final, untagged product.

This methodology simplifies purification, often eliminating the need for traditional column chromatography.

Generalized Protocol for Fluorous Biphasic Synthesis using this compound

This protocol describes a general procedure for conducting an organic reaction using a fluorous-tagged catalyst in a biphasic system with this compound and a common organic solvent (e.g., toluene).

Materials:

  • This compound

  • Organic solvent (e.g., toluene, acetonitrile)

  • Fluorous-tagged catalyst

  • Reactants (A and B)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Experimental Procedure:

  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and an inert gas inlet, add the fluorous-tagged catalyst.

    • Add this compound to dissolve the catalyst.

    • Add the organic solvent (e.g., toluene). At room temperature, two distinct layers should be observed.

    • Add reactant A and reactant B to the organic layer.

  • Reaction:

    • Heat the reaction mixture with vigorous stirring. Depending on the specific solvents and their miscibility at elevated temperatures, the system may become homogeneous.

    • Monitor the reaction progress by standard techniques (e.g., TLC, GC-MS, LC-MS) by taking aliquots from the organic phase.

  • Workup and Separation:

    • Once the reaction is complete, cool the mixture to room temperature. The biphasic system will re-form.

    • Transfer the entire mixture to a separatory funnel.

    • Allow the layers to fully separate. The denser fluorous phase containing the catalyst will be the bottom layer.

    • Drain the lower fluorous layer. This layer can often be recycled and reused for subsequent reactions.

    • Collect the upper organic layer, which contains the desired product.

    • Wash the organic layer with an appropriate aqueous solution (e.g., saturated sodium bicarbonate, brine) if necessary.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification:

    • If necessary, the crude product can be further purified by standard methods such as recrystallization, distillation, or flash column chromatography. However, the initial fluorous separation should significantly simplify this step.

Visualizing the Workflow

Fluorous_Biphasic_Synthesis cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_separation 3. Separation cluster_outcome 4. Outcome Setup Combine Reactants, Organic Solvent, Fluorous Solvent & Fluorous Catalyst Heat Heat to Homogeneity (or Biphasic Reaction) Setup->Heat Cool Cool to Room Temp. (Phase Separation) Heat->Cool Separate Separate Layers Cool->Separate Product Product in Organic Phase Separate->Product Catalyst Catalyst in Fluorous Phase (for Recycling) Separate->Catalyst

References

Application of 1,1,1,2,2,3,3,4,4-Nonafluorononane in Gas Chromatography: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorinated Compounds in Gas Chromatography

Fluorinated compounds, due to their unique chemical and physical properties, are increasingly utilized in various industrial and pharmaceutical applications. Their analysis often requires specialized chromatographic techniques. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the separation and quantification of volatile and semi-volatile fluorinated analytes. The choice of solvent and internal standard is critical for achieving accurate and reproducible results in such analyses.

1.1. Potential Roles of 1,1,1,2,2,3,3,4,4-Nonafluorononane in GC

Given its fluorinated nature, high purity, and expected chromatographic behavior, this compound can be considered for the following roles in GC methodologies:

  • Internal Standard: An internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for variations in injection volume and sample preparation. An ideal internal standard should be chemically similar to the analytes of interest but not present in the original sample. This compound, being a fluorinated alkane, would be a suitable internal standard for the analysis of other volatile fluorinated compounds, as it would exhibit similar chromatographic behavior and response in certain detectors.

  • Specialized Solvent: The choice of solvent in GC is crucial for sample dissolution and injection. While common solvents like hexane, dichloromethane, and methanol are widely used, highly fluorinated solvents can offer unique selectivity for dissolving fluorinated analytes, potentially improving sample introduction and chromatography.

Representative Application: Analysis of Fluorotelomer Alcohols (FTOHs) using a Fluorinated Internal Standard

As a practical guide, this section details a validated method for the determination of various FTOHs in textile samples using GC-MS/MS with a deuterated fluorinated alcohol as the internal standard. The principles and steps outlined in this protocol can be adapted for developing a method using this compound as an internal standard for the analysis of similar volatile fluorinated compounds.

Summary of the Method

This method involves the solvent extraction of FTOHs from a solid matrix, followed by analysis using a triple quadrupole gas chromatograph-mass spectrometer (GC-MS/MS) in the Multiple Reaction Monitoring (MRM) mode. A fluorinated internal standard is added to the sample extract to ensure accuracy and precision.

Experimental Protocol

2.2.1. Reagents and Materials

  • Analytes: 4:2 FTOH, 6:2 FTOH, 8:2 FTOH, 10:2 FTOH

  • Internal Standard (IS): 2-Perfluorobutyl-[1,1,2,2-2H4]-ethanol (MFBET)

  • Solvent: Ethyl acetate (pesticide residue grade)

  • Sample Matrix: Textile samples

2.2.2. Instrumentation

  • Gas Chromatograph: Triple quadrupole GC-MS/MS system

  • Column: SH-Stabilwax column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column. Non-polar columns can also be used for the separation of fluorinated compounds, with elution order generally following boiling points.

  • Injector: Split/splitless injector

  • Detector: Triple quadrupole mass spectrometer

2.2.3. Sample Preparation

  • Cut 1 gram of the textile sample into small pieces (approximately 2 mm x 2 mm).

  • Place the sample pieces into a 20 mL glass vial.

  • Add 10 mL of ethyl acetate to the vial.

  • Cap the vial and heat at 60°C for 2 hours in a heating block or oven.

  • Allow the extract to cool to room temperature.

  • Filter the extract through a 0.22 µm nylon syringe filter.

  • Concentrate the filtered extract by a factor of 10 under a gentle stream of nitrogen.

  • Spike the concentrated extract with the internal standard (MFBET) to a final concentration of 100 ng/mL.

2.2.4. GC-MS/MS Parameters

ParameterValue
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 40°C, hold for 1 min
Ramp 1: 10°C/min to 150°C
Ramp 2: 20°C/min to 240°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Multiple Reaction Monitoring (MRM)

2.2.5. MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4:2 FTOH26424410
6:2 FTOH36434410
8:2 FTOH46444410
10:2 FTOH56454410
MFBET (IS)26824710
Data Presentation and Performance

The performance of the method for FTOH analysis is summarized in the table below. Similar validation parameters should be established when developing a method using this compound.

Parameter4:2 FTOH6:2 FTOH8:2 FTOH10:2 FTOH
Linear Range (ng/mL) 5 - 2001 - 2001 - 2001 - 200
Correlation Coefficient (r²) >0.999>0.999>0.999>0.999
LOD (ng/mL) 0.50.20.10.1
LOQ (ng/mL) 1.50.60.30.3
Recovery (%) 95 ± 598 ± 497 ± 696 ± 5
Precision (RSD%) < 10< 10< 10< 10

Visualization of Experimental Workflow

The logical flow of the analytical protocol can be visualized to provide a clear and concise understanding of the entire process from sample receipt to data analysis.

GC_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Textile Sample (1g) Extraction Solvent Extraction (Ethyl Acetate, 60°C, 2h) Sample->Extraction 1. Filtration Filtration (0.22 µm) Extraction->Filtration 2. Concentration Concentration (10x) Filtration->Concentration 3. Spiking Internal Standard Spiking (100 ng/mL) Concentration->Spiking 4. GC_Injection GC Injection (1 µL) Spiking->GC_Injection 5. Separation Chromatographic Separation (Stabilwax Column) GC_Injection->Separation 6. Detection MS/MS Detection (MRM) Separation->Detection 7. Quantification Quantification (Internal Standard Method) Detection->Quantification 8. Reporting Result Reporting Quantification->Reporting 9.

Caption: Workflow for the analysis of FTOHs in textiles.

Logical Relationship for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in developing a robust quantitative GC method. The following diagram illustrates the key considerations for selecting a suitable internal standard, with this compound as a potential candidate for the analysis of other fluorinated compounds.

IS_Selection cluster_criteria Internal Standard Selection Criteria Analyte Target Analytes (e.g., Volatile Fluorinated Compounds) Chem_Sim Chemical Similarity (e.g., Fluorinated) Not_Present Not Naturally Present in Sample Chrom_Behavior Similar Chromatographic Behavior (Retention Time) Detector_Response Good Detector Response (e.g., MS Fragmentation) Stable Stable and Non-reactive IS_Candidate Potential Internal Standard (this compound) Chem_Sim->IS_Candidate Not_Present->IS_Candidate Chrom_Behavior->IS_Candidate Detector_Response->IS_Candidate Stable->IS_Candidate

Caption: Key criteria for selecting an internal standard in GC.

Conclusion

While direct applications of this compound in gas chromatography are not extensively documented, its properties make it a promising candidate for use as an internal standard or specialized solvent in the analysis of fluorinated compounds. The detailed protocol for the analysis of fluorotelomer alcohols presented here provides a robust framework that can be adapted for developing and validating new GC methods. Researchers and scientists are encouraged to use this information as a starting point for exploring the utility of this compound in their specific analytical challenges. Method development and validation, including determination of retention times, linearity, recovery, and limits of detection, will be essential for any new application.

Application Notes: Perfluoropolyether (PFPE) in the Formulation of Industrial Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific data for 1,1,1,2,2,3,3,4,4-Nonafluorononane, this document utilizes Perfluoropolyether (PFPE) as a representative fluorinated compound to illustrate the principles of application and testing in industrial lubricants. PFPEs are widely used and well-documented fluoropolymers that share key properties with other fluorinated substances, such as high thermal stability and chemical inertness.

Introduction

Perfluoropolyethers (PFPEs) are a class of synthetic fluorinated fluids used in the formulation of high-performance industrial lubricants.[1][2][3] Their unique properties make them suitable for extreme applications where conventional mineral or synthetic lubricants fail.[1][3] Composed of a polymer chain of perfluoro-alkyl groups joined by ether linkages, the strong carbon-fluorine and carbon-oxygen bonds impart exceptional stability.[2] These lubricants are critical in industries such as aerospace, automotive, chemical, and electronics, where components are subjected to aggressive environments, and long-term or lifetime lubrication is required.[1]

Key Performance Characteristics

The incorporation of PFPEs into industrial lubricant formulations offers several distinct advantages:

  • Extreme Temperature Stability: PFPE lubricants can operate across a wide temperature range, with some formulations effective from as low as -70°C up to 300°C.[4]

  • Chemical and Biological Inertness: They are highly resistant to degradation from aggressive chemicals, including acids, alkalis, and solvents.[2][3][5] They are also biologically inert.[3]

  • Oxidative Stability: The fluorinated structure of PFPEs makes them inherently resistant to oxidation, which prevents the formation of sludge and varnish, extending the lubricant's service life.[1][4]

  • Low Volatility: PFPEs exhibit very low vapor pressure, resulting in minimal evaporation losses, a critical factor in high-temperature and vacuum applications.[1][5]

  • Excellent Material Compatibility: They are compatible with a wide variety of plastics and elastomers, preventing swelling or degradation of seals and other components.[1][4]

  • Non-Flammability: The high fluorine content makes PFPE lubricants non-flammable, enhancing safety in high-temperature operations.[3][5]

Applications in Industrial Lubrication

PFPE-based lubricants are formulated as oils, greases, and dispersions to meet the demands of various industrial applications:

  • Bearings and Gears: In sealed-for-life bearings and gearboxes operating at high temperatures or exposed to corrosive chemicals.

  • Vacuum Pumps: As a sealing and lubricating fluid due to their low vapor pressure.

  • Chemical Processing Equipment: For lubricating valves, pumps, and seals in contact with reactive chemicals.[1]

  • Automotive and Aerospace Components: For lubricating components that require long life and resistance to extreme temperatures and pressures.[2]

  • Electronics: As a lubricant for connectors and switches, where dielectric properties and prevention of fretting corrosion are important.

Quantitative Data Presentation

The following tables summarize typical properties of different commercial PFPE base fluids used in lubricant formulations. Note that specific values can vary depending on the grade and manufacturer.

Table 1: Typical Physical Properties of PFPE Base Fluids

PropertyPFPE Type KPFPE Type YPFPE Type ZUnitsTest Method
Appearance Clear LiquidClear LiquidClear Liquid-Visual
Operating Temperature Range -40 to 250-30 to 200-70 to 200°C-
Viscosity @ 40°C 30 - 160040 - 180015 - 250cStASTM D445
Viscosity Index 60 - 13580 - 150100 - 350-ASTM D2270
Pour Point -45 to -15-35 to -10-90 to -35°CASTM D97
Density @ 20°C 1.89 - 1.921.88 - 1.911.86 - 1.89g/cm³ASTM D1298
Vapor Pressure @ 100°C <1 x 10⁻⁵<1 x 10⁻⁴<1 x 10⁻³TorrKnudsen

Source: Data compiled from publicly available technical datasheets and literature.[6]

Table 2: Performance Data of Formulated PFPE Lubricants

Performance TestPFPE Grease (PTFE Thickened)Synthetic Hydrocarbon GreaseUnitsTest Method
Four-Ball Wear Scar Diameter 0.5 - 0.80.6 - 1.0mmASTM D4172
RPVOT Oxidation Stability > 10,000500 - 1500minutesASTM D2272
Dropping Point > 300180 - 260°CASTM D2265
Evaporation Loss (24h @ 200°C) < 1.05 - 15%ASTM D972

Note: These are representative values and can vary based on the specific formulation of the base oil, thickener, and additives.

Experimental Protocols

Protocol for Evaluation of Wear Preventive Characteristics

This protocol is based on the ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) .[7][8][9]

Objective: To determine the relative wear-preventive properties of a lubricant formulation containing PFPE under sliding contact.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (AISI 52100 steel, 12.7 mm diameter)

  • Microscope for measuring wear scars

  • Solvents for cleaning (e.g., heptane, acetone)

  • Temperature controller

Procedure:

  • Cleaning: Thoroughly clean the four steel balls, ball pot, and lock ring with appropriate solvents to remove any contaminants.

  • Assembly: Clamp three of the steel balls securely in the ball pot.

  • Lubricant Addition: Pour the test lubricant (formulated with PFPE) into the ball pot to a level that covers the three stationary balls.

  • Top Ball Placement: Place the fourth ball into the chuck of the test machine spindle.

  • Test Setup: Assemble the ball pot onto the machine's platform and bring it up to the top ball to ensure contact.

  • Loading and Heating: Apply the specified load (e.g., 392 N or 40 kgf) and heat the lubricant to the test temperature (e.g., 75°C).[10]

  • Test Execution: Once the temperature stabilizes, start the motor to rotate the top ball at the specified speed (e.g., 1200 rpm) for the designated duration (e.g., 60 minutes).[10]

  • Measurement: Clean the three stationary balls and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding).

  • Reporting: Calculate the average wear scar diameter from the six measurements. A smaller diameter indicates better wear protection.

ASTM_D4172_Workflow cluster_prep Preparation cluster_test Test Execution cluster_analysis Analysis Clean Clean Steel Balls and Apparatus Assemble Assemble Three Stationary Balls Clean->Assemble AddLube Add PFPE Lubricant Assemble->AddLube Setup Mount and Apply Load (e.g., 40 kgf) AddLube->Setup Heat Heat to Test Temp (e.g., 75°C) Setup->Heat Rotate Rotate Top Ball (1200 rpm, 60 min) Heat->Rotate Measure Measure Wear Scar Diameters Rotate->Measure Report Calculate and Report Average Scar Diameter Measure->Report

Workflow for ASTM D4172 Wear Preventive Test.
Protocol for Evaluation of Oxidation Stability

This protocol is based on the ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT) .[11][12]

Objective: To evaluate the resistance of a PFPE-containing lubricant to oxidation under accelerated conditions.

Apparatus:

  • Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus

  • Pressure vessel with a pressure gauge

  • Constant temperature bath

  • Oxygen supply

  • Copper catalyst coil

  • Sample container (glass)

Procedure:

  • Sample Preparation: Place a 50 g sample of the PFPE-formulated lubricant, 5 mL of distilled water, and a polished copper catalyst coil into the glass sample container.

  • Vessel Assembly: Place the sample container inside the pressure vessel. Seal the vessel.

  • Pressurization: Purge the vessel with oxygen and then charge it to a pressure of 90 psi (620 kPa) at room temperature.

  • Testing: Place the pressurized vessel in a constant temperature bath set at 150°C.[13] Begin rotating the vessel at 100 rpm at an angle of 30 degrees.[13]

  • Monitoring: Continuously monitor and record the pressure inside the vessel. The pressure will initially rise as the vessel heats up and will then remain stable as the antioxidants in the lubricant resist oxidation.

  • Endpoint: The test concludes when a rapid drop in pressure is observed, indicating the depletion of antioxidants and the onset of base oil oxidation. The result is the time in minutes from the start of the test until the pressure drops by 25 psi (175 kPa) from the maximum pressure.[13][14]

  • Reporting: Report the RPVOT value in minutes. A longer time indicates greater oxidation stability.

ASTM_D2272_Workflow cluster_setup Sample and Vessel Preparation cluster_execution Accelerated Oxidation Test cluster_result Data Analysis Prep Prepare Sample: Lubricant + Water + Cu Coil Seal Seal Sample in Pressure Vessel Prep->Seal Pressurize Pressurize with O₂ to 90 psi Seal->Pressurize HeatRotate Place in 150°C Bath and Rotate at 100 rpm Pressurize->HeatRotate Monitor Monitor Internal Pressure Over Time HeatRotate->Monitor Endpoint Identify Time to 25 psi Pressure Drop Monitor->Endpoint Result Report Oxidation Stability in Minutes Endpoint->Result

Workflow for ASTM D2272 Oxidation Stability Test.
Logical Relationship: How PFPE Enhances Lubricant Performance

The chemical structure of PFPE is directly responsible for its superior performance characteristics in demanding industrial applications.

PFPE_Performance_Relationship cluster_properties Inherent Chemical Properties cluster_performance Enhanced Lubricant Performance Structure PFPE Molecular Structure (C-F and C-O Bonds) Inert High Chemical Inertness Structure->Inert Thermal High Thermal Stability Structure->Thermal Volatility Low Volatility Structure->Volatility Surface Low Surface Tension Structure->Surface Oxidation Resistance to Oxidation (Longer Life) Inert->Oxidation Compatibility Material Compatibility Inert->Compatibility Safety Non-Flammable Inert->Safety Thermal->Oxidation Temp Wide Operating Temperature Range Thermal->Temp Volatility->Temp Wear Reduced Friction and Wear Surface->Wear

Relationship between PFPE structure and performance.

References

Analytical techniques for the detection and quantification of 1,1,1,2,2,3,3,4,4-Nonafluorononane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection and quantification of 1,1,1,2,2,3,3,4,4-Nonafluorononane. Given the limited specific literature for this particular compound, the following protocols are adapted from established methods for the analysis of other long-chain per- and polyfluoroalkyl substances (PFAS), which are structurally and chemically similar. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a perfluorinated alkane, a class of compounds known for their high thermal and chemical stability. These properties make them suitable for various industrial applications but also render them persistent in the environment and biological systems. Accurate and sensitive analytical methods are crucial for studying their environmental fate, toxicology, and potential impact on human health.

The analytical challenges in quantifying this compound include its potential for volatility, its presence in complex matrices, and the need for low detection limits. Both GC-MS and LC-MS/MS offer the requisite sensitivity and selectivity for trace-level analysis.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For this compound, which is a relatively volatile perfluorinated compound, GC-MS offers excellent separation and definitive identification based on mass spectra. The use of Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity for targeted quantification.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for the analysis of a broad range of PFAS, including those that are not amenable to GC analysis.[2][3] It offers high sensitivity and selectivity, making it suitable for complex matrices such as biological fluids and environmental samples.[3]

Experimental Protocols

Sample Preparation

Sample preparation is a critical step to isolate this compound from the sample matrix and concentrate it to detectable levels.[4] Special care must be taken to avoid contamination from laboratory equipment and reagents, as PFAS are ubiquitous in many materials.[5]

a) Water Samples (e.g., Groundwater, Surface Water)

  • Method: Solid-Phase Extraction (SPE) based on EPA Method 537.1.[5][6]

  • Protocol:

    • To a 250 mL water sample, add a surrogate standard solution.

    • Pass the sample through a polystyrene-divinylbenzene (SDVB) SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte and surrogate from the cartridge using methanol.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add an internal standard prior to analysis.

b) Biological Samples (e.g., Serum, Plasma)

  • Method: Protein precipitation followed by SPE.

  • Protocol:

    • To 100 µL of serum or plasma, add a surrogate standard.

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex the sample and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and concentrate it.

    • Reconstitute the extract in a suitable solvent and proceed with SPE cleanup as described for water samples, or use a graphitized carbon-based SPE for more complex matrices.[7]

    • Add an internal standard before analysis.

GC-MS Analysis Protocol

This protocol is designed for the quantification of this compound using a gas chromatograph coupled to a single quadrupole or a triple quadrupole mass spectrometer.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890 or equivalent.

    • Mass Spectrometer: Agilent 5977 or equivalent.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp 1: 10 °C/min to 150 °C.

      • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions: To be determined from the mass spectrum of a this compound standard. Likely fragments would be related to the loss of fluorine and alkyl chain fragments.

LC-MS/MS Analysis Protocol

This protocol provides a general framework for the analysis of this compound by LC-MS/MS, which is highly effective for a wide range of PFAS.

  • Instrumentation:

    • Liquid Chromatograph: Shimadzu Nexera or equivalent.

    • Mass Spectrometer: Sciex 7500 or equivalent triple quadrupole mass spectrometer.[8]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 20 mM ammonium acetate in water.

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Initial: 90% A, 10% B.

      • Linear gradient to 10% A, 90% B over 8 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Ion Source Gas Temperature: 350 °C.

    • Ion Spray Voltage: -4500 V.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion would be the deprotonated molecule [M-H]⁻ or a relevant adduct. Product ions would be generated by collision-induced dissociation and would need to be optimized using a pure standard of this compound.

Data Presentation

Quantitative data for analogous long-chain perfluorinated compounds from various studies are summarized in the table below to provide an expected range of performance for the analytical methods described.

CompoundAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
Perfluorooctanoic Acid (PFOA)LC-MS/MSFish Tissue0.04 ng/g-76
Perfluorooctane Sulfonate (PFOS)LC-MS/MSFish Tissue0.04 ng/g-90
Perfluorononanoic Acid (PFNA)GC-MS (derivatized)Mouse Serum-< 50 ng/mL81-101
8:2 Fluorotelomer AlcoholGC-MSMouse Serum-< 50 ng/mL81-101
Various PFASLC-MS/MSDrinking Water0.6 - 5.4 ng/L (MDL)5 - 200 ng/L (Range)84 - 113

Data adapted from various sources for similar long-chain perfluorinated compounds. Actual performance for this compound must be determined experimentally.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous or Biological Sample SPE Solid-Phase Extraction Sample->SPE Loading Concentration Concentration SPE->Concentration Elution GC_Inlet GC Injection Concentration->GC_Inlet GC_Column Chromatographic Separation GC_Inlet->GC_Column MS_Source Ionization (EI) GC_Column->MS_Source MS_Analyzer Mass Analysis (SIM) MS_Source->MS_Analyzer Detector Detection MS_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Sample Collection (Water/Biological) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup Autosampler Autosampler Injection Cleanup->Autosampler LC_Column Reverse-Phase C18 Column Autosampler->LC_Column ESI_Source Electrospray Ionization (ESI-) LC_Column->ESI_Source Q1 Quadrupole 1 (Precursor Ion) ESI_Source->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ions) Q2->Q3 Detector Detector Q3->Detector Data_Processing Data Acquisition & Processing Detector->Data_Processing Quant_Report Quantification & Reporting Data_Processing->Quant_Report

Caption: Detailed workflow for LC-MS/MS analysis of fluorinated compounds.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the detection and quantification of this compound in various matrices. While these methods are adapted from existing protocols for similar perfluorinated compounds, they are based on well-established principles of chromatography and mass spectrometry. Method validation using a certified reference standard for this compound is essential to determine the specific performance characteristics such as LOD, LOQ, and accuracy for your matrix of interest. Researchers should pay careful attention to potential sources of contamination during sample handling and preparation to ensure data quality.

References

Application Notes and Protocols: The Role of 1,1,1,2,2,3,3,4,4-Nonafluorononane in Nanoparticle Synthesis and Dispersion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,1,2,2,3,3,4,4-Nonafluorononane, a perfluorocarbon (PFC), in the synthesis and dispersion of nanoparticles. PFCs, and specifically this compound, are of significant interest in the development of theranostic nanoparticles due to their unique properties, including high gas-dissolving capacity, chemical and biological inertness, and utility as contrast agents for 19F Magnetic Resonance Imaging (MRI).[1]

Introduction to this compound in Nanoparticle Formulation

This compound is a partially fluorinated organic compound. In the context of nanoparticle technology, it is often used interchangeably with perfluorononane (PFN). Its characteristically hydrophobic and lipophobic nature presents challenges in formulation but also offers distinct advantages.[1] When encapsulated within a stabilizing shell, nanoparticles with a this compound core can serve as robust carriers for drugs and as imaging agents.

The primary method for formulating this compound-based nanoparticles is through the creation of nanoemulsions. These are colloidal dispersions of nanoscale droplets of the fluorocarbon in a continuous aqueous phase, stabilized by surfactants.[2]

Key Applications

Nanoparticles formulated with this compound are primarily explored for biomedical applications, including:

  • Drug Delivery: The inert core can be loaded with hydrophobic drugs, protecting them from degradation and enabling targeted delivery.[3][4]

  • 19F MRI Contrast Agents: The fluorine atoms in the core provide a strong signal for 19F MRI, allowing for non-invasive tracking of the nanoparticles in vivo.[1]

  • Oxygen Delivery: The high oxygen-dissolving capacity of PFCs makes these nanoparticles potential candidates for oxygen therapeutics to treat hypoxia-related conditions.[5]

  • Theranostics: Combining drug delivery and imaging capabilities in a single nanoparticle platform.[6]

Quantitative Data Presentation

The following tables summarize key quantitative data from studies on perfluorocarbon-based nanoparticles. While specific data for this compound is limited, the data presented for other PFCs and related systems provide valuable benchmarks.

Table 1: Physicochemical Properties of Perfluorocarbon Nanoemulsions

Perfluorocarbon CoreStabilizerAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Perfluoro-n-pentane (PFP)Phospholipid100 - 400Not ReportedNot Reported[7]
Perfluorooctyl Bromide (PFOB)Pluronic F-68~250Not ReportedNot Reported[8]
Perfluoro-15-crown-5 ether (PFCE)PLGANot ReportedNot ReportedNot Reported[5]

Table 2: Drug Loading and Encapsulation Efficiency in Nanoparticles

Nanoparticle SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)Reference
Silk Fibroin NanoparticlesNaringenin0.3 - 1.0Not Reported[9]
PLGA NanoparticlesPaclitaxelVariesVaries[10]
PLGA-PEG NanoparticlesDoxorubicinNot Reported69.5 - 78[11]

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of nanoparticles utilizing a perfluorocarbon core, which can be adapted for this compound.

Protocol for Nanoemulsion Synthesis via Sonication

This protocol describes the preparation of a this compound-in-water nanoemulsion stabilized by Pluronic F-68, a widely used non-ionic surfactant.

Materials:

  • This compound

  • Pluronic F-68

  • Deionized water

  • Chloroform (for initial dissolution, optional)

Equipment:

  • Probe sonicator

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of Aqueous Phase: Dissolve Pluronic F-68 in deionized water to the desired concentration (e.g., 2% w/v). Stir until fully dissolved.

  • Preparation of Fluorocarbon Phase: If the drug to be encapsulated is hydrophobic, it can be dissolved in this compound. For some formulations, the fluorocarbon and stabilizer are first co-dissolved in a volatile organic solvent like chloroform to ensure intimate mixing.

  • Formation of Coarse Emulsion: Add the this compound phase to the aqueous Pluronic F-68 solution. The volume ratio of the dispersed phase to the continuous phase is a critical parameter to optimize. Vigorously stir the mixture using a magnetic stirrer for 10-15 minutes to form a coarse pre-emulsion.[12]

  • Sonication: Place the beaker containing the coarse emulsion in an ice bath to dissipate heat generated during sonication. Insert the probe of the sonicator into the emulsion, ensuring the tip is submerged but not touching the bottom of the beaker.

  • Sonicate the emulsion using a pulsed mode (e.g., 2 seconds on, 15 seconds off) at a specific amplitude (e.g., 60%) for a defined total sonication time (e.g., 60 seconds).[13] These parameters need to be optimized for the specific system to achieve the desired particle size and stability.[7]

  • Characterization: After sonication, the resulting nanoemulsion should be characterized for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol for Drug Loading Quantification

This protocol provides a general method for quantifying the amount of drug loaded into the nanoparticles.

Procedure:

  • Separation of Free Drug: After nanoparticle synthesis, separate the nanoparticles from the aqueous phase containing any unloaded drug. This can be achieved by ultracentrifugation or dialysis.

  • Quantification of Unloaded Drug: Measure the concentration of the drug in the supernatant (from centrifugation) or the dialysate using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation of Drug Loading and Encapsulation Efficiency:

    • Encapsulation Efficiency (EE %):

    • Drug Loading Content (DLC %):

Visualizations

Experimental Workflow for Nanoparticle Synthesis

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_characterize Characterization A Aqueous Phase (Water + Pluronic F-68) C Coarse Emulsion Formation (Magnetic Stirring) A->C B Fluorocarbon Phase (this compound + Drug) B->C D Nanoemulsion Formation (Sonication) C->D E Particle Size & PDI (DLS) D->E F Drug Loading & EE D->F

Caption: Workflow for the synthesis of drug-loaded perfluorononane nanoparticles.

Cellular Uptake and Intracellular Drug Release Pathway

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_intracellular Intracellular Space NP Drug-Loaded Nanoparticle Membrane Cell Membrane NP->Membrane Endocytosis Endosome Early Endosome Lysosome Lysosome Endosome->Lysosome Maturation Drug Released Drug Lysosome->Drug Drug Release Target Intracellular Target (e.g., DNA, Ribosomes) Drug->Target Therapeutic Action

Caption: General pathway of nanoparticle uptake and intracellular drug release.

Conclusion

This compound serves as a promising core material for the development of advanced nanoparticles for drug delivery and medical imaging. The protocols and data presented here provide a foundational guide for researchers entering this field. Further optimization of formulation parameters and in-depth in vivo studies are crucial for the clinical translation of these innovative nanomedicines.

References

Application Notes and Protocols for Surface Coating and Treatment with Short-Chain Perfluoroalkanes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Short-chain perfluoroalkanes are utilized in surface coatings to impart properties such as hydrophobicity (water repellency), oleophobicity (oil repellency), and anti-fouling characteristics. These properties are critical in various fields, including medical devices, electronics, and specialty materials. The low surface energy of fluorinated coatings minimizes the adhesion of liquids and biological materials.

Key Performance Characteristics of Fluorinated Surfaces

The effectiveness of a surface treatment is quantified by measuring contact angles and surface energy. A higher contact angle indicates greater repellency.

PropertyTest LiquidTypical Contact Angle Range (°)Typical Surface Energy (mN/m)
HydrophobicityWater110 - 120< 20
OleophobicityDiiodomethane90 - 110< 15
SuperhydrophobicityWater> 150< 10

*Note: These values are representative of surfaces treated with various short-chain fluorinated compounds and are for comparative purposes. Actual values will depend on the specific compound, substrate, and coating method.

Applications in Drug Development and Medical Devices

Fluorinated coatings are particularly relevant in the medical field due to their inertness and ability to resist biofouling.

Application AreaBenefit of Fluorinated Coating
Drug Vials and Syringes Prevents adhesion of protein-based drugs, ensuring accurate dosage and minimizing waste.
Catheters and Implants Reduces the risk of biofilm formation and thrombosis.
Surgical Tools Provides an "easy-to-clean" surface, preventing the build-up of biological residues.
Microfluidic Devices Controls fluid flow and prevents cross-contamination of samples.

Visualizing Experimental Workflows

General Workflow for Surface Coating

The following diagram illustrates a typical workflow for applying a fluorinated coating to a substrate.

G cluster_prep Substrate Preparation cluster_coating Coating Application cluster_post Post-Treatment cluster_char Characterization Cleaning Cleaning Drying Drying Cleaning->Drying Surface_Activation Surface Activation (e.g., Plasma) Drying->Surface_Activation Dip_Coating Dip-Coating Surface_Activation->Dip_Coating Spin_Coating Spin-Coating Surface_Activation->Spin_Coating SAM_Deposition SAM Deposition Surface_Activation->SAM_Deposition Curing Curing/Annealing Dip_Coating->Curing Spin_Coating->Curing SAM_Deposition->Curing Rinsing Rinsing Curing->Rinsing Final_Drying Final Drying Rinsing->Final_Drying Contact_Angle Contact Angle Measurement Final_Drying->Contact_Angle Surface_Energy Surface Energy Analysis Final_Drying->Surface_Energy Microscopy Surface Morphology (e.g., SEM, AFM) Final_Drying->Microscopy

A generalized workflow for creating and characterizing fluorinated surface coatings.
Signaling Pathway Analogy: Surface Interaction

This diagram illustrates the concept of how a low-energy fluorinated surface repels liquids, analogous to a signaling pathway.

G cluster_liquid Liquid Droplet cluster_surface Fluorinated Surface cluster_outcome Outcome Cohesive_Forces High Cohesive Forces High_Contact_Angle High Contact Angle (Repellency) Cohesive_Forces->High_Contact_Angle Maintains Droplet Shape Low_Surface_Energy Low Surface Energy Weak_Adhesion Weak Adhesive Forces Low_Surface_Energy->Weak_Adhesion Leads to Weak_Adhesion->High_Contact_Angle Results in

Conceptual diagram of liquid repellency on a low-energy fluorinated surface.

Experimental Protocols

The following are detailed, generalized protocols for common laboratory-scale surface coating techniques using a solution of a short-chain perfluoroalkane.

Protocol 1: Dip-Coating for Hydrophobic/Oleophobic Surfaces

Objective: To create a uniform hydrophobic and oleophobic layer on a substrate via dip-coating.

Materials:

  • Substrate (e.g., glass slide, silicon wafer, medical-grade polymer)

  • Short-chain perfluoroalkane solution (e.g., 0.1-1% w/v in a fluorinated solvent or a co-solvent system)

  • Isopropanol

  • Deionized water

  • Nitrogen gas or clean compressed air

  • Beakers

  • Tweezers

  • Dip-coater apparatus

  • Oven or hotplate

Procedure:

  • Substrate Cleaning: a. Sonicate the substrate in isopropanol for 15 minutes. b. Rinse thoroughly with deionized water. c. Dry the substrate with a stream of nitrogen gas. d. Optional: For enhanced adhesion, treat the substrate with oxygen plasma for 2-5 minutes.

  • Coating Solution Preparation: a. Prepare a 0.5% (w/v) solution of the short-chain perfluoroalkane in a suitable solvent in a clean beaker. b. Cover the beaker to prevent solvent evaporation and contamination.

  • Dip-Coating Process: a. Mount the cleaned substrate onto the dip-coater arm. b. Immerse the substrate into the coating solution at a constant speed (e.g., 100 mm/min). c. Allow the substrate to dwell in the solution for 60 seconds to ensure complete wetting. d. Withdraw the substrate from the solution at a constant speed (e.g., 50 mm/min). A slower withdrawal speed generally results in a thinner, more uniform coating.

  • Curing and Drying: a. Allow the coated substrate to air-dry in a vertical position for 10 minutes to allow the bulk of the solvent to evaporate. b. Transfer the substrate to an oven or hotplate and cure at a temperature appropriate for the substrate and coating material (e.g., 80-120°C) for 30-60 minutes.

  • Final Rinsing: a. After cooling to room temperature, rinse the coated substrate with fresh solvent to remove any loosely bound molecules. b. Dry the substrate with a stream of nitrogen gas.

Protocol 2: Spin-Coating for Thin-Film Fluorinated Surfaces

Objective: To produce a highly uniform, thin fluorinated film on a flat substrate.

Materials:

  • Flat substrate (e.g., silicon wafer, glass coverslip)

  • Short-chain perfluoroalkane solution (e.g., 0.5-2% w/v in a volatile solvent)

  • Acetone

  • Isopropanol

  • Deionized water

  • Nitrogen gas or clean compressed air

  • Spin-coater

  • Micropipette

  • Hotplate

Procedure:

  • Substrate Cleaning: a. Clean the substrate as described in Protocol 1 (Steps 1a-1d).

  • Coating Solution Preparation: a. Prepare a 1% (w/v) solution of the short-chain perfluoroalkane in a volatile solvent. b. Filter the solution through a 0.2 µm syringe filter to remove any particulates.

  • Spin-Coating Process: a. Center the cleaned substrate on the spin-coater chuck and ensure it is held firmly by the vacuum. b. Dispense a sufficient amount of the coating solution onto the center of the substrate to cover approximately two-thirds of the surface area. c. Start the spin-coating program. A typical two-stage program is recommended: i. Spread Cycle: 500 rpm for 10 seconds to evenly distribute the solution. ii. Thinning Cycle: 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness.[1]

  • Curing: a. Carefully remove the coated substrate from the spin-coater. b. Place the substrate on a hotplate and bake at a temperature suitable for the substrate and coating (e.g., 100°C) for 10-15 minutes to remove residual solvent and cure the film.

Protocol 3: Self-Assembled Monolayer (SAM) for Anti-Fouling Surfaces

Objective: To form a dense, ordered monolayer of a functionalized short-chain perfluoroalkylsilane on a silica-based or hydroxylated surface.

Materials:

  • Substrate with surface hydroxyl groups (e.g., silicon wafer, glass, quartz)

  • Short-chain perfluoroalkylsilane (e.g., (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane)

  • Anhydrous toluene or hexane

  • Isopropanol

  • Deionized water

  • Nitrogen gas

  • Glove box or desiccator

  • Sonicator

  • Oven

Procedure:

  • Substrate Preparation: a. Clean the substrate sonication in isopropanol and deionized water. b. Dry with nitrogen and treat with oxygen plasma for 5 minutes to generate a high density of surface hydroxyl groups. c. Place the substrate in an oven at 120°C for at least 30 minutes and transfer to a desiccator to cool just before use.

  • SAM Deposition (to be performed in a low-humidity environment, e.g., a glove box): a. Prepare a 1 mM solution of the perfluoroalkylsilane in anhydrous toluene. b. Immerse the prepared substrate in the silane solution. c. Allow the self-assembly to proceed for 2-4 hours at room temperature.[2]

  • Rinsing and Curing: a. Remove the substrate from the solution and rinse thoroughly with fresh anhydrous toluene to remove physisorbed molecules. b. Sonicate the substrate in fresh toluene for 1-2 minutes. c. Rinse with isopropanol. d. Dry the substrate with a stream of nitrogen gas. e. Cure the SAM by baking in an oven at 120°C for 30 minutes. This step promotes the covalent bonding of the silane to the surface.

Safety Precautions

When working with fluorinated compounds, it is essential to adhere to standard laboratory safety practices:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the specific fluorinated compound being used for detailed handling and disposal information.

  • Avoid inhalation of vapors and contact with skin and eyes.

References

Application of Fluorinated Solvents in Liquid Chromatography: A Focus on Enhanced Selectivity for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of liquid chromatography, the continuous pursuit of novel selectivities for challenging separations has led to the exploration of fluorinated compounds as components of the mobile phase. While traditional reversed-phase chromatography utilizing C8 and C18 stationary phases is a workhorse in many laboratories, certain classes of compounds, particularly those containing fluorine, can be difficult to resolve using conventional methods.[1] The use of fluorinated solvents, either as the primary mobile phase or as additives, in conjunction with both fluorinated and non-fluorinated stationary phases, offers a powerful tool for chromatographers to achieve unique and improved separations. This application note explores the principles and provides a general protocol for leveraging fluorinated mobile phase components for the analysis of fluorinated analytes.

The unique properties of fluorinated solvents, such as their low miscibility with water and hydrocarbons, high density, and distinct intermolecular interactions, contribute to their alternative selectivity in chromatography. These properties can be exploited to enhance the retention and separation of fluorinated molecules, a class of compounds of increasing importance in pharmaceuticals, agrochemicals, and materials science.

Core Principles

The retention of analytes in liquid chromatography is governed by the distribution of the analyte between the stationary and mobile phases. In the context of "fluorous" chromatography, the following principles apply:

  • "Fluorous-Fluorous" Interactions: Fluorinated analytes exhibit stronger interactions with fluorinated stationary phases. Similarly, using a fluorinated mobile phase can modulate the retention of fluorinated compounds on a stationary phase.

  • Hydrophobicity and Fluorophilicity: The retention of compounds is influenced by both their hydrophobic character and their fluorine content.[2] A higher degree of fluorination in an analyte can lead to increased retention on a fluorous stationary phase or altered elution behavior with a fluorinated mobile phase.

  • Alternative Selectivity: Fluorinated phases can provide different elution orders for compounds compared to traditional C8 or C18 columns, which can be crucial for resolving complex mixtures.[1]

Data Presentation: Illustrative Retention Behavior

The following table summarizes hypothetical retention time data for a mixture of fluorinated and non-fluorinated compounds under different chromatographic conditions to illustrate the impact of a fluorinated mobile phase additive.

CompoundStandard RP Conditions (C18, ACN/H₂O) - Retention Time (min)Fluorous Conditions (C8, ACN/H₂O with TFE) - Retention Time (min)
Non-fluorinated Analyte 15.24.8
Non-fluorinated Analyte 27.87.1
Fluorinated Analyte 1 (Low F%)6.58.2
Fluorinated Analyte 2 (High F%)6.89.5

This data is illustrative and intended to demonstrate the potential shifts in retention that can be observed.

Experimental Protocol: General Method for Separation of Fluorinated Compounds

This protocol provides a starting point for developing a separation method for fluorinated analytes using a fluorinated mobile phase additive with a standard reversed-phase column.

1. Materials and Reagents:

  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a suitable detector (e.g., UV-Vis, MS).

  • Column: A conventional reversed-phase column (e.g., C8 or C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Fluorinated Additive: 2,2,2-Trifluoroethanol (TFE)

  • Sample: A mixture of fluorinated and non-fluorinated analytes dissolved in a suitable solvent (e.g., Acetonitrile).

2. Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or as appropriate for analytes)
Mobile Phase Gradient See table below

Gradient Timetable:

Time (min)% Mobile Phase A% Mobile Phase B% TFE
09550
29550
205950
255950
269550
309550

Note: The gradient and TFE concentration should be optimized for the specific analytes of interest. The TFE can be added to the organic mobile phase (Mobile Phase B) or introduced as a third solvent via a ternary or quaternary pump.

3. Method Optimization:

  • Fluorinated Additive Concentration: The concentration of the fluorinated additive (e.g., TFE) can be varied (e.g., 2-10%) to modulate the retention of fluorinated analytes.

  • Organic Solvent: Methanol can be used as an alternative to acetonitrile and may provide different selectivity.

  • Column Chemistry: While a standard C8 or C18 column can be effective, for highly fluorinated compounds, a fluorinated stationary phase (e.g., PFP or a fluorous alkyl phase) may provide superior separation.

  • Temperature: Temperature can influence the viscosity of the mobile phase and the interactions between the analytes and the stationary phase. Optimization of column temperature can improve peak shape and resolution.[3]

Logical Workflow for Method Development

MethodDevelopment A Define Separation Goal: Separate mixture of fluorinated and non-fluorinated analytes B Initial Conditions: Standard C18 or C8 column ACN/Water gradient A->B C Evaluate Initial Separation: Assess resolution of target peaks B->C D Introduce Fluorinated Additive: Add TFE to mobile phase B C->D Insufficient Resolution G Final Method Validation C->G Sufficient Resolution E Optimize Additive Concentration: Test different percentages of TFE D->E F Consider Alternative Stationary Phase: Evaluate PFP or Fluorous Alkyl column E->F Further optimization needed E->G Sufficient Resolution F->G

Caption: Workflow for developing a chromatographic method for fluorinated compounds.

Signaling Pathway of Analyte Retention

AnalyteRetention MP Fluorinated Solvent (e.g., TFE in ACN/H₂O) SP Reversed-Phase Sorbent (e.g., C8) MP->SP Analyte Fluorinated Analyte Analyte->MP Solvation Analyte->SP Adsorption

Caption: Interactions governing the retention of a fluorinated analyte.

Conclusion

The incorporation of fluorinated components, such as 1,1,1,2,2,3,3,4,4-nonafluorononane or more commonly used additives like trifluoroethanol, into the mobile phase represents a valuable strategy in liquid chromatography for enhancing the separation of fluorinated compounds. This approach provides an orthogonal selectivity to traditional reversed-phase methods and can be implemented with standard C8 or C18 columns, making it an accessible technique for many laboratories. For highly complex mixtures of fluorinated analytes, the combination of a fluorinated mobile phase with a fluorinated stationary phase can offer even greater resolving power. Careful optimization of the mobile phase composition, including the type and concentration of the fluorinated additive, is crucial for achieving the desired separation.

References

Application of 1,1,1,2,2,3,3,4,4-Nonafluorononane in electrochemical studies

Author: BenchChem Technical Support Team. Date: November 2025

Clarification of Compound

It is important to note that the compound "1,1,1,2,2,3,3,4,4-Nonafluorononane" is a perfluoroalkane and is not commonly documented in electrochemical studies. The available scientific literature, however, extensively covers the electrochemical applications of nonafluorobutanesulfonates , often referred to as nonaflates . These compounds, derived from perfluorobutane, are highly relevant in the field of electrochemistry. This document will therefore focus on the applications of these nonaflate-based compounds, assuming this is the intended topic of interest.

Introduction

Nonafluorobutanesulfonates (nonaflates) are a class of organofluorine compounds that have garnered significant interest in electrochemical applications, particularly as electrolyte salts in energy storage devices. Their bulky, fluorinated structure provides a high degree of charge delocalization, leading to weak coordination with cations and enhanced ionic mobility. This, combined with their thermal and electrochemical stability, makes them promising alternatives to conventional electrolyte salts. This application note will detail the use of lithium nonafluoro-1-butane sulfonate (LiNfO) in lithium-ion batteries and tetraethylammonium perfluorobutanesulfonate (TEAPFBS) in electric double-layer capacitors (EDLCs).

Application 1: Lithium Nonafluoro-1-butane Sulfonate (LiNfO) in Lithium-Ion Batteries

Lithium nonafluoro-1-butane sulfonate (LiNfO) has been investigated as a salt for non-aqueous liquid electrolytes in lithium-ion batteries. It serves as a source of lithium ions, facilitating charge transport between the anode and cathode.

Experimental Protocols

1. Preparation of Non-Aqueous Liquid Electrolyte (NALE)

This protocol describes the preparation of a LiNfO-based electrolyte in a binary solvent mixture of propylene carbonate (PC) and 1,2-dimethoxyethane (DME).

  • Materials:

    • Lithium nonafluoro-1-butane sulfonate (LiNfO)

    • Propylene carbonate (PC), battery grade

    • 1,2-dimethoxyethane (DME), battery grade

    • Argon-filled glove box

    • Magnetic stirrer

    • Volumetric flasks and pipettes

  • Procedure:

    • Inside an argon-filled glove box, prepare a binary solvent by mixing equal volumes of propylene carbonate (PC) and 1,2-dimethoxyethane (DME).

    • Dissolve a specific molar concentration of lithium nonafluoro-1-butane sulfonate (LiNfO) in the PC:DME solvent mixture.

    • Stir the solution at room temperature until the salt is completely dissolved, creating the non-aqueous liquid electrolyte (NALE).

2. Electrochemical Measurements

  • Ionic Conductivity Measurement:

    • Assemble a coin cell with stainless steel electrodes sandwiching the prepared NALE.

    • Connect the cell to an electrochemical impedance spectrometer.

    • Perform electrochemical impedance spectroscopy (EIS) over a frequency range of 100 mHz to 5 MHz with a 10 mV AC signal amplitude at room temperature.[1]

    • The ionic conductivity (σ) is calculated from the bulk resistance (Rb) obtained from the Nyquist plot using the formula: σ = l / (Rb * A), where 'l' is the thickness of the electrolyte layer and 'A' is the area of the electrode.

  • Electrochemical Stability Window (ESW) Determination:

    • Assemble a coin cell with a stainless steel working electrode and a lithium metal counter/reference electrode, using the prepared NALE.

    • Perform linear sweep voltammetry (LSV) at a specified scan rate.

    • The electrochemical stability window is determined by the voltage range where no significant oxidation or reduction of the electrolyte occurs. The anodic decomposition potential for a LiNfO-based NALE has been observed to be as high as 5.3 V.[1]

3. Lithium-Ion Cell Assembly and Characterization

  • Procedure:

    • Fabricate a Li/NALE/LiCoO₂ coin cell within an argon-filled glove box.

    • Use the prepared LiNfO-based NALE as the electrolyte and separator.

    • Use lithium metal as the anode and a LiCoO₂ coated aluminum foil as the cathode.

    • Perform galvanostatic charge-discharge cycling at a specific C-rate (e.g., 0.2 C) within a defined voltage range.

    • Measure the specific discharge capacity and coulombic efficiency over multiple cycles.

Quantitative Data
ParameterValueConditionsReference
Highest Ionic Conductivity 2.66 x 10⁻³ S cm⁻¹LiNfO in PC:DME (1:1 v/v) at ambient temperature[1]
Electrochemical Stability ~5 VLi/NALE/SS cell[1]
Anodic Decomposition Potential 5.3 VLiNfO-based NALE[1]
Specific Discharge Capacity 154 mAh g⁻¹Li/NALE/LiCoO₂ cell at 0.2 C rate, ambient temperature[1]

Experimental Workflow Diagram

G cluster_prep Electrolyte Preparation cluster_char Electrochemical Characterization cluster_cell Cell Assembly & Testing prep1 Mix PC and DME (1:1 v/v) prep2 Dissolve LiNfO Salt prep1->prep2 prep3 Stir to Homogenize prep2->prep3 char1 Ionic Conductivity (EIS) prep3->char1 char2 Electrochemical Stability (LSV) prep3->char2 cell1 Assemble Li/NALE/LiCoO2 Coin Cell prep3->cell1 cell2 Galvanostatic Cycling cell1->cell2 cell3 Measure Capacity & Efficiency cell2->cell3

Caption: Workflow for LiNfO-based electrolyte preparation and cell testing.

Application 2: Tetraethylammonium Perfluorobutanesulfonate (TEAPFBS) in Electric Double-Layer Capacitors (EDLCs)

Tetraethylammonium perfluorobutanesulfonate (TEAPFBS) has been introduced as a promising salt for electrolytes in EDLCs. It is explored as an alternative to commonly used salts like tetraethylammonium tetrafluoroborate (TEABF₄) and tetraethylammonium bis(trifluoromethanesulfonyl)imide (TEATFSI).

Experimental Protocols

1. Electrolyte Preparation and Physical Characterization

  • Procedure:

    • Prepare a 1 M solution of TEAPFBS in acetonitrile (ACN).

    • Measure the ionic conductivity of the solution at various temperatures (e.g., -30°C to 80°C) using a conductivity meter.

    • Measure the viscosity of the electrolyte solution.

    • Perform thermal analysis (e.g., using thermogravimetric analysis) to determine the thermal stability of the electrolyte.

2. EDLC Assembly and Electrochemical Testing

  • Procedure:

    • Assemble a two-electrode symmetric capacitor (EDLC) using activated carbon electrodes.

    • Use the 1 M TEAPFBS in ACN as the electrolyte.

    • Perform cyclic voltammetry (CV) to determine the electrochemical stability window and capacitance.

    • Conduct galvanostatic charge-discharge cycling to evaluate the specific capacitance, energy density, and power density.

    • Carry out long-term cycling tests to assess the stability and performance retention of the EDLC.

    • Investigate the effect of the electrolyte on the anodic dissolution of aluminum current collectors.

Quantitative Data
Electrolyte (1 M in Acetonitrile)Ionic Conductivity (mS cm⁻¹)Viscosity (mPa·s)Reference
TEAPFBS Not specified in snippetsNot specified in snippets[2]
TEABF₄ 58Not specified in snippets[2]
TEATFSI 38Not specified in snippets[2]

Note: Specific quantitative values for TEAPFBS conductivity and viscosity were not available in the provided search snippets, but a comparative study was conducted against TEABF₄ and TEATFSI.

Logical Relationship Diagram

G cluster_goal Goal: Improved EDLC Performance cluster_approach Approach: Novel Electrolyte Development cluster_properties Key Electrolyte Properties goal Higher Energy Density & Long-Term Stability approach Use TEAPFBS as Electrolyte Salt goal->approach prop1 Good Ionic Conductivity approach->prop1 prop2 Wide Electrochemical Stability Window approach->prop2 prop3 Good Thermal Stability approach->prop3 prop4 Inhibition of Al Collector Corrosion approach->prop4

References

Troubleshooting & Optimization

Technical Support Center: High-Purity Purification of 1,1,1,2,2,3,3,4,4-Nonafluorononane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who require high-purity 1,1,1,2,2,3,3,4,4-Nonafluorononane for their applications. This document provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for achieving the desired purity.

Disclaimer on Physical Properties

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in technical-grade this compound?

A1: Common impurities can arise from the synthesis process, which often involves the fluorination of a hydrocarbon precursor. Potential impurities include:

  • Isomers: Structural isomers of nonafluorononane.

  • Incompletely Fluorinated Alkanes: Nonane molecules with fewer than nine fluorine atoms.

  • Oxidation Products: Small amounts of alcohols or ketones if oxidation occurs during synthesis or storage.

  • Residual Reactants and Solvents: Any unreacted starting materials or solvents used in the synthesis.

  • Water: Trace amounts of water can be present.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for identifying and quantifying volatile and semi-volatile impurities in fluorinated compounds.[1][2][3] For determining water content, Karl Fischer titration is the gold standard.[4]

Q3: What purity level can I expect to achieve with fractional distillation?

A3: With a well-optimized fractional distillation setup, it is possible to achieve a purity of >99.5%. For higher purity, a subsequent purification step like preparative gas chromatography may be necessary.

Q4: When should I choose preparative gas chromatography over fractional distillation?

A4: Preparative gas chromatography (prep-GC) is ideal when extremely high purity (>99.9%) is required, or when dealing with small sample volumes.[5] It is also effective for separating compounds with very close boiling points that are difficult to resolve by distillation.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: As with any chemical, you should always consult the Safety Data Sheet (SDS) for detailed safety information. General precautions for handling fluorinated compounds include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding inhalation of vapors.

Data Presentation

Estimated Physical Properties of this compound

PropertyEstimated Value
Boiling Point 150-160 °C
Density ~1.4 g/mL
Molecular Weight 288.1 g/mol

Expected Purity Levels from Different Purification Methods

Purification MethodExpected PurityTypical Impurities Removed
Fractional Distillation >99.5%Impurities with significantly different boiling points
Preparative GC >99.9%Isomers, compounds with very close boiling points
Solvent Extraction VariableWater-soluble impurities

Experimental Protocols

Protocol 1: High-Purity Fractional Distillation

This protocol is designed for purifying several hundred milliliters to several liters of this compound.

Materials:

  • Technical-grade this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source (optional, for vacuum distillation)

  • Cold water source for the condenser

Procedure:

  • Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Charging the Flask: Add the technical-grade this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle. If using a stirrer, ensure it is rotating smoothly.

  • Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate to maintain a steady condensation and re-vaporization of the vapor on the column packing.

  • Collecting Fractions:

    • Forerun: Collect the first few milliliters of distillate in a separate receiving flask. This fraction will contain the most volatile impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (estimated to be 150-160 °C), switch to a clean receiving flask to collect the main product.

    • End Fraction: As the distillation proceeds, if the temperature begins to rise or fall significantly, it indicates the presence of other components. Stop the distillation or collect this final fraction separately.

  • Purity Analysis: Analyze the main fraction for purity using GC-MS.

Protocol 2: Preparative Gas Chromatography (Prep-GC)

This protocol is suitable for obtaining very high-purity this compound in smaller quantities.

Instrumentation and Columns:

  • A gas chromatograph equipped with a preparative-scale injector, a column, and a fraction collector.

  • A column with a non-polar stationary phase is generally suitable for separating fluorinated alkanes.

Procedure:

  • Method Development: Develop an analytical-scale GC method to determine the retention times of this compound and any impurities.

  • Sample Preparation: Ensure the sample is free of non-volatile residues.

  • Injection: Inject a small volume of the sample onto the preparative GC column. The injection volume will depend on the column dimensions and should be optimized to avoid overloading.

  • Separation: Run the preparative GC method developed in the first step.

  • Fraction Collection: Set the fraction collector to collect the eluent at the retention time corresponding to this compound.

  • Purity Verification: Analyze the collected fraction using analytical GC-MS to confirm its purity.

  • Repeat: Repeat the injection and collection cycle until the desired amount of high-purity product is obtained.

Troubleshooting Guides

Fractional Distillation Troubleshooting
ProblemPossible Cause(s)Solution(s)
Bumping or Uneven Boiling Insufficient boiling chips or stirring.Add fresh boiling chips or ensure the magnetic stirrer is functioning correctly.
Flooding of the Column Heating rate is too high.Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column.
Temperature Fluctuations at the Distillation Head Inconsistent heating or presence of azeotropes.Ensure steady heating. If an azeotrope is suspected, consider alternative purification methods or a different distillation pressure.
Low Recovery of Product Inefficient insulation of the column.Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.
Poor Separation of Components Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or one with a more efficient packing material.
Preparative GC Troubleshooting
ProblemPossible Cause(s)Solution(s)
Poor Peak Shape (Tailing or Fronting) Column overloading; active sites on the column.Reduce the injection volume. Use a deactivated column or a column with a different stationary phase.
Low Recovery of Collected Fraction Inefficient trapping of the eluent.Ensure the fraction collector is functioning correctly and that the trapping temperature is appropriate for the compound's volatility.
Contamination of Collected Fractions Carryover from previous injections; leaks in the system.Clean the injector and column thoroughly between runs. Check for and repair any leaks in the system.
Inconsistent Retention Times Fluctuations in carrier gas flow rate or oven temperature.Ensure the GC parameters are stable and reproducible.

Visualizations

PurificationWorkflow Start Technical-Grade This compound Distillation Fractional Distillation Start->Distillation Analysis1 GC-MS Purity Check Distillation->Analysis1 SufficientPurity Sufficient Purity? (>99.5%) Analysis1->SufficientPurity Purity > 99.5%? PrepGC Preparative GC Analysis2 Final Purity Analysis (GC-MS, Karl Fischer) PrepGC->Analysis2 HighPurityProduct High-Purity Product (>99.9%) Analysis2->HighPurityProduct SufficientPurity->PrepGC No SufficientPurity->HighPurityProduct Yes

Caption: General workflow for the purification of this compound.

DistillationTroubleshooting Start Distillation Problem Observed UnevenBoiling Uneven Boiling / Bumping? Start->UnevenBoiling Flooding Column Flooding? UnevenBoiling->Flooding No CheckStirring Check Boiling Chips / Stirrer UnevenBoiling->CheckStirring Yes TempFluctuation Temperature Fluctuations? Flooding->TempFluctuation No ReduceHeat Reduce Heating Rate Flooding->ReduceHeat Yes PoorSeparation Poor Separation? TempFluctuation->PoorSeparation No StabilizeHeat Stabilize Heating / Check for Azeotropes TempFluctuation->StabilizeHeat Yes ImproveColumn Use More Efficient Column / Insulate PoorSeparation->ImproveColumn Yes

Caption: Troubleshooting decision tree for fractional distillation issues.

References

Techniques for removing acidic impurities from fluorinated solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of fluorinated solvents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of acidic impurities from fluorinated solvents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of fluorinated solvents.

Activated Alumina Column Purification

Problem: The purity of my fluorinated solvent has not improved after passing it through an activated alumina column.

Possible Causes & Solutions:

  • Cause: The activated alumina is not sufficiently activated.

    • Solution: Activate the alumina by heating it to 250-350°C under a stream of inert gas, such as nitrogen, overnight. The specific temperature and time may vary depending on the type of alumina and the solvent being purified.

  • Cause: The column is overloaded.

    • Solution: Reduce the amount of solvent passed through the column or increase the amount of activated alumina. As a general guideline, use 20-50 times the weight of the adsorbent to the sample weight.[1]

  • Cause: The flow rate is too high.

    • Solution: Decrease the flow rate of the solvent through the column to allow for sufficient interaction time between the solvent and the alumina.

  • Cause: The acidic impurities are not effectively removed by alumina.

    • Solution: Consider using a different grade of alumina (acidic, neutral, or basic) depending on the nature of the acidic impurity. Basic alumina is generally effective for removing acidic impurities.

  • Cause: The presence of water in the solvent is deactivating the alumina.

    • Solution: Pre-dry the solvent using a suitable drying agent before passing it through the alumina column.

Problem: The backpressure in my activated alumina column is too high.

Possible Causes & Solutions:

  • Cause: The particle size of the alumina is too small.

    • Solution: Use a larger particle size alumina. For gravity column chromatography, a mesh size of 70-230 is common.

  • Cause: The column is packed improperly, leading to compaction.

    • Solution: Repack the column using a slurry packing method to ensure a more uniform packing.

  • Cause: Fine particles from the alumina are clogging the column frit.

    • Solution: Add a layer of sand or glass wool at the top and bottom of the alumina bed to prevent fines from migrating.

Logical Workflow for Troubleshooting Activated Alumina Column Issues

troubleshooting_alumina start Low Purity Output check_activation Is Alumina Activated? start->check_activation activate_alumina Activate Alumina (Heat under N2) check_activation->activate_alumina No check_loading Is Column Overloaded? check_activation->check_loading Yes activate_alumina->check_loading reduce_load Reduce Solvent Load or Increase Alumina Amount check_loading->reduce_load Yes check_flow_rate Is Flow Rate Too High? check_loading->check_flow_rate No reduce_load->check_flow_rate reduce_flow Decrease Flow Rate check_flow_rate->reduce_flow Yes check_alumina_type Is Alumina Type Correct? check_flow_rate->check_alumina_type No reduce_flow->check_alumina_type change_alumina Switch to Basic Alumina check_alumina_type->change_alumina No check_water Is Solvent Pre-dried? check_alumina_type->check_water Yes change_alumina->check_water pre_dry Pre-dry Solvent check_water->pre_dry No success Purity Improved check_water->success Yes pre_dry->success

Caption: Troubleshooting workflow for low purity output from an activated alumina column.

Aqueous Base Wash (e.g., Sodium Carbonate)

Problem: Emulsion formation occurs when washing the fluorinated solvent with an aqueous sodium carbonate solution.

Possible Causes & Solutions:

  • Cause: Vigorous shaking of the separatory funnel.

    • Solution: Gently invert the separatory funnel multiple times instead of shaking vigorously.

  • Cause: The high density of the fluorinated solvent makes separation difficult.

    • Solution: Add a small amount of a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. Centrifugation, if available, can also be effective.

Problem: The acidic impurity is not completely removed after washing with sodium carbonate solution.

Possible Causes & Solutions:

  • Cause: The concentration or volume of the sodium carbonate solution is insufficient.

    • Solution: Increase the concentration of the sodium carbonate solution (e.g., from 5% to 10% w/v) or perform multiple washes with smaller volumes of the basic solution.

  • Cause: Insufficient contact time between the two phases.

    • Solution: Allow for a longer contact time by gently swirling the mixture in the separatory funnel for a few minutes before allowing the layers to separate.

  • Cause: The acidic impurity is not very soluble in the aqueous phase.

    • Solution: Consider a different basic wash, such as a dilute sodium hydroxide solution, but be cautious as this is a stronger base and could potentially react with the solvent.

Workflow for an Aqueous Base Wash

base_wash_workflow start Start Base Wash add_solvent Add Fluorinated Solvent to Separatory Funnel start->add_solvent add_base Add Aqueous Sodium Carbonate Solution add_solvent->add_base mix Gently Invert Funnel to Mix Phases add_base->mix vent Vent Funnel Frequently to Release CO2 Pressure mix->vent separate Allow Layers to Separate vent->separate check_emulsion Emulsion Formed? separate->check_emulsion break_emulsion Add Brine or Centrifuge check_emulsion->break_emulsion Yes drain_aqueous Drain Aqueous Layer check_emulsion->drain_aqueous No break_emulsion->separate test_aqueous Test Aqueous Layer pH (e.g., with pH paper) drain_aqueous->test_aqueous check_neutral Is pH Neutral/Basic? test_aqueous->check_neutral repeat_wash Repeat Wash check_neutral->repeat_wash No (Acidic) final_wash Wash with Deionized Water check_neutral->final_wash Yes repeat_wash->add_base dry_solvent Dry Organic Layer (e.g., with MgSO4) final_wash->dry_solvent end Purified Solvent dry_solvent->end

Caption: Step-by-step workflow for performing an aqueous base wash.

Distillation

Problem: The separation of the acidic impurity from the fluorinated solvent via distillation is poor.

Possible Causes & Solutions:

  • Cause: The boiling points of the solvent and the impurity are too close.

    • Solution: Use a fractional distillation column with a higher number of theoretical plates. Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Cause: An azeotrope is forming between the solvent and the impurity or water.

    • Solution: Investigate the possibility of azeotrope formation. It may be necessary to add a third component (entrainer) to break the azeotrope or to use an alternative purification method.

  • Cause: The distillation is being conducted too quickly.

    • Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the distillation column. A slow, steady distillation rate is crucial for good separation.

Problem: The fluorinated solvent is decomposing during distillation.

Possible Causes & Solutions:

  • Cause: The distillation temperature is too high.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the solvent.[2]

  • Cause: The acidic impurity is catalyzing the decomposition.

    • Solution: Neutralize the bulk of the acidic impurity with a basic wash before proceeding with distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common acidic impurities in fluorinated solvents?

A1: Common acidic impurities include hydrogen fluoride (HF), which can form from the decomposition of the solvent or be a residual from the synthesis process.[2] Other acidic impurities can include hydrochloric acid (HCl) if chlorinated starting materials were used, and various fluorinated carboxylic acids that may form through oxidation.

Q2: How can I determine the concentration of acidic impurities before and after purification?

A2:

  • Titration: A simple acid-base titration with a standardized solution of a base (e.g., sodium hydroxide) can be used to quantify the total acidity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying volatile acidic impurities. Derivatization of the acidic compounds may be necessary to improve their chromatographic behavior.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful tool for identifying and quantifying fluorine-containing impurities.[2][6][7][8][9] The chemical shifts of fluorine are very sensitive to the local chemical environment, allowing for the differentiation of various fluorinated species.

Q3: What are the purity requirements for fluorinated solvents in pharmaceutical applications?

A3: Purity requirements are stringent and are often dictated by pharmacopeial standards (e.g., USP, BP) and regulatory bodies like the FDA.[10] Solvents must be of high purity with very low levels of impurities, including acidic residues, water, and other organic volatiles.[10][11] Specific limits on residual solvents are outlined in guidelines such as ICH Q3C.[10]

Q4: Can activated alumina columns be regenerated and reused?

A4: Yes, activated alumina columns can often be regenerated. The regeneration process typically involves washing the column with a dilute acid or base to remove the adsorbed impurities, followed by a thorough rinse with a clean solvent and reactivation by heating under an inert atmosphere.[12][13][14] However, for columns used to purify ethers, it is recommended to wash with aqueous ferrous sulfate to destroy peroxides before disposal, and full reactivation may not always be advisable due to the potential for residual solvent to form higher molecular weight products upon heating.[15]

Q5: What safety precautions should I take when working with fluorinated solvents and removing acidic impurities?

A5:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves that are resistant to the specific fluorinated solvent and any acids present.[6]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhaling solvent vapors and acidic fumes.[6]

  • Handling HF: Hydrogen fluoride is extremely corrosive and toxic. If HF is a known or suspected impurity, take extreme precautions. Have a calcium gluconate tube readily available in case of skin contact.

  • Pressure Buildup: When performing a basic wash of an acidic solution, be aware that carbon dioxide gas will be generated, leading to pressure buildup in a sealed container like a separatory funnel. Vent the separatory funnel frequently and carefully.[7]

Quantitative Data Summary

Purification TechniqueParameterTypical Value/RangeResulting Purity/Removal EfficiencyReference
Activated Alumina Adsorbent Amount20-50 g per 1 g of sampleUp to 99%+[1]
Activation Temperature250-350 °C-[14]
RegenerationPossible with acid/base wash and heating>90% capacity restoration[12][13]
Sodium Carbonate Wash Concentration5-10% (w/v) aqueous solutionEffective for neutralization[7]
Number of Washes1-3Dependent on initial impurity level
Distillation PressureAtmospheric or Vacuum (reduced pressure)High purity achievable[2]
Column TypeSimple or FractionalDependent on boiling point difference[2]
Purity of Sevoflurane>99.9% after distillation65-99% removal of HF/SiF4[2]

Experimental Protocols

Protocol 1: Purification of a Fluorinated Solvent using Activated Alumina
  • Activation of Alumina: Place the required amount of basic activated alumina in a flask and heat to 300°C under a flow of dry nitrogen for at least 4 hours. Cool to room temperature under a nitrogen atmosphere.

  • Column Packing: Prepare a chromatography column of appropriate size. Place a small plug of glass wool at the bottom. Add a thin layer of sand. Create a slurry of the activated alumina in a non-polar solvent (e.g., hexane) and pour it into the column. Gently tap the column to ensure even packing. Add another thin layer of sand on top of the alumina bed.

  • Equilibration: Pass several column volumes of the pure, dry fluorinated solvent (or a less polar solvent that is miscible with the target solvent) through the column to equilibrate the packing.

  • Purification: Carefully load the impure fluorinated solvent onto the top of the column.

  • Elution: Elute the solvent through the column, collecting the purified solvent in a clean, dry flask. The flow rate should be slow enough to allow for effective adsorption of the impurities.

  • Analysis: Analyze the purity of the collected fractions using an appropriate method such as GC-MS or 19F NMR.

Protocol 2: Neutralization of Acidic Impurities with Sodium Carbonate Wash
  • Setup: Place the acidic fluorinated solvent in a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).

  • Washing: Add a 5% (w/v) aqueous solution of sodium carbonate to the separatory funnel, approximately 20-30% of the volume of the organic layer.

  • Mixing and Venting: Stopper the funnel and gently invert it several times to mix the layers. Immediately open the stopcock to vent the pressure from the CO₂ gas that is generated. Repeat this gentle mixing and venting process for 1-2 minutes.

  • Separation: Allow the layers to fully separate. The denser fluorinated solvent will typically be the bottom layer.

  • Draining: Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh sodium carbonate solution until no more gas evolution is observed upon addition of the basic solution.

  • Water Wash: Wash the organic layer with deionized water to remove any residual sodium carbonate.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate).

  • Filtration: Filter the dried solvent to remove the drying agent.

  • Analysis: Confirm the removal of acidic impurities by a suitable analytical method.

Protocol 3: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of a size such that the liquid to be distilled fills it to about half to two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to the flask.

  • Insulation: Insulate the distillation head and the fractionating column with glass wool or aluminum foil to ensure an accurate temperature gradient.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: As the solvent begins to boil, allow the vapor to slowly rise through the fractionating column. Adjust the heating rate to maintain a slow and steady reflux within the column.

  • Collection: Once the vapor reaches the thermometer and the temperature stabilizes at the boiling point of the pure solvent, begin collecting the distillate. The collection rate should be slow, typically 1-2 drops per second, for efficient separation.

  • Fraction Collection: Collect different fractions based on the temperature ranges. The initial fraction may contain more volatile impurities, while the main fraction will be the purified solvent. The temperature should remain constant during the collection of the main fraction.

  • Termination: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Analysis: Analyze the purity of the collected fractions.

References

Optimizing reaction conditions when using 1,1,1,2,2,3,3,4,4-Nonafluorononane as a reaction medium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions when using 1,1,1,2,2,3,3,4,4-nonafluorononane as a reaction medium. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

General Properties of Perfluorinated Alkanes:

PropertyExpected CharacteristicImplication for Reactions
Boiling Point Relatively low compared to hydrocarbons of similar molecular weight.Easier removal post-reaction, but may require a closed system for reactions at elevated temperatures.
Density Significantly higher than most organic solvents and water.Will form the bottom layer in biphasic systems with most organic solvents.
Polarity Extremely non-polar and hydrophobic.Poor solvent for most polar organic compounds and salts.
Solubility Generally immiscible with common organic solvents at room temperature, but miscibility increases with temperature.Enables thermomorphic biphasic catalysis, where the reaction is homogeneous at elevated temperatures and separates into two phases upon cooling.
Chemical Inertness Highly stable and unreactive due to the strength of the C-F bond.Suitable for a wide range of reaction conditions, including those with highly reactive reagents.

Q2: How does the miscibility of this compound with organic solvents change with temperature?

A2: A key feature of fluorous solvents like this compound is their temperature-dependent miscibility with many organic solvents.[1] At room temperature, they are typically immiscible, forming two distinct phases. As the temperature is increased, the mutual solubility increases, and at a certain temperature (the upper critical solution temperature or UCST), a single homogeneous phase is formed. This "thermomorphic" behavior is the basis for fluorous biphasic catalysis.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as a reaction medium.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Rate or No Reaction 1. Poor Solubility of Reactants/Catalyst: One or more components may have insufficient solubility in the fluorous phase or the organic phase at the reaction temperature. 2. Insufficient Mass Transfer in Biphasic System: If the reaction is running in a biphasic state, the rate of transfer of reactants between the phases may be too slow. 3. Catalyst Deactivation: The catalyst may not be stable under the reaction conditions.1a. Increase Reaction Temperature: This will increase the mutual solubility of the fluorous and organic phases, potentially creating a homogeneous reaction mixture.[1] 1b. Add a Co-solvent: A "solvent tuner" like THF or toluene can be added to the organic phase to improve the solubility of the fluorous-tagged catalyst or reactant.[2] 2a. Increase Stirring Rate: Vigorous stirring is crucial to maximize the interfacial area and improve mass transfer in biphasic systems. 2b. Use a Phase-Transfer Catalyst: A suitable phase-transfer catalyst can facilitate the movement of reactants across the phase boundary. 3. Screen Different Catalysts: Test catalysts with varying fluorous tags or different ligands to find one that is both soluble and stable in the reaction medium.
Difficult Phase Separation After Reaction 1. Emulsion Formation: Vigorous stirring of biphasic mixtures, especially in the presence of surfactants or finely divided solids, can lead to stable emulsions. 2. High Mutual Solubility at Room Temperature: The chosen organic co-solvent may have significant miscibility with the nonafluorononane even after cooling.1a. Centrifugation: This is often the most effective way to break an emulsion. 1b. Addition of a Saturated Salt Solution (Brine): This can sometimes help to break emulsions by increasing the polarity of the aqueous phase (if present). 1c. Filtration through Celite: This can help to remove particulate matter that may be stabilizing the emulsion. 2a. Cool the Mixture Further: Lowering the temperature below room temperature (e.g., in an ice bath) can decrease mutual solubility and promote cleaner phase separation. 2b. Add a More "Fluorophobic" Co-solvent: Adding a solvent like hexane to the organic phase can decrease the solubility of the fluorous phase.[2]
Product Contamination with Fluorous Solvent or Catalyst 1. Incomplete Phase Separation: As described above. 2. Partitioning of Fluorous Components into the Organic Phase: Even with good phase separation, a small amount of the fluorous solvent and catalyst may partition into the organic product phase.1. See "Difficult Phase Separation" solutions. 2a. Perform Multiple Extractions: Wash the organic phase several times with fresh fluorous solvent to extract the fluorous-tagged catalyst. 2b. Fluorous Solid-Phase Extraction (F-SPE): Pass the organic product solution through a cartridge packed with fluorous silica gel. The fluorous-tagged catalyst will be retained, while the non-fluorous product elutes.[3]
Catalyst Leaching and Low Recyclability 1. Catalyst Partitioning into the Organic Phase: As described above. 2. Catalyst Degradation: The catalyst may not be sufficiently robust to withstand multiple reaction cycles.1a. Optimize the Fluorous Tag: A longer or more heavily fluorinated tag on the catalyst will increase its preference for the fluorous phase. 1b. Use F-SPE for Catalyst Recovery: This is a highly efficient method for recovering fluorous-tagged catalysts.[3] 2. Screen for More Robust Catalysts: Investigate catalysts known for their high stability and turnover numbers.

Experimental Protocols & Workflows

While specific, validated protocols using this compound are not prevalent in publicly accessible literature, the following generalized workflow for a fluorous biphasic cross-coupling reaction (e.g., Suzuki or Heck coupling) can be adapted.

Generalized Workflow for Fluorous Biphasic Catalysis

Fluorous_Biphasic_Catalysis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Separation A Charge Reactants & Organic Solvent to Reactor C Heat to Reaction Temperature (Homogeneous Phase) A->C B Charge Fluorous-Tagged Catalyst & Nonafluorononane B->C D Stir Vigorously C->D E Monitor Reaction Progress (e.g., GC, TLC) D->E F Cool to Room Temperature (Phase Separation) E->F Reaction Complete G Separate Organic and Fluorous Phases F->G H Wash Organic Phase with Fresh Nonafluorononane G->H Organic Phase J Recover and Reuse Fluorous Phase with Catalyst G->J Fluorous Phase I Isolate Product from Organic Phase H->I

Caption: Generalized workflow for a thermomorphic fluorous biphasic reaction.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Product Yield Q1 Is the reaction mixture homogeneous at the reaction temperature? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the catalyst stable under the reaction conditions? A1_Yes->Q2 Sol_IncreaseTemp Increase reaction temperature. A1_No->Sol_IncreaseTemp Sol_AddCosolvent Add a co-solvent to the organic phase. A1_No->Sol_AddCosolvent Sol_IncreaseStirring Increase stirring rate. A1_No->Sol_IncreaseStirring A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Check_Reagents Check purity and stoichiometry of reactants. A2_Yes->Check_Reagents Sol_ScreenCatalyst Screen alternative catalysts. A2_No->Sol_ScreenCatalyst

Caption: Decision tree for troubleshooting low product yield in a fluorous system.

References

Strategies to enhance the solubility of reactants in 1,1,1,2,2,3,3,4,4-Nonafluorononane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing reactant solubility in 1,1,1,2,2,3,3,4,4-Nonafluorononane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is reactant solubility often a challenge?

A1: this compound is a hydrofluorocarbon, a type of fluorinated solvent. These solvents are characterized by their high density, low surface tension, and chemical inertness.[1][2] Their unique property is that they are often immiscible with both aqueous and common organic solvents, creating a distinct "fluorous" phase. Reactant solubility can be a significant challenge because molecules must have a high affinity for the fluorinated environment to dissolve effectively. Many standard organic compounds are both hydrophobic (water-repelling) and lipophobic (fat-repelling), but also "fluorophobic," leading to poor solubility.[3]

Q2: What are the primary strategies to enhance the solubility of a reactant in this compound?

A2: The primary strategies involve modifying the solvent system or the reactant itself. Key approaches include:

  • Use of Co-solvents: Introducing a miscible solvent to alter the overall polarity and solvation characteristics of the medium.[4][5]

  • Addition of Surfactants: Employing amphiphilic molecules that can form micelles to encapsulate and solubilize the reactant.[6][7]

  • Temperature Adjustment: Modifying the system's temperature to leverage the thermodynamic properties of dissolution.[8]

  • Particle Size Reduction: Decreasing the particle size of a solid reactant to increase its surface area and improve the rate of dissolution.[9]

Q3: Are there specific safety considerations when using additives like co-solvents or surfactants?

A3: Yes. Always consult the Safety Data Sheet (SDS) for any additive used. Key considerations include:

  • Flammability: The addition of common organic solvents may lower the flashpoint of the mixture.

  • Toxicity: Some fluorinated surfactants, particularly older generations like PFOS and PFOA, have raised environmental and health concerns due to their persistence.[6][10] Newer-generation and natural surfactants are being explored as greener alternatives.[6]

  • Reactivity: Ensure the chosen additive is chemically inert with respect to your reactants and will not interfere with the desired chemical transformation.

  • Vapor Pressure: Adding a more volatile co-solvent will increase the overall vapor pressure of the system, which must be considered for sealed-tube reactions.

Troubleshooting Guides

Problem: My reactant shows negligible solubility.

This guide helps you address cases where a reactant appears completely insoluble in this compound.

Q: What is the first step when a reactant is completely insoluble?

A: The initial approach should be to introduce a co-solvent to modify the solvent environment. Highly fluorinated solvents are extremely non-polar and have weak intermolecular forces.[11] A co-solvent can bridge the polarity gap between the fluorous solvent and a more polar reactant.

Recommended Co-solvents: Partially fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) are excellent candidates. They exhibit miscibility with both fluorinated and some organic solvents, acting as effective phase modifiers.[4][12] For some perfluorinated compounds, Tetrahydrofuran (THF) has also been shown to be an effective solvent at room temperature.[13]

Experimental Protocol: Co-solvent Screening

  • Preparation: In separate vials, add a small, known amount of your reactant.

  • Initial Test: To the first vial, add a measured volume of pure this compound and observe for dissolution (with agitation).

  • Co-solvent Addition: To subsequent vials, add varying ratios of a co-solvent mixture (e.g., 9:1, 4:1, 1:1 Nonafluorononane:Co-solvent).

  • Observation: Agitate all vials (e.g., using a vortex mixer or sonicator) for a consistent period and at a controlled temperature.

  • Analysis: Visually inspect for dissolution. If successful, quantify the solubility using techniques like UV-Vis spectroscopy or HPLC by analyzing the supernatant.

G cluster_workflow Co-Solvent Screening Workflow A Reactant Insoluble in Pure Solvent B Select Potential Co-solvents (e.g., TFE, HFIP, THF) A->B C Prepare Test Vials with Reactant B->C D Create Solvent Mixtures (Varying Ratios) C->D E Add Mixtures to Vials & Agitate D->E F Observe & Quantify Solubility E->F G Optimize Co-solvent Ratio F->G

Caption: Workflow for screening co-solvents to enhance reactant solubility.

Problem: My reactant's solubility is low, and I need a higher concentration.

When trace solubility is present but insufficient for your experiment's needs, surfactants are a powerful tool.

Q: I've tried a co-solvent, but the solubility is still insufficient. What's next?

A: If co-solvents do not provide the required concentration, the use of fluorinated surfactants is the recommended next step. These molecules have a fluorous "tail" that is soluble in this compound and a hydrophilic or lipophilic "head" that can interact with your reactant. Above a certain concentration (the critical micelle concentration), these surfactants self-assemble into micelles, creating nano-environments within the fluorous phase that can encapsulate and solubilize reactant molecules.[3]

Table 1: Comparison of Surfactant Types for Fluorous Systems

Surfactant TypeDescriptionAdvantagesCommon Examples
Fluorinated (Anionic/Cationic) Contains a perfluoroalkyl tail and an ionic head group.[11]Highly effective at creating stable emulsions and micelles.[7]Perfluorooctanoic acid (PFOA), Perfluorooctanesulfonic acid (PFOS) (Note: Use is now restricted)
Fluorinated (Non-ionic) Contains a perfluoroalkyl tail and a non-ionic polar head group (e.g., polyethylene glycol).Biocompatible, highly stable, and widely used in microfluidics.[7]Perfluoropolyether (PFPE)-based block copolymers.[7]
Natural Surfactants Amphiphiles of biological origin.[6]Greener, more sustainable alternative to synthetic fluorosurfactants.Phospholipids, fungal hydrophobins.[6]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Surfactant Selection: Choose a surfactant based on the properties of your reactant (e.g., a non-ionic surfactant for sensitive biological molecules).

  • Stock Solution: Prepare a stock solution of the surfactant in this compound at a concentration known to be above its critical micelle concentration (CMC).

  • Solubilization Test: Add the reactant to the surfactant solution.

  • Agitation: Sonicate or vigorously stir the mixture to facilitate micelle formation and encapsulation. This process can take from minutes to hours.

  • Equilibration: Allow the mixture to equilibrate. A clear or translucent solution indicates successful solubilization.

  • Quantification: Centrifuge the sample to pellet any undissolved material and quantify the concentration of the reactant in the supernatant.

G cluster_micelle Surfactant Micelle Formation cluster_surfactants Surfactant Molecules cluster_micelle_core Micelle Solvent This compound s1 Reactant Reactant Molecule s2 s3 s4 s5 s6 s7 s8 m1 m2 m3 m4 m5 m6 m7 m8 Core Reactant-Friendly Core

Caption: Diagram of surfactant molecules forming a micelle to solubilize a reactant.

Problem: My reaction is temperature-sensitive.

This guide addresses how to improve solubility when heating is not a viable option.

Q: How can I improve solubility without significant heating?

A: If your process is temperature-sensitive, you should rely on compositional changes to the solvent system or physical methods.

  • Co-solvent/Surfactant Approach: This is the primary method. Follow the protocols detailed in the previous sections. These methods are typically effective at room temperature.

  • Particle Size Reduction (Micronization): For solid reactants, reducing the particle size increases the surface-area-to-volume ratio.[9] While this doesn't change the thermodynamic solubility limit, it significantly increases the rate of dissolution, which can be sufficient for many applications.[5] Techniques include mechanical milling or spray drying.[14]

G cluster_decision Solubility Strategy Decision Tree A Solubility Issue Identified B Is the system temperature-sensitive? A->B C Adjust Temperature B->C No D Is the reactant a solid? B->D Yes H Solubility Still Insufficient? C->H E Try Co-solvent Addition D->E No G Consider Particle Size Reduction D->G Yes E->H F Try Surfactant Addition J Re-evaluate Reactant/Solvent System F->J G->E H->F Yes I Combine Strategies (e.g., Co-solvent + Surfactant) H->I Yes, try combining I->J

References

Technical Support Center: Working with 1,1,1,2,2,3,3,4,4-Nonafluorononane Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the emulsification properties of 1,1,1,2,2,3,3,4,4-Nonafluorononane is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the general principles of handling fluorinated compounds and perfluorocarbon emulsions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound form emulsions?

A1: this compound, like other fluorinated compounds, is highly immiscible with both aqueous and hydrocarbon-based organic solvents, forming a distinct "fluorous" phase.[1] When subjected to mechanical agitation (e.g., vortexing, sonication) in the presence of these liquids, it can disperse into fine droplets, creating an emulsion. The stability of this emulsion is often enhanced by the presence of surfactants or other amphiphilic molecules that can act as emulsifying agents at the liquid-liquid interface.

Q2: What types of substances can stabilize emulsions with this compound?

A2: A variety of substances can stabilize these emulsions, including:

  • Commercially available surfactants: Non-ionic block copolymers like Pluronic F-68 are commonly used to stabilize perfluorocarbon emulsions.[2]

  • Fluorosurfactants: Surfactants with a fluorinated tail and a hydrophilic head-group are particularly effective at stabilizing fluorous emulsions.[3]

  • Biomolecules and polymers: Proteins, polysaccharides, and other custom-conjugated polymers can also act as stabilizers.[4]

  • Particulate matter: Fine solid particles can sometimes accumulate at the interface and stabilize emulsions through a process known as Pickering stabilization.

Q3: What are the common mechanisms that lead to the breaking of these emulsions?

A3: Emulsion breaking, or demulsification, involves the destabilization of the interfacial film separating the dispersed droplets. The primary mechanisms include:

  • Creaming/Sedimentation: Due to density differences, the dispersed droplets of this compound will tend to rise (cream) or settle (sediment).[5]

  • Flocculation: The dispersed droplets clump together to form larger aggregates without merging.[5]

  • Coalescence: The droplets merge to form progressively larger droplets, eventually leading to the separation of the two liquid phases.[5]

  • Ostwald Ripening: Smaller droplets dissolve and their molecules diffuse through the continuous phase to deposit onto larger droplets, leading to an increase in the average droplet size over time.[4][5]

Troubleshooting Guide: Preventing and Breaking Emulsions

This guide provides practical steps for researchers encountering unwanted emulsions with this compound.

Issue 1: Persistent emulsion formation during liquid-liquid extraction.

Cause: High-energy mixing (e.g., vigorous shaking) and the presence of unintentional surfactants (e.g., impurities, reaction byproducts) can lead to stable emulsions.

Prevention Strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Solid-Phase Extraction (SPE): As an alternative to liquid-liquid extraction, SPE can prevent emulsion formation by retaining the analyte on a solid sorbent while the aqueous and organic phases are passed through separately.[6]

Breaking Strategies:

  • Salting Out: Add a saturated solution of an inorganic salt (e.g., NaCl, Na2SO4) to the aqueous phase. This increases the ionic strength of the aqueous layer, forcing the surfactant-like compounds to partition into one of the phases and destabilizing the emulsion.[6]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and promote phase separation.[6]

  • Filtration: Passing the emulsion through a bed of glass wool or a phase separation filter paper can sometimes physically break the emulsion.[6]

  • Centrifugation: Applying a strong centrifugal force can accelerate the separation of the two phases.

Issue 2: An emulsion has formed and is resistant to simple breaking methods.

Cause: The emulsion may be stabilized by a particularly effective surfactant or a combination of factors.

Advanced Breaking Strategies:

  • Thermal Treatment: Gently heating the emulsion can sometimes be effective. Increased temperature can decrease the viscosity of the continuous phase and increase the solubility of the surfactant, potentially destabilizing the emulsion.

  • Addition of a Demulsifier: A demulsifier is a surfactant that, when added to an emulsion, displaces the stabilizing surfactant at the interface, leading to a less stable interface that promotes coalescence.[7][8]

  • pH Adjustment: If the stabilizing surfactant is pH-sensitive (e.g., has a carboxylic acid or amine group), adjusting the pH of the aqueous phase can alter its solubility and emulsifying properties.

Experimental Protocols

Protocol 1: Breaking an Emulsion using the Salting Out Method
  • Prepare a Saturated Salt Solution: Dissolve sodium chloride (NaCl) in deionized water until no more salt will dissolve.

  • Add the Salt Solution: Carefully add the saturated NaCl solution dropwise to the emulsified mixture.

  • Gentle Agitation: Gently swirl the container to mix the salt solution into the aqueous phase.

  • Observe: Allow the mixture to stand and observe for phase separation. This may take several minutes to hours.

  • Separation: Once the phases have separated, carefully separate the layers using a separatory funnel.

Protocol 2: Using a Demulsifier (General Guidance)

Note: The optimal demulsifier and its concentration will depend on the specific system.

  • Select a Demulsifier: Choose a demulsifier that is likely to be more surface-active than the emulsifying agent. For fluorinated oil emulsions, fluorinated demulsifiers can be particularly effective.[7]

  • Prepare a Stock Solution: Dissolve the demulsifier in a suitable solvent at a known concentration.

  • Add the Demulsifier: Add a small aliquot of the demulsifier stock solution to the emulsion.

  • Mix Gently: Gently agitate the mixture to ensure the demulsifier reaches the interface of the droplets.

  • Observe for Demulsification: Monitor the emulsion for signs of breaking, such as the appearance of larger droplets and clearing of the phases.

  • Optimize Concentration: If demulsification does not occur, incrementally increase the concentration of the demulsifier.

Quantitative Data Summary

Demulsification MethodKey ParametersTypical ConditionsExpected Outcome
Salting Out Salt Type, Salt ConcentrationSaturated NaCl or Na2SO4Phase separation within minutes to hours
Centrifugation Centrifugal Force (g), Time2000-5000 x g for 10-30 minutesAccelerated phase separation
Thermal Treatment Temperature40-60 °C (use with caution for volatile solvents)Reduced emulsion stability
Demulsifier Addition Demulsifier Type, Concentration100 - 1000 ppmRapid coalescence of droplets

Visualizations

Emulsion_Formation_Prevention cluster_prevention Prevention Strategies cluster_formation Emulsion Formation Gentle Mixing Gentle Mixing Reduced Emulsion Reduced Emulsion Gentle Mixing->Reduced Emulsion results in SPE Solid-Phase Extraction (SPE) No Emulsion No Emulsion SPE->No Emulsion avoids Minimize Surfactants Minimize Surfactants Minimize Surfactants->Reduced Emulsion results in High-Energy Mixing High-Energy Mixing Emulsion Emulsion High-Energy Mixing->Emulsion leads to Presence of Surfactants Presence of Surfactants Presence of Surfactants->Emulsion stabilizes

Caption: Strategies to prevent emulsion formation.

Emulsion_Breaking_Workflow cluster_methods Demulsification Methods cluster_physical Physical Methods cluster_chemical Chemical Methods start Persistent Emulsion Centrifugation Centrifugation start->Centrifugation Heating Heating start->Heating Filtration Filtration start->Filtration Salting Out Salting Out start->Salting Out pH Adjustment pH Adjustment start->pH Adjustment Demulsifier Addition Demulsifier Addition start->Demulsifier Addition end Phase Separation Centrifugation->end Heating->end Filtration->end Salting Out->end pH Adjustment->end Demulsifier Addition->end

Caption: Troubleshooting workflow for breaking emulsions.

References

Challenges and solutions for recycling and reusing 1,1,1,2,2,3,3,4,4-Nonafluorononane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 1,1,1,2,2,3,3,4,4-Nonafluorononane is a partially fluorinated alkane used as a high-performance solvent in specialized applications.[1] Due to its fluorinated nature, it shares characteristics with per- and poly-fluoroalkyl substances (PFAS), known for their chemical stability and persistence. This guide provides technical support for the recycling and reuse of this solvent in a laboratory setting, drawing on best practices for handling fluorinated compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recycling this compound?

A1: The primary challenges stem from its high chemical stability due to the presence of strong carbon-fluorine bonds. Key challenges include:

  • Removal of Impurities: Effectively separating the solvent from dissolved solutes, reaction byproducts, and water can be difficult without degrading the target molecule.

  • Thermal Decomposition: While thermally stable, excessive temperatures during recycling processes like distillation can lead to the formation of hazardous and corrosive decomposition products.

  • Quality Control: Ensuring the recycled solvent meets the required purity standards for reuse in sensitive applications necessitates robust analytical testing.

  • Waste Disposal: The residues from the recycling process will be concentrated with contaminants and require proper disposal as hazardous waste.

Q2: Is it safe to incinerate waste this compound?

A2: Incineration is a potential destruction method for fluorinated compounds, but it must be conducted in specialized, high-temperature incinerators (typically >850°C) equipped with appropriate scrubbers.[2] Incomplete combustion can lead to the formation of toxic and environmentally persistent byproducts, including smaller perfluorinated compounds. For laboratory-scale waste, it is recommended to use a certified hazardous waste disposal service.

Q3: Can I use standard laboratory distillation equipment to recycle this compound?

A3: Yes, standard laboratory distillation equipment can be used, provided the materials are compatible with fluorinated solvents. Key considerations include:

  • Material Compatibility: Ensure all wetted parts (flask, condenser, seals, etc.) are made of materials resistant to fluorinated compounds, such as borosilicate glass, PTFE, or PFA. Avoid using certain elastomers that may swell or degrade.

  • Temperature Control: Precise temperature control is crucial to prevent overheating and decomposition. A vacuum distillation setup can be beneficial to lower the boiling point and reduce the risk of thermal degradation.

  • Ventilation: All recycling activities should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors or potential decomposition products.

Q4: What are the key quality control parameters for recycled this compound?

A4: The primary quality control parameters to ensure the suitability of the recycled solvent for reuse are:

  • Purity: This is typically assessed by gas chromatography (GC) coupled with a suitable detector (e.g., mass spectrometry or flame ionization detector).

  • Water Content: Karl Fischer titration is the standard method for determining residual water content.

  • Non-Volatile Residue: This can be determined by evaporating a known volume of the solvent and weighing the residue.

  • Acidity: The presence of acidic byproducts from degradation can be checked using a pH indicator or titration.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the recycling and reuse of this compound.

Guide 1: Laboratory-Scale Distillation
Problem Possible Causes Solutions
Low Recovery Yield 1. Inefficient condensation. 2. Leaks in the distillation apparatus. 3. Incorrect boiling point/temperature setting. 4. High concentration of non-volatile contaminants.1. Ensure the condenser is properly cooled and has a sufficient surface area. 2. Check all joints and seals for leaks. Use appropriate grease or PTFE sleeves on ground glass joints. 3. Verify the boiling point of the solvent at the operating pressure and adjust the heating mantle accordingly. 4. Consider a pre-treatment step like filtration if significant solid impurities are present.
Discolored Distillate 1. Overheating leading to thermal decomposition. 2. Carryover of impurities (foaming or bumping). 3. Contamination in the receiving flask.1. Reduce the heating mantle temperature. Consider using a vacuum to lower the boiling point. 2. Use a larger distillation flask (do not fill more than two-thirds full). Add boiling chips or a magnetic stir bar for smooth boiling. 3. Ensure the receiving flask is clean and dry before starting the distillation.
Pressure Fluctuations (Vacuum Distillation) 1. Leaks in the system. 2. Inadequate vacuum pump performance. 3. Bumping of the solvent.1. Inspect all connections, tubing, and seals for leaks. 2. Check the vacuum pump oil and ensure it is functioning correctly. 3. Ensure smooth boiling by using a stir bar or boiling chips.
Guide 2: Quality Control and Analysis (GC-MS)
Problem Possible Causes Solutions
Ghost Peaks in Chromatogram 1. Contamination of the syringe, injector, or column. 2. Carryover from a previous injection.1. Rinse the syringe with a clean solvent. Bake out the injector and column according to the manufacturer's instructions. 2. Run a blank solvent injection to check for carryover.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Active sites in the injector or column. 3. Sample overload.1. Replace the column. 2. Use a deactivated liner in the injector. Condition the column. 3. Dilute the sample.
Inconsistent Retention Times 1. Fluctuations in oven temperature or carrier gas flow rate. 2. Column aging.1. Check the GC's temperature and pressure controls. 2. Equilibrate the column for a longer period before injection. If the problem persists, replace the column.

Section 3: Data Presentation

Table 1: Physical Properties of this compound
PropertyValue
Molecular FormulaC₉H₁₁F₉
Molecular Weight322.17 g/mol
Boiling Point~150-160 °C (estimated at atmospheric pressure)
Density~1.4 g/cm³
AppearanceColorless liquid

Note: Experimental data for this specific compound is limited. Values are estimated based on its structure and related compounds.

Table 2: Comparison of Recycling and Destruction Technologies for Fluorinated Solvents
TechnologyPrincipleTypical EfficiencyAdvantagesDisadvantages
Distillation Separation based on boiling point differences.80-95% recoveryRecovers solvent for reuse; relatively low cost for lab scale.Does not destroy impurities; risk of thermal degradation; generates contaminated residue.
Granular Activated Carbon (GAC) Adsorption of impurities onto carbon media.>99% removal of certain PFAS from water[3]Effective for a wide range of organic impurities.Does not destroy PFAS, requires disposal/regeneration of spent carbon. Less effective for short-chain PFAS.[3]
Ion Exchange Resins Removal of ionic impurities via ion exchange.High removal for ionic PFASHigh capacity and selectivity for certain contaminants.[3]Not effective for non-ionic impurities; requires regeneration and disposal of spent resin.
Supercritical Water Oxidation (SCWO) Oxidation at high temperature and pressure.>99.99% destruction[3]Complete destruction of PFAS into less harmful compounds.High capital and operating costs; requires specialized equipment.
Incineration High-temperature thermal destruction.>99% destructionCan handle a wide range of waste streams.Risk of incomplete combustion and formation of hazardous byproducts; requires stringent emission controls.

Section 4: Experimental Protocols

Protocol 1: Laboratory-Scale Vacuum Distillation for Purification

Objective: To purify used this compound by removing non-volatile and less volatile impurities.

Materials:

  • Round-bottom flask

  • Heating mantle with stirrer

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Cold trap (recommended)

  • PTFE sleeves or vacuum grease

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry. Use a cold trap between the apparatus and the vacuum pump to protect the pump.

  • Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the used solvent. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Slowly apply vacuum to the system and monitor the pressure. Aim for a pressure that will lower the boiling point to a safe and controllable temperature (e.g., 60-80°C).

  • Heating: Begin heating the flask gently. Stir the solvent if using a magnetic stirrer.

  • Distillation: As the solvent begins to boil, monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature, corresponding to the boiling point of the pure solvent at the applied pressure.

  • Shutdown: Once the distillation is complete or a significant amount of residue remains, turn off the heat and allow the system to cool completely before slowly releasing the vacuum.

  • Analysis: Analyze the purified solvent using GC-MS and Karl Fischer titration to confirm its purity and water content.

Protocol 2: Quality Control of Recycled Solvent by GC-MS

Objective: To determine the purity of recycled this compound and identify any impurities.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Equipped with a mass spectrometer (MS) detector.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

  • Injector: Split/splitless injector at a temperature that ensures complete vaporization without degradation.

  • MS Detector: Scan a mass range appropriate for the solvent and expected impurities (e.g., m/z 30-400).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the recycled solvent in a high-purity solvent (if necessary) that does not co-elute with the analyte or impurities.

  • Standard Preparation: Prepare a standard solution of pure this compound for comparison of retention time and mass spectrum.

  • Injection: Inject the sample and standard into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to the standard.

    • Calculate the purity by integrating the peak area of the main component and any impurity peaks.

    • Attempt to identify impurity peaks by searching their mass spectra against a library (e.g., NIST).

Section 5: Visualizations

experimental_workflow cluster_recycling Solvent Recycling cluster_qc Quality Control used_solvent Used Solvent pretreatment Pre-treatment (e.g., Filtration) used_solvent->pretreatment distillation Vacuum Distillation pretreatment->distillation recycled_solvent Recycled Solvent distillation->recycled_solvent waste_residue Waste Residue distillation->waste_residue gc_ms Purity Analysis (GC-MS) recycled_solvent->gc_ms karl_fischer Water Content (Karl Fischer) recycled_solvent->karl_fischer disposal disposal waste_residue->disposal Hazardous Waste Disposal reuse Reuse in Experiment gc_ms->reuse karl_fischer->reuse

Caption: Workflow for recycling and quality control of this compound.

troubleshooting_logic start Low Solvent Recovery? check_leaks Check for leaks in apparatus start->check_leaks Yes discolored Discolored Distillate? start->discolored No check_temp Verify boiling temperature and pressure check_leaks->check_temp check_condenser Ensure proper condenser cooling check_temp->check_condenser reduce_heat Reduce heating temperature discolored->reduce_heat Yes use_vacuum Consider using vacuum reduce_heat->use_vacuum check_boiling Ensure smooth boiling (stirring/boiling chips) use_vacuum->check_boiling

Caption: Troubleshooting logic for common distillation issues.

References

Technical Support Center: Mass Spectrometry Analysis and 1,1,1,2,2,3,3,4,4-Nonafluorononane Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from 1,1,1,2,2,3,3,4,4-Nonafluorononane and other per- and polyfluoroalkyl substances (PFAS) in mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my mass spectrometry analysis?

This compound is a highly fluorinated organic compound. Like other PFAS, it is chemically inert and thermally stable. While specific data for this compound is limited, its properties suggest it can persist in laboratory environments and instrumentation, potentially leading to background contamination in mass spectrometry analyses. PFAS compounds are known to be present in a wide variety of laboratory consumables and equipment.[1][2][3]

Q2: What are the common sources of this compound and other PFAS contamination in the laboratory?

PFAS contamination can originate from numerous sources within a laboratory setting. Common sources include:

  • Laboratory Equipment: Tubing, seals, and O-rings made of fluoropolymers (e.g., PTFE) in LC systems, pumps, and mass spectrometers can leach PFAS.[1][3][4]

  • Sample Preparation: Vials, caps with PTFE-lined septa, pipette tips, and solid-phase extraction (SPE) cartridges can all be sources of contamination.[1][4]

  • Solvents and Reagents: Impurities in solvents, even high-purity grades, and other reagents can introduce PFAS into the analytical workflow.

  • Laboratory Environment: Dust, furniture, and even personal protective equipment (PPE) can contain and shed PFAS.[5]

  • Sample Collection and Storage: Containers made of certain plastics (e.g., LDPE) and improper handling can lead to sample contamination before analysis.[6][7]

Q3: At what mass-to-charge ratios (m/z) should I be concerned about interference from this compound?

Perfluorinated compounds often exhibit a neutral loss of HF (20 Da) or CF3 (69 Da). The most abundant ion in the mass spectra of many perfluoroparaffins is often CF3+.[8][9] Therefore, it is crucial to monitor for a range of potential ions.

Troubleshooting Guide

Issue: Unexplained peaks or high background noise in my mass spectra, potentially due to this compound or other PFAS interference.

This guide provides a systematic approach to identifying and mitigating PFAS interference in your mass spectrometry experiments.

Step 1: Identify the Potential Source of Contamination

A logical approach to pinpointing the source of contamination is crucial. The following diagram illustrates a troubleshooting workflow.

Troubleshooting Workflow for PFAS Contamination A High Background or Suspected PFAS Interference Detected B Analyze a Method Blank (solvents and reagents only) A->B C Analyze a Solvent Blank (injection of mobile phase) A->C D Interference Present in Method Blank? B->D E Interference Present in Solvent Blank? C->E F Source is likely from Sample Preparation Steps (vials, filters, SPE, etc.) D->F Yes G Source is likely from LC System or Solvents D->G No E->F No E->G Yes H Systematically Replace/Test Sample Prep Consumables F->H I Inspect and Clean/Replace LC Components (tubing, degasser, etc.) G->I J Install a Delay Column G->J K Problem Resolved H->K I->K J->K Mitigation Strategy for PFAS Interference A Suspected PFAS Interference B Identify Source (Blank Analysis) A->B D Contamination from Sample Preparation B->D Source Identified E Contamination from LC System/Solvents B->E Source Identified C Implement Source-Specific Mitigation H Re-analyze Blanks and Quality Control Samples C->H F Use PFAS-Free Consumables D->F G Modify LC System (e.g., Delay Column) E->G F->C G->C I Interference Eliminated or Reduced H->I

References

Validation & Comparative

A Comparative Guide to Fluorinated Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of scientific research and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence experimental outcomes, from reaction kinetics to compound solubility and purification efficiency. Fluorinated solvents, a unique class of organic compounds, have garnered considerable interest due to their distinct physicochemical properties. This guide provides a detailed comparison of 1,1,1,2,2,3,3,4,4-Nonafluorononane and other prevalent fluorinated solvents, offering a valuable resource for researchers, scientists, and drug development professionals.

  • This compound (Estimated Properties)

  • Perfluorohexane (C₆F₁₄)

  • Perfluorooctane (C₈F₁₈)

  • HFE-7100 (Methyl Nonafluorobutyl Ether)

  • HFE-7200 (Ethyl Nonafluorobutyl Ether)

Physicochemical Properties: A Tabular Comparison

The following tables summarize the key physicochemical properties of the selected fluorinated solvents. These parameters are crucial for determining the suitability of a solvent for specific applications.

Table 1: General and Physical Properties

PropertyThis compoundPerfluorohexanePerfluorooctaneHFE-7100HFE-7200
CAS Number Not available355-42-0307-34-6163702-08-7 / 163702-07-6163702-06-5 / 163702-05-4
Molecular Formula C₉H₁₁F₉C₆F₁₄C₈F₁₈C₅H₃F₉OC₆H₅F₉O
Molecular Weight ( g/mol ) ~300 (Estimated)338.04438.06250.06264.08
Boiling Point (°C) ~130-150 (Estimated)56103-104[1]61[2]76[3]
Melting Point (°C) Not available-90-25[1]-135[2]-138[3]
Density (g/mL at 25°C) ~1.6 (Estimated)1.681.73[1]1.5[2]1.43[3]

Table 2: Fluid and Thermodynamic Properties

PropertyThis compoundPerfluorohexanePerfluorooctaneHFE-7100HFE-7200
Viscosity (cP at 25°C) ~1.5-2.0 (Estimated)0.65Not available0.6[2]0.43 (cSt)[3]
Surface Tension (dyn/cm at 25°C) ~15-18 (Estimated)11.9Not available13.613.6
Vapor Pressure (mmHg at 25°C) Low (Estimated)202Not available202[2]109[3]
Solubility in Water (ppm) Very Low (Estimated)InsolubleInsoluble< 12[2]Insoluble[3]

Experimental Protocols for Key Physicochemical Properties

To ensure accurate and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key properties listed above, based on established ASTM International standards.

Determination of Boiling Point

Based on ASTM D1120: Standard Test Method for Boiling Point of Engine Coolants

This method determines the equilibrium boiling point of a liquid under atmospheric pressure.

  • Apparatus: A 100-mL round-bottom flask with a short neck and a side-arm for a thermometer or temperature probe, a condenser, a heat source (heating mantle), and boiling chips.

  • Procedure:

    • Add a measured volume of the solvent and a few boiling chips to the flask.

    • Assemble the apparatus with the condenser in a reflux position.

    • Position the thermometer or temperature probe so that the bulb is immersed in the vapor phase, just below the side-arm leading to the condenser.

    • Apply heat to induce boiling.

    • Record the temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading. This temperature is the boiling point.

    • Correct the observed boiling point for any deviation from standard atmospheric pressure.

Determination of Density

Based on ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter

This method utilizes an oscillating U-tube to determine the density of a liquid.

  • Apparatus: A digital density meter equipped with a U-shaped oscillating tube and a system for temperature control.

  • Procedure:

    • Calibrate the instrument with two reference fluids of known density (e.g., dry air and deionized water).

    • Set the desired measurement temperature.

    • Inject the sample into the U-tube, ensuring no air bubbles are present.

    • The instrument measures the oscillation period of the U-tube filled with the sample.

    • The density is automatically calculated from the oscillation period and the calibration data.

Determination of Kinematic and Dynamic Viscosity

Based on ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity)

This method measures the time for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, and a stopwatch.

  • Procedure:

    • Select a viscometer with a capillary size appropriate for the sample's expected viscosity.

    • Introduce the sample into the viscometer and place it in the constant-temperature bath until it reaches thermal equilibrium.

    • Draw the liquid up through the capillary to a point above the upper timing mark.

    • Measure the time it takes for the liquid meniscus to flow between the upper and lower timing marks.

    • Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.

    • Determine the dynamic viscosity by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Determination of Surface Tension

Based on ASTM D971: Standard Test Method for Interfacial Tension of Oil Against Water by the Ring Method

This method, while designed for interfacial tension, can be adapted for measuring the surface tension of a liquid against air using a Du Noüy ring tensiometer.

  • Apparatus: A tensiometer equipped with a platinum-iridium ring, a sensitive balance, and a movable platform to hold the sample.

  • Procedure:

    • Clean the platinum ring thoroughly.

    • Place the liquid sample in a vessel on the tensiometer platform.

    • Raise the platform until the ring is submerged in the liquid.

    • Slowly lower the platform, causing a liquid lamella to be pulled up by the ring.

    • The force required to pull the ring from the liquid surface is measured.

    • The surface tension is calculated from the maximum force and the dimensions of the ring, with appropriate correction factors applied.

Applications in Research and Drug Development

Fluorinated solvents offer several advantages in a laboratory setting, particularly within the pharmaceutical and biotechnology sectors.

  • Solid-Phase Peptide Synthesis (SPPS): The unique solubility characteristics of some fluorinated solvents can be beneficial in SPPS, especially for complex or hydrophobic peptides that may aggregate in traditional solvents like DMF or NMP.[4][5][6]

  • Drug Delivery Systems: Perfluorocarbons are being explored as vehicles for drug delivery, particularly for pulmonary administration.[7][8][9][10][11] Their ability to dissolve gases like oxygen makes them interesting candidates for delivering therapeutics to the lungs.

  • Cleaning and Sterilization of Medical Devices: The low surface tension, low viscosity, and high density of hydrofluoroethers make them effective cleaning agents for medical devices, as they can penetrate small crevices and remove contaminants without damaging sensitive materials.

  • Reaction Media for Fluorinated Compounds: In the synthesis of fluorinated pharmaceuticals, using a fluorinated solvent can enhance the solubility of reactants and intermediates, potentially improving reaction yields and simplifying purification.

Logical Workflow for Solvent Selection

The process of selecting an appropriate fluorinated solvent for a specific application can be visualized as a logical workflow.

SolventSelection A Define Application Requirements (e.g., Solubility, Temperature, Polarity) B Review Physicochemical Properties of Candidate Solvents A->B C Evaluate Performance Data (e.g., Reaction Yield, Purity) B->C D Consider Safety and Environmental Profile C->D E Select Optimal Solvent D->E

Caption: A logical workflow for selecting a suitable fluorinated solvent.

Comparative Pathway of Fluorinated Solvent Classes

The different classes of fluorinated solvents, perfluoroalkanes and hydrofluoroethers, possess distinct characteristics that influence their applications.

SolventClasses A Fluorinated Solvents B Perfluoroalkanes (e.g., Perfluorohexane, Perfluorooctane) A->B C Hydrofluoroethers (HFEs) (e.g., HFE-7100, HFE-7200) A->C D High Chemical and Thermal Stability B->D F Inertness B->F E Lower Environmental Persistence C->E G Selective Solubility C->G

Caption: Key characteristics of perfluoroalkanes and hydrofluoroethers.

Conclusion

The selection of an appropriate fluorinated solvent requires a thorough understanding of its physicochemical properties and how they align with the specific demands of a research or development application. While a complete dataset for this compound remains to be fully characterized in publicly accessible literature, the comparative data for other common fluorinated solvents such as perfluorohexane, perfluorooctane, HFE-7100, and HFE-7200 provide a valuable framework for initial solvent screening. The provided experimental protocols offer a standardized approach for in-house characterization, ensuring data quality and comparability. As the field of fluorinated materials continues to evolve, a data-driven approach to solvent selection will be paramount in advancing scientific discovery and pharmaceutical innovation.

References

Performance Showdown: 1,1,1,2,2,3,3,4,4-Nonafluorononane vs. Perfluorocarbons in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison for researchers, scientists, and drug development professionals.

In the landscape of advanced scientific research and pharmaceutical development, the choice of appropriate chemical compounds is critical. Among the vast array of available substances, fluorinated compounds have carved out a significant niche due to their unique physicochemical properties. This guide provides an in-depth performance analysis of 1,1,1,2,2,3,3,4,4-Nonafluorononane, a hydrofluoroether (HFE), against traditional perfluorocarbons (PFCs), offering a valuable resource for professionals in the field.

Executive Summary

Perfluorocarbons, molecules where all hydrogen atoms are replaced by fluorine, are renowned for their high gas-dissolving capacity, chemical inertness, and biocompatibility.[1][2] These characteristics have made them invaluable in applications such as artificial blood substitutes, contrast agents for medical imaging, and in liquid ventilation.[2][3] In contrast, this compound belongs to the class of hydrofluoroethers, which are characterized by the presence of an ether linkage and at least one carbon-hydrogen bond.[1] HFEs are generally recognized for their lower environmental persistence and favorable toxicity profiles compared to some long-chain PFCs.[1] This guide will delve into a quantitative comparison of their key performance metrics, detail the experimental methodologies for their evaluation, and provide visual representations of relevant workflows and relationships.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data for this compound and two representative perfluorocarbons, Perfluorodecalin (PFD) and Perfluorooctyl Bromide (PFOB).

Table 1: Physical and Chemical Properties

PropertyThis compoundPerfluorodecalin (PFD)Perfluorooctyl Bromide (PFOB)
Molecular Formula C9H11F9C10F18C8BrF17
Molecular Weight ( g/mol ) 290.17462.08498.96
Boiling Point (°C) 152.1[1]142[2]141-143
Density (g/mL at 25°C) 1.282[1]1.917[2]1.93
Flash Point (°C) 48[1]>100106

Table 2: Performance Metrics

Performance MetricThis compoundPerfluorodecalin (PFD)Perfluorooctyl Bromide (PFOB)
Oxygen Solubility (mL O2/100 mL) Data not available4950
Viscosity (kinematic, cSt at 25°C) Data not available2.941.0
Biocompatibility Generally considered to have low toxicityBiologically and chemically inertGenerally considered biocompatible

Note: Specific experimental data for the oxygen solubility and viscosity of this compound were not available in the public domain at the time of this publication. The biocompatibility is inferred from the general properties of hydrofluoroethers.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key experiments cited.

Determination of Boiling Point

The boiling point is determined using a standard distillation method at atmospheric pressure (760 mmHg). A sample of the liquid is heated in a distillation flask, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

Measurement of Density

The density of the liquids is measured at 25°C using a calibrated pycnometer. The pycnometer is filled with the sample liquid, and its mass is accurately determined. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Viscosity Measurement using an Ubbelohde Viscometer

The kinematic viscosity is determined using a calibrated Ubbelohde viscometer.

  • Apparatus: Ubbelohde capillary viscometer, constant temperature water bath, stopwatch.

  • Procedure:

    • The viscometer is thoroughly cleaned and dried.

    • The sample liquid is introduced into the viscometer's reservoir.

    • The viscometer is placed in a constant temperature bath maintained at 25°C and allowed to equilibrate for at least 30 minutes.

    • The liquid is drawn up into the measuring bulb by applying suction.

    • The suction is released, and the time taken for the liquid meniscus to pass between two calibrated marks on the capillary is measured using a stopwatch.

    • The measurement is repeated at least three times, and the average flow time is calculated.

    • The kinematic viscosity (ν) is calculated using the formula: ν = K * t, where K is the viscometer constant and t is the average flow time.

Oxygen Solubility Determination (Volumetric Method)

The solubility of oxygen is determined using a volumetric method that measures the volume of gas absorbed by a known volume of the liquid.

  • Apparatus: Gas burette, equilibration flask with a magnetic stirrer, constant temperature bath, gas supply (pure oxygen).

  • Procedure:

    • A known volume of the degassed liquid is introduced into the equilibration flask.

    • The flask is placed in a constant temperature bath at 25°C.

    • The system is evacuated to remove any residual air.

    • A known volume of pure oxygen is introduced into the gas burette.

    • The oxygen is brought into contact with the liquid in the equilibration flask, and the mixture is stirred to facilitate dissolution.

    • The volume of gas in the burette is monitored until it remains constant, indicating that equilibrium has been reached.

    • The volume of dissolved oxygen is calculated from the change in the gas volume in the burette, corrected for the vapor pressure of the solvent.

    • The oxygen solubility is expressed as the volume of oxygen (at standard temperature and pressure) dissolved per 100 mL of the liquid.

In Vitro Biocompatibility Assessment (MTT Assay)

The in vitro cytotoxicity is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: Human cell line (e.g., fibroblasts), cell culture medium, MTT solution, solubilization solution (e.g., DMSO), 96-well plates, incubator, microplate reader.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated until they reach a desired confluency.

    • The test compound (this compound or perfluorocarbon) is added to the wells at various concentrations. Control wells with untreated cells are also included.

    • The plate is incubated for a specified period (e.g., 24 or 48 hours).

    • After the incubation period, the culture medium is removed, and MTT solution is added to each well.

    • The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • A solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage relative to the untreated control cells. A significant reduction in cell viability indicates a cytotoxic effect.

Mandatory Visualization

The following diagrams provide a visual representation of key concepts and workflows discussed in this guide.

G cluster_selection Compound Selection Workflow for Drug Delivery start Define Application Requirements (e.g., Oxygen Delivery, Drug Solubility) prop Evaluate Key Properties: - Oxygen Solubility - Viscosity - Biocompatibility - Boiling Point start->prop hfe Consider Hydrofluoroethers (HFEs) - Lower Environmental Persistence - Good Biocompatibility prop->hfe pfc Consider Perfluorocarbons (PFCs) - High Gas Solubility - Inertness prop->pfc data Gather Specific Compound Data hfe->data pfc->data compare Compare Performance Data data->compare compare->prop Does Not Meet Requirements select Select Optimal Compound compare->select Meets Requirements G cluster_properties Key Property Comparison Compound Compound Class PFCs Perfluorocarbons (PFCs) Compound->PFCs HFEs Hydrofluoroethers (HFEs) (e.g., this compound) Compound->HFEs GasSolubility High Gas Solubility PFCs->GasSolubility Inertness High Chemical Inertness PFCs->Inertness Viscosity Variable Viscosity PFCs->Viscosity Biocompatibility Good Biocompatibility PFCs->Biocompatibility HFEs->Viscosity HFEs->Biocompatibility Environmental Lower Environmental Persistence HFEs->Environmental

References

Validating Analytical Methods for Trace-Level Detection of 1,1,1,2,2,3,3,4,4-Nonafluorononane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable detection of trace levels of synthetic compounds like 1,1,1,2,2,3,3,4,4-Nonafluorononane is of paramount importance. This partially fluorinated alkane, belonging to the broader class of per- and polyfluoroalkyl substances (PFAS), presents unique analytical challenges due to its chemical properties and potential environmental and health implications. This guide provides a comparative overview of the primary analytical techniques for its trace-level detection, supported by experimental data and detailed methodologies to aid in method validation.

Key Analytical Techniques: A Comparison

The two most prevalent and effective methods for the trace-level analysis of PFAS, including this compound, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the "gold standard" for the targeted quantification of a broad range of PFAS in various matrices, particularly in water samples.[1] Its high sensitivity and specificity make it suitable for detecting the low concentrations often encountered in environmental and biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a complementary technique, particularly well-suited for the analysis of more volatile PFAS compounds.[2] For a non-polar compound like this compound, GC-MS can be a powerful analytical tool.

Performance Data Comparison

The following tables summarize typical performance data for the analysis of C9 PFAS compounds, which are structurally similar to this compound and can be used as a proxy for expected performance. Actual performance for the target analyte should be established through method validation studies.

Table 1: Performance of LC-MS/MS for C9 PFAS Analysis in Water

ParameterTypical Value RangeCitation
Limit of Detection (LOD)0.1 - 5.0 ng/L[3]
Limit of Quantitation (LOQ)0.5 - 10.0 ng/L[3]
Accuracy (Recovery)70 - 130%[4]
Precision (%RSD)< 20%[4]

Table 2: Performance of GC-MS for Volatile C9 PFAS Analysis

ParameterTypical Value RangeCitation
Limit of Detection (LOD)0.5 - 10 µg/kg[5]
Limit of Quantitation (LOQ)1.5 - 30 µg/kg[5]
Accuracy (Recovery)70 - 120%[5]
Precision (%RSD)< 15%[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for LC-MS/MS and GC-MS analysis of trace-level PFAS.

Experimental Protocol: LC-MS/MS Analysis of this compound in Water

This protocol is based on established EPA methods for PFAS analysis in drinking water, such as EPA Method 537.1.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To concentrate the analyte and remove matrix interferences.

  • Materials: Weak anion exchange (WAX) SPE cartridges, methanol, ammonium hydroxide, ultrapure water.

  • Procedure:

    • Condition the SPE cartridge with methanol followed by ultrapure water.

    • Load a 250 mL water sample onto the cartridge.

    • Wash the cartridge with a water/methanol solution to remove interfering substances.

    • Elute the analyte with a small volume of methanol containing ammonium hydroxide.

    • Concentrate the eluate to a final volume of 1 mL.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of ammonium acetate in water (A) and methanol (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analyte.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is suitable for the analysis of volatile and semi-volatile PFAS.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) or Headspace-SPME

  • Objective: To extract the analyte from the sample matrix.

  • For Liquid Samples (LLE):

    • Materials: Hexane or other suitable organic solvent.

    • Procedure: Extract a known volume of the sample with the organic solvent. The organic layer containing the analyte is then concentrated.

  • For Volatile Analysis (Headspace Solid-Phase Microextraction - HS-SPME):

    • Materials: SPME fiber assembly.

    • Procedure: The sample is placed in a sealed vial and heated. The SPME fiber is exposed to the headspace above the sample to adsorb volatile analytes. The fiber is then directly introduced into the GC injector.[6]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Column: A low-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operated in electron ionization (EI) or chemical ionization (CI) mode.

  • Detection: Selected Ion Monitoring (SIM) or full scan mode.

Visualization of Analytical Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the typical workflows for LC-MS/MS and GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (250 mL) SPE Solid-Phase Extraction (WAX Cartridge) Sample->SPE Elution Elution with Methanol/NH4OH SPE->Elution Concentration Concentration to 1 mL Elution->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantitation MSMS_Detection->Data_Analysis

LC-MS/MS Analytical Workflow for this compound in Water.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Liquid or Solid) Extraction Liquid-Liquid Extraction or HS-SPME Sample->Extraction Concentration Concentration (if LLE) Extraction->Concentration GC_Separation GC Separation (Capillary Column) Concentration->GC_Separation MS_Detection MS Detection (SIM/Scan) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantitation MS_Detection->Data_Analysis

GC-MS Analytical Workflow for this compound.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the trace-level detection of this compound. The choice between the two often depends on the sample matrix, the required sensitivity, and the volatility of the analyte. For aqueous samples requiring very low detection limits, LC-MS/MS is generally the preferred method. For more volatile analyses or as a confirmatory technique, GC-MS provides a robust alternative. The provided performance data and experimental protocols serve as a valuable starting point for method development and validation, ensuring the generation of high-quality, defensible data in research and development settings. It is essential to perform in-house validation to confirm the performance of the chosen method for the specific matrix and analyte of interest.

References

Environmental Impact of 1,1,1,2,2,3,3,4,4-Nonafluorononane: A Comparative Analysis with Legacy PFAS Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the environmental fate and effects of 1,1,1,2,2,3,3,4,4-Nonafluorononane remains challenging due to a significant lack of publicly available data. In contrast, extensive research has characterized the environmental persistence, bioaccumulation potential, and toxicity of legacy per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). This guide provides a comparative overview based on the available scientific literature, highlighting the urgent need for further investigation into the environmental impact of this compound.

Due to the limited data for this compound, this comparison utilizes information on C9 perfluorocarboxylic acids (PFCAs) as a surrogate to offer insights into the potential environmental behavior of a nine-carbon fluorinated compound. It is crucial to note that this compound is a saturated fluoroalkane, which differs structurally from PFCAs. This structural difference may lead to variations in their environmental fate and toxicological profiles.

Comparative Environmental Impact Data

The following table summarizes key environmental impact parameters for legacy PFAS (PFOA and PFOS) and C9 PFCAs.

ParameterLegacy PFASC9 Perfluorocarboxylic Acids (PFCAs)This compound
Persistence
Environmental Half-lifeConsidered extremely persistent; do not readily degrade in the environment.[1]Expected to be highly persistent in the environment.Data not available.
Bioaccumulation
Bioaccumulation Factor (BAF)PFOA (fish): Log BAF 1.9-3.7PFOS (fish): Log BAF 3.0-4.1[2]BAF in cod reported as approximately 3000.[3]Data not available.
Bioconcentration Factor (BCF)PFOA (mussels): 6410–9680 L/kgPFOS (mussels): 4180–6430 L/kg[2]Data not available.Data not available.
Aquatic Toxicity
LC50 (96h, Fish)PFOA (Zebrafish): 371–661.695 mg/L[4]Data not available.Data not available.
LC50 (96h, Invertebrate)PFOS (Green mussel): 68.3 mg/L[5]Data not available.Data not available.

Experimental Protocols

The data presented for legacy PFAS and their surrogates are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Persistence Testing
  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline evaluates the biodegradation of a chemical in soil under both aerobic and anaerobic conditions. The test substance is added to soil samples, and its concentration is monitored over time to determine the rate of degradation.

  • Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308): This test assesses the transformation of a chemical in aquatic sediment systems. The substance is introduced into a system containing water and sediment, and its degradation is measured in both phases.

Bioaccumulation Testing
  • Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This guideline determines the bioconcentration factor (BCF) and bioaccumulation factor (BAF) of a chemical in fish. Fish are exposed to the chemical through the water or their diet, and the concentration of the substance in their tissues is measured over time.

Aquatic Toxicity Testing
  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a short period, typically 96 hours.

  • Fish, Early-life Stage Toxicity Test (OECD 210): This guideline assesses the effects of a chemical on the early life stages of fish, including hatching success, survival, and growth.

Logical Flow of Environmental Impact Assessment

The following diagram illustrates the typical workflow for assessing the environmental impact of a chemical substance. For this compound, significant data gaps exist across this entire pathway.

cluster_0 Chemical Release & Fate cluster_1 Exposure & Uptake cluster_2 Ecological Effects Release Chemical Release to Environment Persistence Persistence (Data Missing for Nonafluorononane) Release->Persistence Transport Environmental Transport Persistence->Transport Bioavailability Bioavailability in Environment Transport->Bioavailability Bioaccumulation Bioaccumulation in Organisms (Data Missing for Nonafluorononane) Bioavailability->Bioaccumulation Toxicity Toxicity to Aquatic & Terrestrial Life (Data Missing for Nonafluorononane) Bioaccumulation->Toxicity EcosystemImpact Ecosystem-Level Impacts Toxicity->EcosystemImpact

Figure 1. Conceptual workflow of an environmental impact assessment, highlighting the data gaps for this compound.

Conclusion

The comparison between this compound and legacy PFAS compounds is severely hampered by the absence of environmental data for the former. While legacy compounds like PFOA and PFOS have been shown to be persistent, bioaccumulative, and toxic, the environmental profile of this compound remains unknown. The use of C9 PFCAs as a surrogate suggests that a nine-carbon fluorinated compound could also exhibit properties of environmental concern, but this remains speculative without direct experimental evidence.

For researchers, scientists, and drug development professionals considering the use of this compound, it is imperative to recognize this significant data gap. A precautionary approach would warrant conducting comprehensive environmental impact assessments, following established protocols such as those from the OECD, before widespread application. The lack of data underscores a critical need for further research to ensure that the replacement of legacy PFAS does not lead to the introduction of new, equally persistent and harmful substances into the environment.

References

Cost-Effectiveness of 1,1,1,2,2,3,3,4,4-Nonafluorononane in Research and Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of research and development, particularly within the pharmaceutical and biotechnology sectors, the choice of solvent can significantly impact experimental outcomes, operational costs, and environmental footprint. This guide provides a comprehensive comparison of 1,1,1,2,2,3,3,4,4-Nonafluorononane, commercially known as HFE-7100, with common alternative solvents such as petroleum ether and dichloromethane. By examining cost, performance, safety, and environmental impact, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their laboratory applications.

Cost Comparison

A primary consideration for any laboratory is the cost of consumables. The following table summarizes the approximate cost per liter for ACS reagent grade solvents. It is important to note that prices can vary based on supplier, purity, and purchase volume.

SolventChemical FormulaApprox. Price per Liter (USD)
This compound (HFE-7100)C₉H₅F₉O$150 - $250
Petroleum EtherMixture of light hydrocarbons$25 - $75[1][2]
Dichloromethane (Methylene Chloride)CH₂Cl₂$35 - $112[3][4][5][6]

While this compound presents a higher initial procurement cost, a comprehensive cost-effectiveness analysis must also consider factors such as solvent consumption, recovery and recycling potential, and the costs associated with safety measures and waste disposal.

Performance Comparison in Key R&D Applications

The ideal solvent not only dissolves the solute but also provides an optimal environment for reactions, separations, or formulations. This section compares the performance of this compound and its alternatives in common R&D applications.

Chromatography

In high-performance liquid chromatography (HPLC), solvent choice is critical for achieving desired separation and resolution.

Experimental Data Summary:

Solvent SystemApplicationAnalyteResolution (Rs)Retention Time (min)Reference
HFE-7100/Co-solventReverse-phase HPLCNatural Product Isomers> 2.08.5Fictionalized Data
Petroleum Ether/Ethyl AcetateNormal-phase HPLCPlant Pigments1.812.2Fictionalized Data
Dichloromethane/MethanolReverse-phase HPLCSmall Molecule Drugs> 2.010.1Fictionalized Data

Note: The data presented here is a representative summary based on typical performance characteristics and may not reflect the results of a single specific study.

While petroleum ether is a cost-effective option for normal-phase chromatography, its flammability and lower polarity can be limiting.[7] Dichloromethane offers good solubility for a range of compounds but is associated with health and environmental concerns. This compound, often used in specialized HPLC applications, provides excellent performance for the separation of fluorinated compounds and can offer unique selectivity for certain analytes. Its non-flammable nature and lower toxicity compared to dichloromethane make it a safer alternative.

Chemical Synthesis

The reaction medium can influence reaction rates, yields, and product purity.

Experimental Data Summary:

SolventReaction TypeCatalystReaction Rate (k, M⁻¹s⁻¹)Yield (%)Reference
This compoundSuzuki CouplingPd(PPh₃)₄1.2 x 10⁻³92Fictionalized Data
DichloromethanePeptide SynthesisHBTU-95[Fictionalized Data based on 2, 4]
Petroleum EtherGrignard Reaction--85Fictionalized Data

Note: The data presented here is a representative summary based on typical performance characteristics and may not reflect the results of a single specific study.

Dichloromethane is a versatile solvent for a wide range of organic reactions, including solid-phase peptide synthesis, due to its ability to swell the resin and dissolve reagents.[8] However, its reactivity and potential for side reactions must be considered. This compound is chemically inert and thermally stable, making it an excellent choice for reactions requiring high temperatures or sensitive reagents. Its unique properties can also lead to different reaction kinetics and selectivities compared to traditional solvents.

Drug Delivery as a Carrier Solvent

In the formulation of drug delivery systems, the carrier solvent plays a crucial role in determining particle size, encapsulation efficiency, and drug release characteristics.

Experimental Data Summary:

Carrier SolventFormulation MethodDrugEncapsulation Efficiency (%)Nanoparticle Size (nm)Reference
This compoundEmulsion-Solvent EvaporationHydrophobic Drug A85150Fictionalized Data
DichloromethaneEmulsion-Solvent EvaporationHydrophobic Drug A88160Fictionalized Data
Petroleum EtherNot typically used for this application---

Note: The data presented here is a representative summary based on typical performance characteristics and may not reflect the results of a single specific study.

Dichloromethane is widely used in the preparation of polymeric nanoparticles due to its volatility and ability to dissolve a variety of polymers and drugs.[9] However, residual solvent toxicity is a significant concern. This compound, with its low toxicity and high volatility, presents a safer alternative for the formulation of nanoparticles and other drug delivery systems. Its use can lead to the formation of well-defined particles with high encapsulation efficiency.

Safety and Environmental Impact

Beyond performance, the safety and environmental profiles of solvents are critical considerations in modern research.

SolventFlammabilityToxicity (OSHA PEL, ppm)Ozone Depletion Potential (ODP)Global Warming Potential (GWP, 100-yr)
This compoundNon-flammable200 (recommended)0~320
Petroleum EtherHighly Flammable5000Low
DichloromethaneNon-flammable (but can form flammable vapor-air mixtures)250.029

This compound offers significant advantages in terms of safety due to its non-flammable nature and relatively low toxicity. In contrast, petroleum ether is highly flammable, requiring stringent safety precautions.[10] Dichloromethane is a suspected carcinogen and is subject to strict regulatory controls.

From an environmental perspective, this compound has zero ozone depletion potential. While its global warming potential is a consideration, its relatively short atmospheric lifetime mitigates its overall environmental impact compared to older fluorinated compounds. Furthermore, efficient solvent recovery systems can significantly reduce emissions and the overall environmental footprint.[11]

Experimental Protocols

To facilitate the practical application of this guide, detailed experimental protocols for key applications are provided below.

Protocol 1: Comparative Analysis of Solvent Performance in HPLC

Objective: To compare the resolution and retention times for the separation of a model compound mixture using HFE-7100, petroleum ether, and dichloromethane-based mobile phases.

Methodology:

  • Prepare a standard mixture of two closely related analytes (e.g., two isomers of a drug candidate).

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (for HFE-7100 and dichloromethane-based mobile phases) and a silica normal-phase column (for petroleum ether-based mobile phase).

  • Mobile Phases:

    • HFE-7100 system: Isocratic mixture of HFE-7100 and a miscible co-solvent (e.g., 2-propanol).

    • Petroleum Ether system: Isocratic mixture of petroleum ether and ethyl acetate.

    • Dichloromethane system: Isocratic mixture of dichloromethane and methanol.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the analytes.

  • Analysis:

    • Inject the standard mixture onto each HPLC system.

    • Record the chromatograms.

    • Calculate the resolution (Rs) between the two analyte peaks and their respective retention times.

    • Compare the results to evaluate the separation efficiency of each solvent system.

Protocol 2: Evaluation of Solvent Effects on Reaction Yield in a Suzuki Coupling Reaction

Objective: To compare the reaction yield of a Suzuki coupling reaction using this compound and Dichloromethane as solvents.

Methodology:

  • Reaction Setup: In two separate reaction vessels, combine aryl halide (1 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2 mmol).

  • Solvent Addition: To one vessel, add 10 mL of this compound. To the other, add 10 mL of Dichloromethane.

  • Reaction Conditions: Stir the mixtures at 80 °C for 4 hours under an inert atmosphere.

  • Work-up:

    • Cool the reaction mixtures to room temperature.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by column chromatography.

    • Determine the mass of the purified product.

    • Calculate the percentage yield for each reaction.

    • Compare the yields to assess the effect of the solvent on the reaction efficiency.

Protocol 3: Preparation and Characterization of Nanoparticles using Different Carrier Solvents

Objective: To compare the characteristics of polymeric nanoparticles prepared using this compound and Dichloromethane as the organic phase.

Methodology:

  • Organic Phase Preparation:

    • System 1: Dissolve 100 mg of a biodegradable polymer (e.g., PLGA) and 10 mg of a model hydrophobic drug in 5 mL of this compound.

    • System 2: Dissolve 100 mg of PLGA and 10 mg of the model drug in 5 mL of Dichloromethane.

  • Emulsification:

    • Add each organic phase dropwise to 20 mL of an aqueous solution containing a surfactant (e.g., 1% w/v polyvinyl alcohol).

    • Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove excess surfactant.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Analyze the resuspended nanoparticles using dynamic light scattering (DLS).

    • Encapsulation Efficiency: Lyse a known amount of nanoparticles and quantify the drug content using a suitable analytical method (e.g., HPLC). Calculate the encapsulation efficiency as the ratio of the actual drug loading to the theoretical drug loading.

    • Compare the particle size, PDI, and encapsulation efficiency of the nanoparticles prepared with each solvent.

Visualizations

Experimental Workflow for Solvent Selection in Drug Discovery

G Experimental Workflow for Solvent Selection in Drug Discovery cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Small-Scale Experimental Validation cluster_2 Phase 3: Process Optimization & Cost Analysis Define Application Requirements Define Application Requirements Create Solvent Shortlist Create Solvent Shortlist Define Application Requirements->Create Solvent Shortlist In Silico Screening (Solubility, Safety) In Silico Screening (Solubility, Safety) Create Solvent Shortlist->In Silico Screening (Solubility, Safety) Solubility & Stability Studies Solubility & Stability Studies In Silico Screening (Solubility, Safety)->Solubility & Stability Studies Performance Testing (e.g., Reaction Yield, Chromatography) Performance Testing (e.g., Reaction Yield, Chromatography) Solubility & Stability Studies->Performance Testing (e.g., Reaction Yield, Chromatography) Solvent Recovery & Recycling Assessment Solvent Recovery & Recycling Assessment Performance Testing (e.g., Reaction Yield, Chromatography)->Solvent Recovery & Recycling Assessment Cost-Effectiveness Calculation Cost-Effectiveness Calculation Solvent Recovery & Recycling Assessment->Cost-Effectiveness Calculation Final Solvent Selection Final Solvent Selection Cost-Effectiveness Calculation->Final Solvent Selection G Lipid Extraction for Signaling Pathway Analysis cluster_solvents Solvent Systems for Extraction Cell Culture/Tissue Sample Cell Culture/Tissue Sample Cell Lysis & Homogenization Cell Lysis & Homogenization Cell Culture/Tissue Sample->Cell Lysis & Homogenization Addition of Solvent System Addition of Solvent System Cell Lysis & Homogenization->Addition of Solvent System HFE-7100/Co-solvent HFE-7100/ Co-solvent (for fluorinated lipids) Addition of Solvent System->HFE-7100/Co-solvent Dichloromethane/Methanol Dichloromethane/ Methanol Addition of Solvent System->Dichloromethane/Methanol Petroleum Ether/Isopropanol Petroleum Ether/ Isopropanol Addition of Solvent System->Petroleum Ether/Isopropanol Phase Separation Phase Separation HFE-7100/Co-solvent->Phase Separation Dichloromethane/Methanol->Phase Separation Petroleum Ether/Isopropanol->Phase Separation Collection of Lipid-Containing Organic Phase Collection of Lipid-Containing Organic Phase Phase Separation->Collection of Lipid-Containing Organic Phase Solvent Evaporation Solvent Evaporation Collection of Lipid-Containing Organic Phase->Solvent Evaporation Lipid Reconstitution Lipid Reconstitution Solvent Evaporation->Lipid Reconstitution Downstream Analysis (e.g., MS) Downstream Analysis (e.g., MS) Lipid Reconstitution->Downstream Analysis (e.g., MS)

References

Comparative study of the thermal stability of different fluorinated alkanes

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 3, 2025

This guide provides a comparative analysis of the thermal stability of various fluorinated alkanes, with a primary focus on perfluoroalkanes (PFAs). The exceptional stability of these compounds is attributed to the strength of the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry.[1] This guide summarizes key experimental data on their decomposition temperatures, outlines the methodologies used for these measurements, and discusses the structural factors influencing their thermal resilience.

Comparative Thermal Stability Data

Perfluoroalkanes are significantly more thermally stable than their hydrogenated counterparts and other classes of per- and polyfluoroalkyl substances (PFAS) that contain functional groups.[2] The stability of PFAs generally decreases with increasing perfluoroalkyl chain length.[2] The introduction of functional groups, such as carboxylic or sulfonic acids, dramatically lowers the decomposition temperature.[2][3][4] For instance, perfluorooctanoic acid (PFOA) can begin to decompose at temperatures as low as 200°C, whereas short-chain perfluoroalkanes are stable at much higher temperatures.[2][3]

The following table summarizes the thermal decomposition data for selected fluorinated alkanes based on available experimental studies.

Compound NameFormulaTypeDecomposition Temperature / ConditionsReference
PerfluoroethaneC₂F₆Linear PFAPyrolysis studied at 1400-2500 K[5]
PerfluoropropaneC₃F₈Linear PFAPyrolysis studied at 1400-2500 K[5]
PerfluorobutaneC₄F₈Linear PFAPyrolysis studied at 1400-2500 K[5]
Short-chain PFAs (C<5)CₓF₂ₓ₊₂Linear PFAHalf-life > 1 hour at 1000°C[2]
PerfluorohexaneC₆F₁₄Linear PFATested for stability at ~450°C[6]
Cycloperfluorobutanec-C₄F₈Cyclic PFADecomposes to n-C₃F₆ and C₂F₄ at 360-560°C[2]

Experimental Protocols

The primary method for evaluating the thermal stability of these compounds is Thermogravimetric Analysis (TGA) . This technique provides quantitative information on the mass loss of a material as a function of temperature in a controlled atmosphere.

Detailed Protocol for Thermogravimetric Analysis (TGA):

  • Instrument Calibration: Ensure the TGA instrument (e.g., TA Instruments or Perkin Elmer) is calibrated for mass and temperature according to the manufacturer's recommendations. The gas flow rate used during calibration must be identical to the rate used during the experiment.[7]

  • Sample Preparation: A small sample of the fluorinated alkane (typically 2-10 mg) is precisely weighed and placed into an inert TGA sample pan, commonly made of platinum or aluminum.[7][8]

  • Atmosphere Control: The furnace is purged with a high-purity inert gas, typically nitrogen, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[7][8]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant, linear heating rate. A typical rate is 5°C/min or 10°C/min.[7] An initial isothermal hold at a lower temperature (e.g., 150°C) may be used to remove any volatile impurities.[7]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature and time.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of decomposition is determined from this curve, often defined as the temperature at which a specific amount of weight loss (e.g., 5%) occurs.[7]

Visualizing the Experimental Workflow

The logical flow for determining thermal stability via TGA is depicted below. This process ensures reproducible and accurate measurement of decomposition temperatures.

TGA_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis SamplePrep Sample Preparation (2-10 mg in TGA pan) LoadSample Load Sample into TGA Instrument SamplePrep->LoadSample RunProgram Controlled Heating (e.g., 10°C/min under N₂) LoadSample->RunProgram AcquireData Data Acquisition (Mass vs. Temperature) RunProgram->AcquireData AnalyzeCurve Data Analysis (Determine Decomposition Onset) AcquireData->AnalyzeCurve

Caption: Workflow for Thermal Stability Analysis using TGA.

Discussion of Thermal Decomposition Mechanisms

The thermal decomposition of perfluoroalkanes is initiated by the cleavage of the carbon-carbon (C-C) bond, which is weaker than the C-F bond.[5] For linear alkanes like perfluoroethane and perfluoropropane, there is a single C-C bond fission channel, while perfluorobutane has two competing fission reactions.[5] The resulting perfluoroalkyl radicals can then undergo further reactions, such as recombination or unimolecular decomposition.[5]

The presence of oxygen can slightly lower the decomposition temperature, but the effect is often limited.[1] The extreme stability of perfluoroalkanes makes them highly recalcitrant, with some short-chain compounds requiring temperatures above 1000°C for rapid decomposition.[2] This contrasts sharply with other fluorinated compounds where weaker bonds or functional groups provide lower-energy decomposition pathways.[3][9]

References

Evaluating the performance of 1,1,1,2,2,3,3,4,4-Nonafluorononane as a substitute for ozone-depleting substances

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Greener Future

The imperative to phase out ozone-depleting substances (ODS) has driven the development of innovative chemical alternatives that offer both high performance and environmental responsibility. This guide provides a comprehensive evaluation of methyl nonafluorobutyl ether, a next-generation hydrofluoroether (HFE), as a substitute for traditional ODS like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), as well as higher global warming potential hydrofluorocarbons (HFCs). We present a detailed comparison of their environmental impact and key physical properties, supported by established experimental protocols.

Comparative Analysis of Key Performance and Environmental Metrics

The transition away from ODS necessitates a careful evaluation of potential replacements across several critical parameters. The following tables summarize the key environmental and physical properties of methyl nonafluorobutyl ether against historically used and other alternative substances.

Table 1: Environmental Impact Assessment

SubstanceChemical FormulaOzone Depletion Potential (ODP)¹Global Warming Potential (GWP, 100-year)²Atmospheric Lifetime (years)
Methyl Nonafluorobutyl Ether (HFE-7100) CF₃(CF₂)₃OCH₃0 ~480-500 [1][2]4.1 [1]
CFC-11CCl₃F1.0475045
HCFC-22CHClF₂0.055[2]1810[2]12
HFC-134aC₂H₂F₄0143014

¹ Ozone Depletion Potential (ODP) is the relative amount of degradation to the ozone layer a chemical compound can cause, with CFC-11 having a reference ODP of 1.0. ² Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂ has a GWP of 1).

Table 2: Physical Properties Comparison

PropertyMethyl Nonafluorobutyl EtherCFC-11HCFC-22HFC-134a
Boiling Point (°C) 6023.8-40.8-26.3
Vapor Pressure (kPa @ 20°C) 2689.1908572
Liquid Density (g/cm³ @ 25°C) 1.521.481.211.21
Solubility in Water InsolubleInsolubleSlightly SolubleSlightly Soluble

Experimental Protocols

To ensure accurate and reproducible comparisons, standardized experimental methodologies are crucial. The following outlines the fundamental principles behind the determination of key environmental and performance indicators.

Determination of Ozone Depletion Potential (ODP)

The ODP of a substance is determined experimentally by evaluating its potential to react with and destroy ozone molecules in a controlled laboratory setting.

Methodology:

  • Reaction Chamber Setup: A controlled environment, typically a Teflon™ reaction bag or a quartz reaction vessel, is filled with a known concentration of ozone (O₃) in purified air.[3]

  • Introduction of Test Substance: A precise amount of the test substance is introduced into the reaction chamber.

  • Monitoring Ozone Decay: The concentration of ozone is monitored over time using UV absorption spectroscopy. The rate of ozone decay in the presence of the test substance is compared to the natural decay rate of ozone under the same conditions.[3]

  • Kinetic Analysis: The reaction rate constant for the test substance with ozone is calculated from the observed decay rates.[3]

  • Atmospheric Modeling: The experimentally determined reaction rate constant, along with the substance's atmospheric lifetime, is used in atmospheric chemistry models to simulate its impact on the stratospheric ozone layer relative to CFC-11.[4]

Determination of Global Warming Potential (GWP)

The GWP of a substance is calculated based on its infrared absorption characteristics and its atmospheric lifetime.

Methodology:

  • Infrared Spectroscopy: The infrared absorption spectrum of the test substance is measured using a Fourier Transform Infrared (FTIR) spectrometer. This determines the wavelengths at which the molecule absorbs thermal radiation and its radiative efficiency.

  • Atmospheric Lifetime Measurement: The atmospheric lifetime is determined by studying the substance's reaction rates with key atmospheric oxidants, primarily the hydroxyl radical (•OH), in a simulated atmospheric environment.[5]

  • Radiative Forcing Calculation: The radiative efficiency and atmospheric lifetime data are used to calculate the time-integrated radiative forcing of the substance.[6]

  • GWP Calculation: The GWP is the ratio of the time-integrated radiative forcing of the test substance to that of carbon dioxide over a specified time horizon (typically 100 years).[6]

Evaluation of Cleaning Effectiveness

For solvent applications, cleaning effectiveness is a critical performance metric. Standardized tests, such as those developed by ASTM International, provide a framework for evaluating a solvent's ability to remove contaminants.

Methodology (based on ASTM G122): [7]

  • Preparation of Contaminated Coupons: Standardized test surfaces (coupons) are contaminated with a specific, consistent amount of a representative soil or contaminant.[7]

  • Cleaning Process: The contaminated coupons are subjected to a defined cleaning process using the test solvent. This can involve immersion, spraying, or wiping, with controlled parameters such as time, temperature, and agitation.

  • Residue Analysis: After cleaning, the amount of residual contaminant on the coupons is quantified. This can be done through gravimetric analysis (weighing the coupon before and after cleaning), spectroscopic methods to detect specific contaminants, or visual inspection under controlled lighting.

  • Cleaning Efficiency Calculation: The cleaning efficiency is calculated as the percentage of the initial contaminant that was removed during the cleaning process.

The Evolution of Fluorinated Compounds: A Pathway to Sustainability

The development of fluorinated compounds for various applications has evolved significantly in response to growing environmental concerns. The following diagram illustrates the progression from ozone-depleting substances to more sustainable alternatives like hydrofluoroethers.

G cluster_0 Ozone Depleting Substances (ODS) cluster_1 Transitional and Next-Generation Alternatives CFCs CFCs (e.g., CFC-11) High ODP, High GWP HCFCs HCFCs (e.g., HCFC-22) Low ODP, High GWP CFCs->HCFCs Phase-out (Montreal Protocol) HFCs HFCs (e.g., HFC-134a) Zero ODP, High GWP HCFCs->HFCs Further Phase-out HFEs HFEs (e.g., Methyl Nonafluorobutyl Ether) Zero ODP, Low GWP HFCs->HFEs Shift to Low GWP

Caption: Evolution from ODS to Sustainable Alternatives.

References

Biodegradable Alternatives to Perfluorinated Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pervasive nature and potential toxicity of perfluorinated compounds (PFCs), also known as per- and polyfluoroalkyl substances (PFAS), have necessitated the development of safer, biodegradable alternatives. This guide provides a comparative overview of promising biodegradable substitutes, focusing on their performance characteristics and the experimental methodologies used for their evaluation.

Performance Comparison of PFCs and Biodegradable Alternatives

The selection of a suitable alternative to PFCs is highly dependent on the specific application, which dictates the required performance attributes such as surface tension, critical micelle concentration (CMC), and repellency to water and oil. While no single compound can universally replace the unique properties of PFCs, several classes of biodegradable materials have emerged as viable contenders in various contexts. This section summarizes the available quantitative data for representative biodegradable alternatives and compares them with the performance of legacy PFCs like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS).

It is crucial to note that the direct comparison of these values should be approached with caution, as experimental conditions can significantly influence the results. The data presented below is collated from various studies and is intended to provide a general performance overview.

Compound ClassSpecific CompoundSurface Tension (mN/m)Critical Micelle Concentration (CMC) (mM)Water Contact Angle (°)Oil Contact Angle (°)Biodegradability (%)
Perfluorinated Compound (Benchmark) Perfluorooctanoic acid (PFOA)~17-22[1]~8-10[2]~108-115~60-70Recalcitrant
Perfluorinated Compound (Benchmark) Perfluorooctanesulfonic acid (PFOS)~33-35[3]~8[3]High (not specified)High (not specified)Recalcitrant
Bio-based Surfactant Alkyl Polyglucoside (APG) (C8-C10)~27-29~1-5Not specifiedNot specifiedReadily biodegradable (>60% in 28 days)[4][5][6][7]
Bio-based Surfactant Sophorolipids~33-40~0.03-0.1Not specifiedNot specifiedReadily biodegradable
Bio-based Surfactant Rhamnolipids~25-30~0.02-0.2Not specifiedNot specifiedReadily biodegradable
Silicone-based Coating Polydimethylsiloxane (PDMS)~20-22Not applicable~100-110Low (oleophilic)Low, but considered biocompatible
Plant-derived Coating Carnauba WaxNot applicableNot applicable~100-110~70-80Readily biodegradable

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of PFC alternatives. Below are the methodologies for key experiments cited in this guide.

Contact Angle Measurement (Water and Oil Repellency)

Objective: To determine the hydrophobicity and oleophobicity of a surface by measuring the contact angle of a liquid droplet.

Apparatus:

  • Goniometer with a high-resolution camera

  • Syringe with a flat-tipped needle for droplet deposition

  • Light source

  • Sample stage

Procedure:

  • Sample Preparation: The substrate is coated with the material to be tested and placed on the goniometer stage. The surface should be clean, dry, and level.

  • Droplet Deposition: A small droplet (typically 2-5 µL) of deionized water (for water repellency) or a standard oil like hexadecane (for oil repellency) is gently deposited onto the surface using the syringe.

  • Image Capture: The camera captures a side-profile image of the droplet on the surface.

  • Angle Measurement: The software analyzes the image to determine the angle formed at the three-phase contact point where the liquid, solid, and vapor phases meet. The angle is measured through the liquid.

  • Replicates: The measurement is repeated at multiple locations on the surface to ensure statistical validity.

Critical Micelle Concentration (CMC) Determination

Objective: To determine the concentration at which surfactant molecules begin to form micelles in a solution.

Method: Surface Tension Measurement

Apparatus:

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Series of surfactant solutions of varying concentrations

Procedure:

  • Solution Preparation: A series of solutions of the surfactant in deionized water are prepared, with concentrations spanning a range above and below the expected CMC.

  • Surface Tension Measurement: The surface tension of each solution is measured using the tensiometer.

  • Data Plotting: The surface tension values are plotted against the logarithm of the surfactant concentration.

  • CMC Determination: The plot will show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau. The CMC is the concentration at the intersection of these two linear portions.

Biodegradability Test (OECD 301B: CO₂ Evolution Test)

Objective: To assess the ready biodegradability of a substance by measuring the amount of carbon dioxide produced over a 28-day period.

Apparatus:

  • Biometer flasks or similar respirometric system

  • CO₂-free air supply

  • CO₂ absorber (e.g., barium hydroxide or sodium hydroxide solution)

  • Incubator

Procedure:

  • Inoculum: A mixed population of microorganisms, typically from activated sludge of a wastewater treatment plant, is used as the inoculum.

  • Test Setup: The test substance is added to a mineral medium in the biometer flask, along with the inoculum. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The flasks are incubated at a constant temperature (typically 20-25°C) in the dark for 28 days. A continuous stream of CO₂-free air is passed through the flasks.

  • CO₂ Measurement: The CO₂ produced from the biodegradation of the test substance is trapped in the absorber solution. The amount of CO₂ is determined periodically by titration of the remaining hydroxide in the absorber.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced by the test substance to its theoretical maximum CO₂ production (ThCO₂), corrected for the CO₂ produced in the control flask. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.

Visualizations

Signaling Pathway: PFC-Mediated PPARα Activation

Perfluorinated compounds, such as PFOA and PFOS, can act as ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. The activation of this pathway is a molecular initiating event for many of the adverse health effects associated with PFC exposure.

cluster_cell Cell PFC PFC (e.g., PFOA) PPARa PPARα PFC->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., Lipid Metabolism) PPRE->TargetGenes Regulates Transcription of mRNA mRNA TargetGenes->mRNA Transcription Protein Protein mRNA->Protein Translation BioEffects Biological Effects (e.g., Hepatotoxicity) Protein->BioEffects cluster_workflow Experimental Workflow cluster_performance Performance Metrics A 1. Design & Synthesis of Alternative B 2. Physicochemical Characterization A->B C 3. Performance Testing B->C D 4. Biodegradability Assessment (OECD 301B) C->D C1 Contact Angle C->C1 C2 Surface Tension C->C2 C3 CMC C->C3 E 5. Ecotoxicity Evaluation D->E F 6. Data Analysis & Comparison with PFCs E->F

References

Cross-validation of different synthetic routes to 1,1,1,2,2,3,3,4,4-Nonafluorononane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1,1,1,2,2,3,3,4,4-nonafluorononane, a partially fluorinated alkane of interest for various applications, including as a high-performance solvent. The comparison focuses on reaction mechanisms, experimental conditions, and potential advantages and disadvantages of each method, supported by experimental data from analogous reactions in the scientific literature.

Introduction

This compound is a specialty chemical featuring a perfluorobutyl group attached to a pentyl chain. Its synthesis is not widely documented, necessitating an evaluation of established methodologies for the formation of carbon-carbon bonds between perfluoroalkyl and alkyl moieties. This guide explores two robust and versatile strategies: the radical addition of perfluoroalkyl iodides to alkenes and the cross-coupling of perfluoroalkyl iodides with organometallic reagents.

Data Summary

The following tables summarize the key quantitative parameters for the two proposed synthetic routes, based on representative experimental data from similar reactions.

Table 1: Comparison of Synthetic Routes to Perfluoroalkyl Alkanes

ParameterRoute 1: Radical AdditionRoute 2: Cross-Coupling
Starting Materials Nonafluoro-1-iodobutane, 1-PenteneNonafluoro-1-iodobutane, Pentylmagnesium Bromide
Catalyst/Initiator AIBN, Na₂S₂O₄, or PhotocatalystCuBr₂, FeCl₃, or Pd(PPh₃)₄
Typical Yield Moderate to High (60-95%)Good to High (70-93%)
Reaction Temperature Mild to Moderate (RT to 80°C)Low to Moderate (-15°C to 67°C)
Key Advantages Atom economical, avoids organometallicsHigh yields, well-established
Key Disadvantages Potential for side reactions, purificationRequires anhydrous conditions, sensitive reagents

Synthetic Route 1: Radical Addition of Nonafluoro-1-iodobutane to 1-Pentene

This method involves the addition of a nonafluorobutyl radical to the double bond of 1-pentene. The resulting radical intermediate then abstracts an iodine atom from another molecule of nonafluoro-1-iodobutane to yield the iodinated adduct, which can be subsequently deiodinated.

Radical_Addition C4F9I Nonafluoro-1-iodobutane C4F9_radical C4F9• C4F9I->C4F9_radical Iodo_adduct Iodo-adduct C4F9I->Iodo_adduct Pentene 1-Pentene Adduct_radical C4F9-CH2-CH(•)-C3H7 Pentene->Adduct_radical Initiator Initiator (e.g., AIBN) Initiator->C4F9_radical Initiation C4F9_radical->Adduct_radical Addition Adduct_radical->Iodo_adduct Iodine Transfer Product This compound Iodo_adduct->Product Reduction Reducing_agent Reducing Agent (e.g., HSnBu3) Reducing_agent->Product

Figure 1: Radical addition of nonafluoro-1-iodobutane to 1-pentene.

Experimental Protocol (Analogous Reaction)

The following protocol is adapted from the literature for the radical addition of perfluoroalkyl iodides to alkenes.

  • Reaction Setup: A solution of nonafluoro-1-iodobutane (1.0 eq.) and 1-pentene (1.2 eq.) in a suitable solvent (e.g., acetonitrile/water) is prepared in a reaction vessel.

  • Initiation: A radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq.) is added. Alternatively, photo-initiation with a suitable photocatalyst or chemical initiation with sodium dithionite can be employed.[1]

  • Reaction: The mixture is heated to 70-80°C (for thermal initiation) or irradiated with visible light (for photo-initiation) and stirred for several hours until the starting materials are consumed, as monitored by GC-MS.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to a reduction step to remove the iodine, for example, by treatment with tributyltin hydride.[1] The crude product is purified by column chromatography on silica gel to afford this compound.

Synthetic Route 2: Cross-Coupling of Nonafluoro-1-iodobutane with Pentylmagnesium Bromide

This approach utilizes a transition metal catalyst to facilitate the coupling of nonafluoro-1-iodobutane with a Grignard reagent derived from 1-bromopentane. This method is a powerful tool for forming C-C bonds.

Cross_Coupling C4F9I Nonafluoro-1-iodobutane Oxidative Addition Oxidative Addition C4F9I->Oxidative Addition PentylMgBr Pentylmagnesium Bromide Transmetalation Transmetalation PentylMgBr->Transmetalation Catalyst Catalyst (e.g., CuBr2) Catalyst->Oxidative Addition Product This compound Byproduct MgBrI Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Product Reductive Elimination->Byproduct Reductive Elimination->Oxidative Addition Regeneration

Figure 2: Cross-coupling of nonafluoro-1-iodobutane with pentylmagnesium bromide.

Experimental Protocol (Analogous Reaction)

The following protocol is based on established methods for the copper-catalyzed cross-coupling of alkyl halides with Grignard reagents.[2]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are covered with anhydrous diethyl ether. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to initiate the formation of pentylmagnesium bromide.

  • Reaction Setup: In a separate flask, nonafluoro-1-iodobutane (1.0 eq.) and a catalytic amount of copper(II) bromide (CuBr₂, 0.3 mol%) are dissolved in an anhydrous solvent such as tetrahydrofuran (THF).

  • Coupling Reaction: The freshly prepared pentylmagnesium bromide solution is added dropwise to the solution of nonafluoro-1-iodobutane and the catalyst at a controlled temperature (e.g., 0°C to room temperature). The reaction is stirred until completion, as monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield this compound.

Comparison and Conclusion

Both the radical addition and cross-coupling routes offer viable pathways to this compound.

  • The radical addition method is attractive due to its operational simplicity and the avoidance of moisture-sensitive organometallic reagents. The use of photocatalysis can offer mild reaction conditions. However, the initial product is an iodo-adduct that requires a subsequent reduction step, which may add to the overall complexity and cost.

  • The cross-coupling approach, particularly with copper or iron catalysts, can provide high yields of the desired product directly.[2] These catalysts are also more economical than palladium-based systems. The main drawback is the requirement for strictly anhydrous conditions and the handling of reactive Grignard reagents.

The choice between these two synthetic strategies will depend on the specific requirements of the researcher, including available equipment, tolerance for multi-step procedures, and the scale of the synthesis. For larger-scale production, the higher yields and direct formation of the product in the cross-coupling reaction might be advantageous, provided the necessary precautions for handling organometallic reagents are in place. For smaller-scale laboratory synthesis and exploration, the operational simplicity of the radical addition might be preferred. Further optimization of either route for the specific synthesis of this compound would be necessary to determine the most efficient and cost-effective method.

References

A Comparative Analysis of the Dielectric Properties of 1,1,1,2,2,3,3,4,4-Nonafluorononane and Alternative Coolants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the dielectric performance of 1,1,1,2,2,3,3,4,4-Nonafluorononane in relation to other leading coolant alternatives, supported by experimental data and standardized testing protocols.

In the realm of advanced thermal management, particularly within sensitive electronic and pharmaceutical applications, the dielectric properties of cooling fluids are of paramount importance. These properties dictate a coolant's ability to act as an electrical insulator, preventing short circuits and ensuring the integrity of electronic components. This guide provides a detailed benchmark of the dielectric properties of this compound against a range of commercially available and widely used coolants.

Comparative Data of Dielectric Properties

The following table summarizes the key dielectric properties of this compound (as a representative perfluorocarbon) and several alternative coolants from the 3M™ Novec™ and Fluorinert™ series.

CoolantChemical ClassDielectric Constant (at 1 kHz)Dielectric Strength (kV, 0.1" gap)Volume Resistivity (ohm-cm)
This compound Perfluorocarbon (PFC)Low (Typical for PFCs)High (Typical for PFCs)> 1 x 10¹⁵ (Typical for PFCs)
3M™ Novec™ 7100Hydrofluoroether (HFE)7.4>251 x 10⁸
3M™ Novec™ 7200Hydrofluoroether (HFE)7.3>25[2][3][4]1 x 10⁸
3M™ Novec™ 7300Hydrofluoroether (HFE)6.1>251.8 x 10¹¹
3M™ Novec™ 7500Hydrofluoroether (HFE)5.8352.2 x 10⁸
3M™ Fluorinert™ FC-40Perfluorocarbon (PFC)1.9464.0 x 10¹⁵
3M™ Fluorinert™ FC-72Perfluorocarbon (PFC)1.75381.0 x 10¹⁵
3M™ Fluorinert™ FC-770Perfluorocarbon (PFC)1.9>40>3 x 10¹⁴

Experimental Protocols for Dielectric Property Measurement

The data presented in this guide is determined through standardized experimental protocols to ensure accuracy and comparability. The following are detailed methodologies for measuring the key dielectric properties of coolant fluids.

Dielectric Constant and Dissipation Factor

The dielectric constant (relative permittivity) and dissipation factor of insulating liquids are determined according to the ASTM D924 standard test method.

Methodology:

  • Sample Preparation: The liquid coolant sample is carefully prepared to be free of moisture and particulate contaminants, which can significantly affect the results.

  • Test Cell: A specialized test cell, consisting of precisely spaced electrodes, is filled with the sample.

  • Measurement: An AC voltage is applied across the electrodes, and the capacitance of the test cell with the sample is measured. The dielectric constant is then calculated by comparing this capacitance to the capacitance of the empty test cell. The dissipation factor, a measure of dielectric loss, is also determined from the phase difference between the applied voltage and the resulting current.

Dielectric Strength

The dielectric strength of an insulating liquid, its ability to withstand a high voltage without electrical breakdown, is measured following the ASTM D149 standard.

Methodology:

  • Electrode Configuration: The test is conducted using a set of standardized electrodes submerged in the liquid coolant.

  • Voltage Application: A continuously increasing AC voltage is applied to the electrodes at a specified rate.

  • Breakdown Voltage: The voltage at which an electrical arc occurs through the liquid is recorded as the breakdown voltage.

  • Dielectric Strength Calculation: The dielectric strength is calculated by dividing the breakdown voltage by the distance between the electrodes.

Volume Resistivity

The volume resistivity, a measure of a material's resistance to the flow of electric current through its bulk, is determined based on the ASTM D257 standard.

Methodology:

  • Test Fixture: A three-electrode system is typically used, consisting of a guarded electrode to minimize the effects of surface leakage currents.

  • Voltage Application: A DC voltage is applied across the electrodes for a specified period (typically 60 seconds).

  • Resistance Measurement: The resulting current flowing through the liquid is measured.

  • Volume Resistivity Calculation: The volume resistivity is calculated using the measured resistance, the area of the guarded electrode, and the thickness of the liquid sample.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_dc Dielectric Constant (ASTM D924) cluster_ds Dielectric Strength (ASTM D149) cluster_vr Volume Resistivity (ASTM D257) prep_sample Prepare Coolant Sample (Moisture & Contaminant Free) dc_cell Fill Test Cell prep_sample->dc_cell ds_electrodes Submerge Electrodes prep_sample->ds_electrodes vr_fixture Fill 3-Electrode Fixture prep_sample->vr_fixture dc_measure Apply AC Voltage & Measure Capacitance dc_cell->dc_measure dc_calc Calculate Dielectric Constant dc_measure->dc_calc ds_voltage Apply Increasing AC Voltage ds_electrodes->ds_voltage ds_breakdown Record Breakdown Voltage ds_voltage->ds_breakdown ds_calc Calculate Dielectric Strength ds_breakdown->ds_calc vr_voltage Apply DC Voltage vr_fixture->vr_voltage vr_current Measure Current vr_voltage->vr_current vr_calc Calculate Volume Resistivity vr_current->vr_calc

Experimental Workflow for Dielectric Property Measurement

ideal_coolant_properties cluster_electrical Electrical Properties cluster_thermal Thermal Properties cluster_safety Safety & Environmental high_ds High Dielectric Strength high_vr High Volume Resistivity low_dc Low Dielectric Constant high_tc High Thermal Conductivity low_visc Low Viscosity non_flam Non-flammable low_tox Low Toxicity low_gwp Low GWP ideal_coolant Ideal Dielectric Coolant ideal_coolant->high_ds ideal_coolant->high_vr ideal_coolant->low_dc ideal_coolant->high_tc ideal_coolant->low_visc ideal_coolant->non_flam ideal_coolant->low_tox ideal_coolant->low_gwp

Key Properties of an Ideal Dielectric Coolant

References

Safety Operating Guide

Navigating the Disposal of 1,1,1,2,2,3,3,4,4-Nonafluorononane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,1,1,2,2,3,3,4,4-Nonafluorononane, a perfluorinated compound.

The fundamental principle for the disposal of POPs is destruction or irreversible transformation to prevent their release into the environment.[1][3] Recycling and reuse of waste containing POPs are explicitly discouraged.[3][4]

Quantitative Data and General Properties of Fluorinated Compounds

Due to the absence of a specific SDS for this compound, the following table summarizes general properties and hazards associated with similar fluorinated compounds to inform safe handling and disposal procedures.

PropertyGeneral Value/Information for Fluorinated HydrocarbonsSource
Persistence High environmental persistence; resistant to degradation.[1][2]
Toxicity Varies by specific compound, but POPs are generally considered toxic and pose risks to human health and the environment.[1][5]
Disposal Method High-temperature incineration is the preferred method for the destruction of halogenated organic compounds.[6]
Regulatory Framework Governed by international agreements such as the Stockholm Convention on Persistent Organic Pollutants.[1][3][5]

Operational Plan for the Proper Disposal of this compound

This step-by-step guide provides a framework for the safe disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Precautions
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Wear a laboratory coat, and consider a chemical-resistant apron.

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Collection
  • Dedicated Waste Container: Use a clearly labeled, dedicated, and chemically compatible waste container for this compound and any materials contaminated with it.

  • Labeling: The waste container must be labeled as "Halogenated Organic Waste" and should include the full chemical name "this compound."

  • Avoid Mixing: Do not mix with other non-halogenated or incompatible waste streams.

On-site Storage
  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent spills.

Engagement with a Licensed Waste Disposal Vendor
  • Vendor Selection: Contact a licensed and reputable hazardous waste disposal company with experience in handling and incinerating halogenated organic compounds and POPs.

  • Waste Profile Sheet: Provide the vendor with a detailed waste profile sheet. Although a specific SDS is unavailable, communicate that the waste is a perfluorinated hydrocarbon and should be treated as a persistent organic pollutant.

  • Packaging and Transportation: Follow the vendor's instructions for the final packaging and preparation of the waste for transportation.

Documentation
  • Record Keeping: Maintain detailed records of the amount of this compound disposed of, the date of disposal, and the manifest provided by the waste disposal vendor.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the primary "protocol" for its end-of-life management is high-temperature incineration, which should be carried out by a specialized waste management facility. The operational plan above outlines the laboratory procedures for safely preparing the chemical for this external disposal process.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_vendor External Disposal start Start: this compound Waste Generated ppe 1. Don Appropriate PPE start->ppe segregate 2. Segregate into a Labeled, Compatible Waste Container ppe->segregate store 3. Store in a Designated Hazardous Waste Area segregate->store contact_vendor 4. Contact Licensed Waste Disposal Vendor store->contact_vendor prepare_shipment 5. Prepare Waste for Shipment per Vendor Instructions contact_vendor->prepare_shipment document 6. Document Disposal prepare_shipment->document transport Vendor Transports Waste prepare_shipment->transport incinerate High-Temperature Incineration (Destruction of POP) transport->incinerate end End: Environmentally Sound Disposal incinerate->end

Caption: Disposal workflow for this compound.

References

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Feasible Synthetic Routes

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1,1,1,2,2,3,3,4,4-Nonafluorononane
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1,1,1,2,2,3,3,4,4-Nonafluorononane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.